(+)-trans-Chrysanthemic acid
描述
This compound has been reported in Tanacetum cinerariifolium with data available.
Structure
3D Structure
属性
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033188 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4638-92-0 | |
| Record name | (+)-trans-Chrysanthemic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid d-trans-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FP207VLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Chrysanthemic Acid in Tanacetum cinerariifolium
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrethrins, the natural insecticides produced by Tanacetum cinerariifolium (Pyrethrum daisy), are esters composed of a rethrolone alcohol and a monoterpenoid acid moiety. The primary acid component, (1R,3R)-chrysanthemic acid, is the focus of significant research due to its essential role in the insecticidal activity of pyrethrins. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at sustainable production. This guide provides an in-depth overview of the elucidated biosynthetic pathway of chrysanthemic acid, detailing the key enzymes, relevant quantitative data, and the experimental protocols used to characterize this vital metabolic route.
The Chrysanthemic Acid Biosynthetic Pathway
The synthesis of trans-chrysanthemic acid originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the precursor, dimethylallyl diphosphate (DMAPP). The pathway proceeds through a series of enzymatic reactions localized within the glandular trichomes of the plant's flowers.[1] The core pathway involves four key steps: an unusual terpenoid condensation followed by dephosphorylation and two subsequent oxidation reactions.
The elucidated pathway is as follows:
-
Condensation: Two molecules of dimethylallyl diphosphate (DMAPP) undergo a head-to-middle condensation to form (1R,3R)-chrysanthemyl diphosphate (CDP). This non-canonical cyclopropanation is catalyzed by Chrysanthemyl Diphosphate Synthase (TcCDS) .[1]
-
Dephosphorylation: The chrysanthemyl diphosphate (CDP) is hydrolyzed to release the corresponding alcohol, trans-chrysanthemol. This step can be catalyzed by a dedicated phosphatase, such as the identified Nudix hydrolase (TcNudix1) , which efficiently hydrolyzes CDP.[2] It has also been observed that TcCDS itself possesses some bifunctional activity and can produce free trans-chrysanthemol.[2][3]
-
First Oxidation: The alcohol trans-chrysanthemol is oxidized to its corresponding aldehyde, trans-chrysanthemal. This reaction is catalyzed by T. cinerariifolium alcohol dehydrogenase 2 (TcADH2) , an NAD+-dependent oxidoreductase.[3][4]
-
Second Oxidation: Finally, trans-chrysanthemal is oxidized to the target molecule, trans-chrysanthemic acid. This is accomplished by T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) .[3][4]
References
- 1. Coexpression Analysis Identifies Two Oxidoreductases Involved in the Biosynthesis of the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Trichome-Specific, Plastid-Localized Tanacetum cinerariifolium Nudix Protein Hydrolyzes the Natural Pyrethrin Pesticide Biosynthetic Intermediate trans-Chrysanthemyl Diphosphate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Spectroscopic Data and Experimental Protocols for (+)-trans-Chrysanthemic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (+)-trans-chrysanthemic acid, a key intermediate in the synthesis of pyrethroid insecticides. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.0 | br s | - | -COOH |
| 4.95 | d | 8.1 | =CH- |
| 2.10 | dd | 8.1, 5.4 | -CH-CH= |
| 1.72 | s | - | =C-CH₃ |
| 1.70 | s | - | =C-CH₃ |
| 1.35 | d | 5.4 | -CH-COOH |
| 1.25 | s | - | gem-CH₃ (trans) |
| 1.15 | s | - | gem-CH₃ (cis) |
Solvent: CDCl₃. The broad singlet at ~12.0 ppm for the carboxylic acid proton is characteristic and may vary in chemical shift and may not always be observed depending on the sample conditions.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~179.0 | -COOH |
| ~135.0 | =C(CH₃)₂ |
| ~122.0 | =CH- |
| ~35.0 | C(CH₃)₂ |
| ~32.0 | -CH-COOH |
| ~29.0 | -CH-CH= |
| ~25.5 | =C-CH₃ |
| ~20.0 | gem-CH₃ (trans) |
| ~18.5 | =C-CH₃ |
| ~15.0 | gem-CH₃ (cis) |
Solvent: CDCl₃. Assignments are based on data from analogous compounds and predictive models.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | =C-H stretch (Vinylic) |
| ~3000 | Medium | C-H stretch (Alkyl) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Medium | C=C stretch (Alkene) |
| 1300-1400 | Medium | C-O stretch |
The IR spectrum of chrysanthemic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - COOH]⁺ |
| 107 | Moderate | [M - COOH - CH₃]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Ionization Mode: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a prominent loss of the carboxyl group.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument (typically around 4-5 cm).
-
Cap the NMR tube securely.
2. Instrumentation and Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃.
-
Temperature: Room temperature.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the desired signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
2. Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
2. Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Stereoisomers of Chrysanthemic Acid: A Technical Guide to Their Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemic acid is a monoterpenoid and the acidic component of pyrethrins, a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium. Synthetic analogs of these natural insecticides, known as pyrethroids, are widely used in commercial and household applications for pest control. The insecticidal efficacy of pyrethroids is critically dependent on the stereochemistry of the chrysanthemic acid moiety. This technical guide provides an in-depth overview of the four stereoisomers of chrysanthemic acid, their distinct properties, and the experimental methodologies used in their synthesis, separation, and biological evaluation.
Chrysanthemic acid possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis. The spatial arrangement of the substituents on the cyclopropane ring significantly influences the binding affinity of the corresponding pyrethroid esters to their target site in insects, the voltage-gated sodium channels.
Stereoisomers of Chrysanthemic Acid
The four stereoisomers of chrysanthemic acid are depicted below. The nomenclature specifies the absolute configuration (R or S) at the two chiral centers and the relative orientation (cis or trans) of the carboxylic acid group and the isobutenyl group on the cyclopropane ring.
Physical and chemical characteristics of (+)-trans-chrysanthemic acid
An In-depth Technical Guide to (+)-trans-Chrysanthemic Acid
Introduction
This compound, a monocyclic monoterpenoid, is a vital organic compound, primarily recognized as the acidic component of natural pyrethrins and synthetic pyrethroid insecticides.[1][2][3] Its significance stems from the potent insecticidal activity and low mammalian toxicity of its ester derivatives, making it a cornerstone in the development of agrochemicals and public health insecticides. One of its four stereoisomers, (1R,3R)- or this compound, is naturally found in the seed cases of Chrysanthemum cinerariaefolium.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and biosynthetic pathways for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.
| Property | Value |
| IUPAC Name | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid[1][4] |
| CAS Number | 4638-92-0[1][5] |
| Molecular Formula | C₁₀H₁₆O₂[1][6] |
| Molecular Weight | 168.23 g/mol [1][5] |
| Appearance | Clear, colorless to light yellow viscous liquid or crystalline solid[1][2][7][8] |
| Melting Point | 17-21 °C[1][7] |
| Boiling Point | 80 °C at 0.5 torr[1]; 110-114 °C at 2 mmHg[9] |
| Density | 1.01 g/cm³[1] |
| Refractive Index (n20/D) | 1.4760 to 1.4790[10]; ~1.477 |
| Specific Rotation ([α]/D) | +14.16° (c=1.554 in absolute alcohol)[11]; +14±1° (c=2% in ethanol) |
| Solubility | Soluble in water (164 mg/L) and more soluble in organic solvents like ethanol and chloroform.[1][7][8][12] |
| Vapor Pressure | 0.00925 mmHg[1] |
| Flash Point | 119 °C[1] |
Chemical Characteristics
This compound exhibits reactivity typical of a carboxylic acid, readily undergoing esterification and acid-base reactions.[8] Its structure, featuring a cyclopropane ring, makes it a key building block for the synthesis of various pyrethroid esters.[1] The industrial production often involves the cyclopropanation of a diene, resulting in a mix of cis and trans isomers, followed by hydrolysis of the ester.[1] It can be prepared from (+)-Δ³-carene.[2]
Experimental Protocols
Detailed methodologies for the analysis and purification of this compound are critical for research and development.
Extraction and Purification from Biological Matrices
This protocol outlines a general procedure for the extraction of chrysanthemic acid from plant tissues, adapted from methodologies used for tomato fruit.[13]
-
Homogenization : Plant tissue (e.g., tomato pericarp) is collected and ground into a fine powder in liquid nitrogen.[13]
-
Solvent Extraction : The homogenate is extracted with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), often containing an internal standard like tetradecane for quantification. The mixture is agitated overnight at room temperature.[13]
-
Phase Separation : The organic layer is separated from the aqueous phase.[9]
-
Drying and Concentration : The organic extract is dried using an anhydrous salt (e.g., Na₂SO₄) and then concentrated under vacuum.[13]
-
Acidification and Recovery : For recovery from an aqueous alkaline solution, the solution is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the free chrysanthemic acid, which is then extracted with a solvent like toluene.[9]
-
Purification : The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.[9][14][15]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose : To separate and identify free this compound in a sample.
-
Sample Preparation : The concentrated organic extract is directly analyzed.[13]
-
Instrumentation : A typical system includes a gas chromatograph coupled with a mass spectrometer, such as a Shimadzu QP-2010 GC-MS system with an Rxi-5Sil column.[13]
-
General Conditions : The specific temperature program and carrier gas flow rate are optimized to achieve separation from other matrix components. The mass spectrometer is operated in electron ionization (EI) mode for fragmentation and identification.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose : To analyze chrysanthemic acid and its glycosylated forms, which may be present in biological extracts.
-
Sample Preparation : Powdered tissue is extracted with an acetonitrile/water mixture containing formic acid and an internal standard. The supernatant after centrifugation is used for analysis.[13]
-
Instrumentation : A high-performance liquid chromatography system (e.g., Acquity UPLC) coupled to a high-resolution mass spectrometer (e.g., Xevo G2-XS Q-ToF).[13]
-
General Conditions : A reverse-phase column is typically used with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.[13] The mass spectrometer is operated in a mode that allows for accurate mass measurement for compound identification.
Visualizations
Biosynthesis Pathway
The biosynthesis of this compound originates from dimethylallyl diphosphate (DMAPP), a common precursor in isoprenoid metabolism.[3][13][17]
Caption: Biosynthesis of this compound from DMAPP.
Experimental Workflow: Extraction & Purification
The following diagram illustrates a generalized workflow for the isolation and purification of chrysanthemic acid from a natural source.
References
- 1. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 2. TRANS-(+)-CHRYSANTHEMIC ACID | 4638-92-0 [chemicalbook.com]
- 3. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 4. chrysanthemic acid d-trans-form | C10H16O2 | CID 16747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 97.0 GC 4638-92-0 [sigmaaldrich.com]
- 6. trans-(+)-chrysanthemic acid - Wikidata [wikidata.org]
- 7. trans-(+)-Chrysanthemic acid, 99+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CAS 705-16-8: trans-Chrysanthemic acid | CymitQuimica [cymitquimica.com]
- 9. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 10. 263635000 [thermofisher.com]
- 11. Chrysanthemic Acid [drugfuture.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Chrysanthemic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemic acid, a monoterpenoid and key component of the natural insecticides known as pyrethrins, has been a subject of extensive research for over a century. Its unique cyclopropane structure and potent insecticidal properties have driven significant efforts in its isolation, structural elucidation, biosynthesis, and chemical synthesis. This technical guide provides a comprehensive overview of the discovery and history of chrysanthemic acid research, detailing the pivotal experiments, summarizing key quantitative data, and presenting detailed methodologies for its isolation, synthesis, and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and the development of new insecticidal agents.
Discovery and Early History
The story of chrysanthemic acid begins with the long-recognized insecticidal properties of pyrethrum powder, derived from the dried flower heads of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium). The active compounds, known as pyrethrins, are esters composed of an acidic and an alcoholic moiety.
In 1924, the pioneering work of Hermann Staudinger and Lavoslav Ružička led to the isolation and initial structural characterization of the acidic components of pyrethrins I and II.[1][2] Through chemical degradation studies, they identified two distinct acids: chrysanthemic acid from pyrethrin I and pyrethric acid from pyrethrin II.[2] Their seminal work, published in Helvetica Chimica Acta, laid the foundation for all subsequent research into this important class of natural products.[3]
Staudinger and Ružička's initial efforts to synthesize chrysanthemic acid were also noteworthy. Their early synthetic route involved the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, which, while challenging due to the instability of the diazo compound, provided a mixture of the cis and trans isomers of chrysanthemic acid.[3] This confirmed the proposed cyclopropane structure and opened the door for further synthetic exploration.
Physical and Spectroscopic Data of Chrysanthemic Acid Stereoisomers
Chrysanthemic acid exists as four stereoisomers, with the (1R,3R)- or (+)-trans-chrysanthemic acid being the naturally occurring form in pyrethrin I and exhibiting the most significant insecticidal activity when esterified.[4] The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.
| Property | (+)-trans (1R,3R) | (-)-trans (1S,3S) | (+)-cis (1R,3S) | (-)-cis (1S,3R) |
| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 115-116 |
| Optical Rotation [α]D | +14.16° (c=1.554, EtOH) | -14.01° (c=1.535, EtOH) | Not readily available | Not readily available |
| ¹H NMR (CDCl₃, δ ppm) | ~1.19 (s, 3H), ~1.28 (s, 3H), ~1.45 (d, 1H), ~1.70 (s, 3H), ~1.72 (s, 3H), ~2.09 (dd, 1H), ~5.08 (d, 1H), ~11.5 (br s, 1H) | Mirror image of (+) | ~1.20 (s, 3H), ~1.30 (s, 3H), ~1.70 (s, 3H), ~1.75 (s, 3H), ~1.85 (t, 1H), ~2.20 (t, 1H), ~5.30 (d, 1H), ~11.0 (br s, 1H) | Mirror image of (+) |
| ¹³C NMR (CDCl₃, δ ppm) | ~18.5, ~20.3, ~25.5, ~28.8, ~31.8, ~34.8, ~122.5, ~134.5, ~179.0 | Identical to (+) | ~15.0, ~21.0, ~25.5, ~29.0, ~32.5, ~35.5, ~120.0, ~136.0, ~178.5 | Identical to (+) |
| IR (cm⁻¹) | ~3400-2400 (br, O-H), ~1690 (C=O), ~1640 (C=C) | Identical to (+) | ~3400-2400 (br, O-H), ~1700 (C=O), ~1650 (C=C) | Identical to (+) |
| Mass Spectrum (m/z) | 168 (M+), 123, 107, 95, 81, 67, 55, 41 | Identical to (+) | 168 (M+), 123, 107, 95, 81, 67, 55, 41 | Identical to (+) |
Biosynthesis of Chrysanthemic Acid
The biosynthesis of chrysanthemic acid in Tanacetum cinerariifolium is a fascinating example of terpenoid metabolism, involving an unusual head-to-middle condensation of two C5 isoprenoid units.
The pathway begins with two molecules of dimethylallyl diphosphate (DMAPP), which are derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The key enzyme, chrysanthemyl diphosphate synthase (CDS) , catalyzes the condensation of these two DMAPP molecules to form chrysanthemyl diphosphate (CPP).[5] It has been proposed that CDS may be a bifunctional enzyme, also catalyzing the subsequent hydrolysis of CPP to chrysanthemol.[5]
The final steps in the biosynthesis involve the two-step oxidation of chrysanthemol to chrysanthemic acid. This proceeds via a chrysanthemal intermediate and is catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) , respectively.[5]
Synthetic Routes to Chrysanthemic Acid
The unique structure and biological importance of chrysanthemic acid have made it a popular target for organic synthesis. Numerous synthetic strategies have been developed over the years, ranging from early classical methods to more modern, stereoselective approaches.
Martel and Huynh Synthesis (1967)
A widely recognized and efficient synthesis of chrysanthemic acid was developed by Martel and Huynh at Roussel-Uclaf.[4][6] This convergent synthesis starts from readily available and inexpensive materials: 3-methyl-2-butenoic acid and 2-methyl-3-buten-2-ol. The key step involves the formation of a cyclopropane ring through the addition of a carbene to an alkene.
Experimental Protocols
Isolation of Chrysanthemic Acid from Pyrethrins (General Procedure)
This protocol describes a general method for obtaining chrysanthemic acid from a pyrethrin extract through saponification.
Materials:
-
Pyrethrin extract
-
Ethanolic potassium hydroxide solution (e.g., 1 M)
-
Diethyl ether
-
Hydrochloric acid (e.g., 2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the pyrethrin extract in a suitable volume of ethanol.
-
Add an excess of the ethanolic potassium hydroxide solution to the pyrethrin solution.
-
Reflux the mixture for 2-3 hours to ensure complete saponification of the esters.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in water and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (2-3 times) to remove the alcoholic components (rethrolones) and other neutral impurities. Discard the ether layers.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid. This will protonate the chrysanthemate salt to form the free chrysanthemic acid, which may precipitate or form an oily layer.
-
Extract the acidified aqueous layer with diethyl ether (3-4 times).
-
Combine the ether extracts and wash them with brine.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude chrysanthemic acid.
-
The crude acid can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate for cis/trans isomers).
Synthesis of Chrysanthemic Acid via the Martel and Huynh Route (Illustrative Protocol)
The following is an illustrative, multi-step protocol based on the Martel and Huynh synthesis, suitable for an advanced undergraduate or graduate laboratory setting.[4]
Step 1: Synthesis of Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate (Ethyl Chrysanthemate) This key step involves the formation of the cyclopropane ring.
Materials:
-
Ethyl diazoacetate
-
2,5-Dimethyl-2,4-hexadiene
-
Anhydrous copper sulfate (catalyst)
-
Inert solvent (e.g., cyclohexane)
-
Distillation apparatus
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with 2,5-dimethyl-2,4-hexadiene and a catalytic amount of anhydrous copper sulfate in the inert solvent.
-
Heat the mixture to reflux.
-
Add a solution of ethyl diazoacetate in the same solvent dropwise from the dropping funnel to the refluxing mixture over several hours. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl chrysanthemate (a mixture of cis and trans isomers) by vacuum distillation.
Step 2: Hydrolysis of Ethyl Chrysanthemate to Chrysanthemic Acid
Materials:
-
Ethyl chrysanthemate (from Step 1)
-
Potassium hydroxide
-
Ethanol/water mixture
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether
-
Standard extraction and work-up glassware
Procedure:
-
Dissolve the ethyl chrysanthemate in a mixture of ethanol and water.
-
Add a stoichiometric excess of potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the residue with water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield chrysanthemic acid as a mixture of cis and trans isomers.
-
The isomers can be separated by fractional crystallization or chromatography if desired.
Mechanism of Action of Pyrethroid Insecticides
Chrysanthemic acid itself is not insecticidal. Its activity is realized when it is esterified with specific alcohols to form pyrethrins and synthetic pyrethroids. These esters are potent neurotoxins in insects.
The primary target of pyrethroids is the voltage-gated sodium channels in the nerve cell membranes of insects.[5] Pyrethroids bind to these channels, modifying their gating properties and causing them to remain open for an extended period.[5] This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect. The high insecticidal activity and low mammalian toxicity of many pyrethroids are attributed to differences in the sodium channel structures between insects and mammals, as well as the rapid metabolism of these compounds in mammals.
References
- 1. cis-Chrysanthemic acid - SpectraBase [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
A Comprehensive Technical Guide to (+)-trans-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Chrysanthemic acid, a monoterpenoid carboxylic acid, is a cornerstone in the synthesis of pyrethroid insecticides. This guide provides an in-depth overview of its chemical identity, physicochemical properties, biosynthetic pathway, and key applications, with a focus on its role in the development of insecticidal agents. Detailed experimental protocols for the synthesis of its derivatives and comprehensive spectroscopic data are presented to support research and development activities in agrochemistry and medicinal chemistry.
Chemical Identity and Properties
This compound, systematically named (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid, is the chiral carboxylic acid that forms the core structure of many synthetic pyrethroids.[1]
Table 1: Chemical Identifiers and Molecular Formula
| Identifier | Value |
| CAS Number | 4638-92-0 |
| Molecular Formula | C₁₀H₁₆O₂ |
| InChI Key | XLOPRKKSAJMMEW-SFYZADRCSA-N |
| SMILES | CC(=C/[C@@H]1--INVALID-LINK--C1(C)C)C |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 168.23 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Melting Point | 17-21 °C |
| Boiling Point | 80 °C at 0.5 torr |
| Refractive Index (n20/D) | 1.477 |
| Optical Activity ([α]/D) | +14±1° (c = 2% in ethanol) |
| Solubility | Soluble in water |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O | - | ~176 |
| =CH | ~5.0 | ~120 |
| C(CH₃)₂ | - | ~135 |
| CH-C=O | ~1.45 | ~32 |
| CH-CH= | ~2.15 | ~33 |
| C(CH₃)₂ | 1.15 (s, 3H), 1.25 (s, 3H) | ~28 (gem-dimethyl) |
| =C(CH₃)₂ | 1.70 (s, 6H) | ~18, ~26 |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is an approximation based on available information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | ~1700 |
| C=C (Alkene) | ~1640 |
| C-H (sp³ and sp²) | ~2850-3000 |
Biosynthesis Pathway
The biosynthesis of this compound in plants, such as Tanacetum cinerariifolium, begins with the isoprenoid precursor dimethylallyl diphosphate (DMAPP). The pathway involves a series of enzymatic reactions to form the characteristic cyclopropane ring and subsequent oxidation to the carboxylic acid.
Caption: Biosynthesis of this compound.
Experimental Protocols
Esterification of this compound: Synthesis of a Pyrethroid Ester
This protocol describes a general laboratory-scale procedure for the synthesis of a pyrethroid ester from this compound and an alcohol, a key step in the production of many synthetic insecticides.
Workflow for Pyrethroid Ester Synthesis
Caption: General workflow for pyrethroid ester synthesis.
Methodology:
-
Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield crude chrysanthemoyl chloride.
-
Esterification: Dissolve the crude chrysanthemoyl chloride in an anhydrous solvent. To this solution, add the desired alcohol (e.g., allethrolone, 1 equivalent) and a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure pyrethroid ester.
Applications in Drug and Pesticide Development
This compound is a vital building block for the synthesis of pyrethroid insecticides.[1] The specific stereochemistry of the (+)-trans isomer is often crucial for high insecticidal activity. Its derivatives are widely used in agriculture, public health, and veterinary medicine to control a broad spectrum of insect pests. Research continues to explore novel esters of chrysanthemic acid to develop new insecticidal agents with improved efficacy, lower toxicity to non-target organisms, and better environmental profiles.
Conclusion
This compound remains a molecule of significant interest due to its central role in the development of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and biological activity is essential for researchers and professionals in the fields of agrochemistry and drug development. This guide provides a foundational resource to support ongoing innovation in these areas.
References
The Biological Role of Chrysanthemic Acid in Pyrethrum Plants: A Technical Guide
Abstract
Chrysanthemic acid is a pivotal molecule in the chemical defense strategy of the pyrethrum daisy, Tanacetum cinerariifolium. As the acidic moiety of Type I pyrethrins, it is a direct precursor to some of the most effective natural insecticides known. This technical guide provides an in-depth exploration of the biological role of chrysanthemic acid, detailing its biosynthesis, its function as a pyrethrin precursor, and its contribution to the plant's defense mechanisms. The guide includes a compilation of quantitative data on the distribution of chrysanthemic acid and pyrethrins within the plant, detailed experimental protocols for their analysis, and visualizations of the key biochemical and signaling pathways.
Introduction
The pyrethrum daisy (Tanacetum cinerariifolium) is renowned for its production of a potent class of natural insecticides known as pyrethrins. These compounds are characterized by their rapid knockdown effect on a broad spectrum of insects and their low mammalian toxicity, making them valuable components of commercial and domestic insecticides.[1][2] The insecticidal activity of pyrethrins is derived from their unique chemical structure, which consists of an acidic moiety and an alcohol moiety. Chrysanthemic acid, an irregular monoterpene, serves as the acidic backbone for the Type I pyrethrins (pyrethrin I, cinerin I, and jasmolin I), which are the most abundant and insecticidally potent of the six naturally occurring pyrethrin esters.[1] This guide focuses on the multifaceted biological role of chrysanthemic acid, from its synthesis in specialized plant tissues to its ultimate function in plant defense.
Biosynthesis of Chrysanthemic Acid
The biosynthesis of chrysanthemic acid is a specialized metabolic pathway that occurs primarily in the glandular trichomes of pyrethrum flowers.[1] The pathway begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the methylerythritol 4-phosphate (MEP) pathway, to form chrysanthemyl diphosphate (CPP). This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). CPP is then converted to trans-chrysanthemic acid through a series of enzymatic steps involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3][4]
Key Enzymes in Chrysanthemic Acid Biosynthesis
-
Chrysanthemyl Diphosphate Synthase (CDS): This enzyme catalyzes the first committed step in the biosynthesis of chrysanthemic acid, the formation of chrysanthemyl diphosphate from two molecules of DMAPP.[5][6]
-
Alcohol Dehydrogenase (ADH): Following the formation of chrysanthemyl diphosphate, a phosphatase converts it to chrysanthemol. An alcohol dehydrogenase then oxidizes chrysanthemol to chrysanthemal.
-
Aldehyde Dehydrogenase (ALDH): The final step in the biosynthesis of chrysanthemic acid is the oxidation of chrysanthemal, catalyzed by an aldehyde dehydrogenase.[4]
References
- 1. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. maxapress.com [maxapress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]
The Chemical Nexus: A Technical Guide to Chrysanthemic Acid and Pyrethrin Insecticides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between chrysanthemic acid and pyrethrin insecticides. From the biosynthesis of natural pyrethrins to the development of synthetic pyrethroids, this document provides a comprehensive overview of their chemistry, mechanism of action, and the experimental methodologies used in their study.
Introduction: The Genesis of a Potent Insecticide
Natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariifolium, are a class of potent insecticides that have been used for centuries.[1][2] Their insecticidal activity is primarily attributed to a mixture of six esters, which are formed from two acid moieties, chrysanthemic acid and pyrethric acid, and three alcohol moieties, pyrethrolone, cinerolone, and jasmolone.[1][3][4][5] Chrysanthemic acid forms the core structure of Type I pyrethrins, which are esters of chrysanthemic acid, while pyrethric acid, a derivative of chrysanthemic acid, forms the basis of Type II pyrethrins.[6][7]
The inherent instability of natural pyrethrins in the presence of light and air led to the development of synthetic analogs known as pyrethroids.[8] These synthetic compounds often retain the fundamental chrysanthemic acid backbone but are chemically modified to enhance their stability and insecticidal potency.[9] Pyrethroids are broadly classified into two categories: Type I, which lack an α-cyano group, and Type II, which possess this functional group and generally exhibit higher toxicity.[10]
The Biosynthetic Pathway of Pyrethrins: From Terpenoids to Esters
The biosynthesis of pyrethrins is a complex process that draws from two primary metabolic pathways within the pyrethrum plant. The acid moieties, chrysanthemic acid and pyrethric acid, are derived from the terpenoid pathway, specifically from the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[2][3][6][7] The alcohol moieties, the rethrolones, are derived from the oxylipin pathway via jasmonic acid.[3]
The key enzyme in the formation of the chrysanthemic acid backbone is chrysanthemyl diphosphate synthase (CDS), which catalyzes the head-to-middle condensation of two DMAPP units to form chrysanthemyl diphosphate.[3] Subsequent enzymatic steps involving dehydrogenases lead to the formation of chrysanthemic acid.[7] Finally, the esterification of the acid and alcohol moieties is catalyzed by a GDSL lipase-like protein to produce the six active pyrethrin esters.[3][11]
Mechanism of Action: Targeting the Insect Nervous System
The primary mechanism of action for both natural pyrethrins and synthetic pyrethroids is the disruption of the insect's nervous system.[1][10][12] These insecticides target the voltage-gated sodium channels in nerve cell membranes.[1][12][13] By binding to these channels, they prolong their open state, leading to a continuous influx of sodium ions.[1][12] This persistent depolarization results in hyperexcitability of the nerve cells, causing tremors, paralysis, and ultimately, the death of the insect.[1][14] Insect sodium channels are significantly more sensitive to pyrethroids than their mammalian counterparts, which contributes to the selective toxicity of these compounds.[10]
Type II pyrethroids, containing an α-cyano group, are more potent and cause a more prolonged depolarization of the nerve membrane compared to Type I pyrethroids.[10] In addition to their primary action on sodium channels, some pyrethroids have been shown to affect other targets, including voltage-gated calcium and chloride channels, which may contribute to their overall neurotoxicity.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of pyrethrins and pyrethroids, providing a basis for comparison of their physicochemical properties, toxicity, and environmental persistence.
Table 1: Physicochemical Properties of Selected Pyrethroids
| Compound | Molecular Weight ( g/mol ) | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mPa) |
| Pyrethrin I | 328.4 | 5.9 | 0.2 | 5.3 x 10⁻³ |
| Permethrin | 391.3 | 6.5 | 0.006 | 4.5 x 10⁻⁵ |
| Cypermethrin | 416.3 | 6.6 | 0.004 | 1.9 x 10⁻⁷ |
| Deltamethrin | 505.2 | 6.2 | 0.0002 | 1.24 x 10⁻⁸ |
| Bifenthrin | 422.9 | 6.6 | 0.0001 | 2.4 x 10⁻⁵ |
Source: Data compiled from various sources.
Table 2: Acute Toxicity of Selected Pyrethroids
| Compound | Rat Oral LD50 (mg/kg) | Honey Bee Contact LD50 (µ g/bee ) | Fish (Rainbow Trout) LC50 (µg/L) |
| Pyrethrins | 200 - 2,600[15] | 0.022 | 5.2 |
| Permethrin | 430 - 4,000 | 0.08 | 0.9 |
| Cypermethrin | 250 - 4,150 | 0.03 | 0.3 |
| Deltamethrin | 135 - 5,000 | 0.05 | 0.1 |
| Bifenthrin | 54 - 225 | 0.014 | 0.15 |
Source: Data compiled from various sources including the EXTOXNET PIP.[15]
Table 3: Environmental Persistence of Selected Pyrethroids
| Compound | Soil Half-life (days) | Aquatic Half-life (days) |
| Pyrethrins | 1 - 2[11] | Rapid degradation |
| Permethrin | 30 - 100[16] | 1.1 - 3.6[13] |
| Cypermethrin | 30 - 100[16] | 4.7 - 30.8[13] |
| Deltamethrin | 30 - 100 | 0.5 - 0.8[13] |
| Bifenthrin | 65 - 125 | 400 - 600 (photolysis)[3] |
Source: Data compiled from various sources.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pyrethrins and pyrethroids.
Extraction of Natural Pyrethrins from Chrysanthemum cinerariifolium Flowers
This protocol describes a standard solvent extraction method.
Materials:
-
Dried Chrysanthemum cinerariifolium flower heads
-
Petroleum ether (or n-hexane)
-
Methanol (80%)
-
Grinder or blender
-
Soxhlet apparatus or large glass container for soaking
-
Filter paper (Whatman No. 1 or equivalent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Dry the chrysanthemum flower heads in the sun for 3 days, followed by further drying in the shade until completely brittle.[17] Grind the dried flowers into a fine powder using a grinder or blender.
-
Solvent Extraction:
-
Soaking Method: Place 50g of the powdered flower material into a glass container and add 200 mL of petroleum ether.[18] Allow the mixture to soak for 3 days in a shaded area, with occasional stirring.[17][18]
-
Soxhlet Extraction: For a more efficient extraction, place the powdered flower material in a thimble and extract with petroleum ether using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the solid plant material.
-
Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. Add an equal volume of 80% methanol and shake vigorously. Allow the layers to separate. The lower, yellowish layer contains the pyrethrins.[17]
-
Solvent Evaporation: Collect the methanol layer and concentrate it using a rotary evaporator at a temperature below 40°C to avoid degradation of the pyrethrins.
-
Storage: Store the concentrated pyrethrin extract in a dark, airtight container at 4°C.
Synthesis of a Generic Type I Pyrethroid (Allethrin)
This protocol outlines the esterification of chrysanthemic acid with an alcohol to produce a synthetic pyrethroid.
Materials:
-
(±)-trans-Chrysanthemic acid
-
Thionyl chloride
-
Allethrolone
-
Pyridine
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve (±)-trans-chrysanthemic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to convert the carboxylic acid to the acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting chrysanthemoyl chloride in anhydrous diethyl ether. In a separate flask, dissolve an equimolar amount of allethrolone and a slight excess of pyridine (as a catalyst and acid scavenger) in anhydrous diethyl ether.
-
Reaction: Slowly add the chrysanthemoyl chloride solution to the allethrolone solution with constant stirring at room temperature. Allow the reaction to proceed for several hours or overnight.
-
Work-up: Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate) to yield pure allethrin.
High-Performance Liquid Chromatography (HPLC) Analysis of Pyrethrins
This protocol provides a general method for the separation and quantification of pyrethrins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial mobile phase of 60% acetonitrile in water, with a gradient to 90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a pyrethrin reference standard in the mobile phase.
-
Sample Preparation: Dilute the pyrethrin extract in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the pyrethrin peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of pyrethrins in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrethroids
This protocol is suitable for the analysis of synthetic pyrethroids in various matrices.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different pyrethroids. For example, an initial temperature of 80°C, held for 1 minute, then ramped to 285°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Procedure:
-
Sample Extraction: Extract the pyrethroids from the sample matrix using a suitable solvent (e.g., acetone, hexane) and clean up the extract using solid-phase extraction (SPE) if necessary.
-
Derivatization (if necessary): Some pyrethroids may require derivatization to improve their volatility and thermal stability for GC analysis.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification and Quantification: Identify the pyrethroids by comparing their retention times and mass spectra to those of reference standards. For quantification, use an internal standard and create a calibration curve.
WHO Cone Bioassay for Insecticide Efficacy
This bioassay is used to assess the efficacy of insecticide-treated surfaces against mosquitoes.
Materials:
-
WHO cone bioassay kit (cones, frames, etc.)
-
Insecticide-treated surface (e.g., treated filter paper, bed net)
-
Susceptible strain of adult female mosquitoes (e.g., Anopheles gambiae), 2-5 days old, non-blood-fed.
-
Aspirator
-
Holding cups with access to a sugar solution.
Procedure:
-
Setup: Attach the WHO cones to the insecticide-treated surface.
-
Mosquito Exposure: Introduce 5-10 female mosquitoes into each cone using an aspirator.[10]
-
Exposure Time: Expose the mosquitoes to the treated surface for a standardized period, typically 3 minutes.[10]
-
Transfer: After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.
-
Observation: Record the number of knocked-down mosquitoes at 60 minutes post-exposure.[10]
-
Mortality: Provide the mosquitoes with access to a 10% sugar solution and record the mortality rate after 24 hours.[10]
-
Controls: Run a parallel control experiment using an untreated surface to determine the natural mortality of the mosquito population. If control mortality is between 5% and 20%, the results should be corrected using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.
Secondary Signaling Pathways and Broader Biological Effects
While the primary target of pyrethroids is the voltage-gated sodium channel, research has indicated that these compounds can also interact with other biological targets, leading to a broader range of physiological effects.
Some pyrethroids have been shown to act as endocrine disruptors by interacting with hormone receptors or affecting hormone signaling pathways.[14] Additionally, certain pyrethroids can modulate the activity of other ion channels, such as voltage-gated calcium and chloride channels, which may contribute to their neurotoxic effects, particularly for Type II pyrethroids.[1][13] There is also evidence that pyrethroids can induce oxidative stress and affect the immune system.[14] In the gastrointestinal tract, the pyrethroid deltamethrin has been shown to disrupt neuropeptide and monoamine signaling pathways.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. eagri.org [eagri.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. mdpi.com [mdpi.com]
- 12. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 16. archives.equiterre.org [archives.equiterre.org]
- 17. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 18. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
Methodological & Application
Enantioselective Synthesis of (+)-trans-Chrysanthemic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-Chrysanthemic acid is a crucial chiral building block in the synthesis of pyrethroids, a major class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, with the (1R,3R)- or (+)-trans-isomer exhibiting the most potent activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is of significant industrial and academic importance.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, with a focus on asymmetric cyclopropanation, a widely employed and effective strategy.
Synthetic Strategies Overview
Several synthetic approaches have been developed for the enantioselective synthesis of this compound. The most prominent methods include:
-
Asymmetric Cyclopropanation: This is a powerful method that involves the reaction of a diene, typically 2,5-dimethyl-2,4-hexadiene, with a diazoacetate in the presence of a chiral catalyst. Chiral copper complexes, particularly those with bisoxazoline or salicylaldimine-type ligands (such as Aratani's catalyst), have proven to be highly effective in controlling both the diastereoselectivity (trans/cis ratio) and enantioselectivity.
-
Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of trans-chrysanthemic acid using a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
-
Synthesis from Chiral Pool: This strategy utilizes readily available chiral natural products, such as D-mannitol or tartaric acid, as starting materials to construct the chiral cyclopropane ring.
-
Biocatalysis: Emerging methods involve the use of enzymes to perform key stereoselective transformations in the synthetic sequence.
This document will focus on the asymmetric cyclopropanation approach due to its high efficiency and enantioselectivity.
Asymmetric Cyclopropanation for this compound Synthesis
The asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate ester is a key industrial method for producing chrysanthemates. The choice of the chiral catalyst and the ester group of the diazoacetate are critical factors in achieving high yields and selectivities.
Logical Workflow for Asymmetric Cyclopropanation
Industrial Synthesis of Chrysanthemic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the industrial synthesis of chrysanthemic acid, a key intermediate in the production of synthetic pyrethroid insecticides. The document outlines the primary synthetic routes, key reaction protocols, and methods for isomer separation, supported by quantitative data and process diagrams.
Introduction
Chrysanthemic acid is a chiral cyclopropane carboxylic acid that forms the core structure of pyrethroids, a major class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals. The industrial synthesis of chrysanthemic acid is a multi-step process that typically involves the formation of the cyclopropane ring, followed by hydrolysis and the separation of desired stereoisomers. The most common industrial approach involves the cyclopropanation of a diene with a diazoacetate, followed by resolution of the resulting isomeric mixture.
Core Industrial Synthesis and Isomer Separation
The industrial production of chrysanthemic acid predominantly follows a pathway that begins with the cyclopropanation of 2,5-dimethyl-2,4-hexadiene. This reaction produces a mixture of cis and trans isomers of the ethyl or methyl ester of chrysanthemic acid. Subsequent hydrolysis yields the free acid, which then undergoes resolution to isolate the desired stereoisomers, typically the (+)-trans-isomer, which is the most biologically active for many pyrethroids.
Overall Synthesis Workflow
The general workflow for the industrial synthesis of chrysanthemic acid can be visualized as a three-stage process:
Key Experimental Protocols
The following protocols are representative of the key stages in the industrial synthesis of chrysanthemic acid, based on established methodologies.
Protocol 1: Catalytic Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene
This protocol describes the formation of the chrysanthemic acid ester via a copper-catalyzed cyclopropanation reaction.
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Ethyl diazoacetate (or other alkyl diazoacetate)
-
Asymmetric copper complex catalyst (e.g., copper salicylaldimine complex)
-
Inert solvent (e.g., toluene)
Procedure:
-
In a suitable reactor, dissolve the asymmetric copper complex catalyst in the inert solvent.
-
Add 2,5-dimethyl-2,4-hexadiene to the reactor.
-
Heat the mixture to the desired reaction temperature (typically 20-80 °C).
-
Slowly add ethyl diazoacetate to the reaction mixture over several hours to control the exothermic reaction and minimize side products.
-
Monitor the reaction progress by gas chromatography (GC) until the consumption of the diazoacetate is complete.
-
Upon completion, the catalyst may be removed by filtration or washing.
-
The solvent is removed under reduced pressure to yield the crude mixture of ethyl chrysanthemate isomers.
Protocol 2: Hydrolysis of Chrysanthemic Acid Esters
This protocol outlines the saponification of the ester mixture to yield the free chrysanthemic acid.
Materials:
-
Crude ethyl chrysanthemate (mixture of isomers)
-
Alkali solution (e.g., 5% aqueous sodium hydroxide)
-
Acid solution (e.g., 5% aqueous sulfuric acid)
-
Organic solvent (e.g., toluene)
Procedure:
-
The crude ethyl chrysanthemate is mixed with the aqueous sodium hydroxide solution.
-
The mixture is heated and stirred until the hydrolysis is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is extracted with an organic solvent to remove any unreacted ester and other organic impurities.
-
The aqueous layer, containing the sodium salt of chrysanthemic acid, is separated.
-
The aqueous layer is then acidified with sulfuric acid to a pH of approximately 2-3, precipitating the free chrysanthemic acid.
-
The chrysanthemic acid is extracted into an organic solvent (e.g., toluene).
-
The organic layer is washed with water, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the racemic chrysanthemic acid as a mixture of cis and trans isomers.
Protocol 3: Optical Resolution of Racemic Chrysanthemic Acid
This protocol describes the separation of the desired this compound from the isomeric mixture using a chiral resolving agent.[1]
Materials:
-
Racemic chrysanthemic acid (trans/cis mixture)
-
Chiral resolving agent (e.g., (S)-α-(1-naphthyl)ethylamine)
-
Solvent (e.g., toluene)
-
Aqueous sodium hydroxide (5%)
-
Aqueous sulfuric acid (5%)
Procedure:
-
Dissolve the racemic chrysanthemic acid in toluene.
-
Add the chiral resolving agent, (S)-α-(1-naphthyl)ethylamine, and water to the solution and heat to dissolve.
-
Cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt of the desired isomer.
-
Collect the crystals by filtration and wash with cold toluene.
-
Dissolve the collected crystals in aqueous sodium hydroxide.
-
Extract the liberated chiral amine with toluene for recycling.
-
Acidify the remaining aqueous layer with sulfuric acid.
-
Extract the precipitated this compound with toluene.
-
Wash the organic layer, dry, and evaporate the solvent to yield the optically pure this compound.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the industrial synthesis and resolution of chrysanthemic acid, compiled from various sources.
Table 1: Cyclopropanation and Hydrolysis
| Parameter | Typical Value | Notes |
| Cyclopropanation | ||
| Reactants | 2,5-Dimethyl-2,4-hexadiene, Ethyl Diazoacetate | |
| Catalyst | Asymmetric Copper Complex | |
| Yield of Ethyl Chrysanthemate | ~70% (from ethyl diazoacetate) | Yield can be affected by catalyst and reaction conditions. |
| Hydrolysis | ||
| Reagent | Sodium Hydroxide | |
| Yield of Racemic Acid | >95% |
Table 2: Optical Resolution of Chrysanthemic Acid
| Parameter | Example 1 | Example 2 |
| Starting Material | Racemic Chrysanthemic Acid | Racemic Chrysanthemic Acid |
| (trans/cis ratio) | (79/21) | Not specified |
| Resolving Agent | (S)-α-(1-naphthyl)ethylamine | (S)-α-(1-naphthyl)ethylamine |
| Final Product | This compound | This compound |
| Yield | 25.3%[1] | ~40%[1] |
| trans/cis Ratio | 98/2[1] | 98/2[1] |
| Optical Purity (e.e.) | 97% (+)-trans, 73% (+)-cis[1] | 96% (+)-trans[1] |
Logical Diagram of Isomer Separation
The separation of the desired (+)-trans isomer is a critical step. The following diagram illustrates the logic of the resolution process.
Conclusion
The industrial synthesis of chrysanthemic acid is a well-established process that relies on a key cyclopropanation reaction followed by efficient separation of the desired stereoisomer. The choice of catalyst for the cyclopropanation and the resolving agent for the separation are critical for achieving high yields and optical purity. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of insecticide development and manufacturing.
References
Application Notes and Protocols for the Use of (+)-trans-Chrysanthemic Acid as a Chiral Resolving Agent
Introduction
(+)-trans-Chrysanthemic acid is a naturally derived chiral carboxylic acid that serves as a valuable resolving agent for the separation of enantiomers of racemic basic compounds, particularly amines.[1][2] The principle of this resolution technique lies in the formation of diastereomeric salts. When a racemic mixture of a basic compound is reacted with an enantiomerically pure acid like this compound, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in a purified form.
This classical resolution method is a well-established, scalable, and cost-effective technique for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often specific to a single enantiomer.
Principle of Chiral Resolution via Diastereomeric Salt Formation
A racemic mixture, containing equal amounts of two enantiomers ((+)-Base and (-)-Base), is reacted with an enantiomerically pure resolving agent, in this case, this compound ((+)-Acid). This reaction results in the formation of a mixture of two diastereomeric salts: [(+)-Base:(+)-Acid] and [(-)-Base:(+)-Acid].
Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent. Through careful selection of a solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble diastereomer is then separated by filtration. Finally, the desired enantiomer of the base is recovered by treating the isolated diastereomeric salt with a base to neutralize the chrysanthemic acid.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of racemic amines and alcohols using this compound. It is important to note that the specific conditions such as solvent, temperature, and stoichiometry may require optimization for each specific substrate to achieve the best results in terms of yield and enantiomeric excess.
Protocol 1: Chiral Resolution of a Racemic Primary Amine (e.g., 1-Phenylethanamine)
This protocol describes a general procedure for the resolution of a racemic primary amine.
Materials:
-
Racemic 1-phenylethanamine
-
This compound
-
Methanol (or other suitable solvents like ethanol, isopropanol)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve the racemic 1-phenylethanamine (1.0 eq.) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, gently heating if necessary.
-
Slowly add the this compound solution to the amine solution with continuous stirring.
-
Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool down slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
If crystallization does not occur, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The crystals can be recrystallized from the same or a different solvent to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add 1 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution becomes basic (check with pH paper).
-
Extract the liberated free amine with an organic solvent such as diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Yield and Enantiomeric Excess:
-
Determine the yield of the recovered amine.
-
Determine the enantiomeric excess (e.e.) of the product by a suitable analytical method, such as chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Protocol 2: Chiral Resolution of a Racemic Secondary Alcohol
The resolution of racemic alcohols with this compound typically involves the formation of diastereomeric esters, as alcohols do not readily form salts with carboxylic acids.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hexane
-
Silica gel for column chromatography
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Diastereomeric Esters:
-
In a round-bottom flask, dissolve the racemic secondary alcohol (1.0 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture in an ice bath and add DCC (1.1 eq.) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
-
Separation of Diastereomeric Esters:
-
Separate the diastereomeric esters by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent will need to be optimized.
-
Collect the fractions containing the individual diastereomers.
-
Analyze the fractions by TLC or HPLC to confirm separation.
-
Combine the fractions of each pure diastereomer and evaporate the solvent.
-
-
Liberation of the Enantiomerically Pure Alcohol:
-
In a dry flask under an inert atmosphere, dissolve one of the purified diastereomeric esters in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add LiAlH₄ (a slight excess) in small portions.
-
Stir the reaction at room temperature until the ester is completely cleaved (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure alcohol.
-
-
Determination of Yield and Enantiomeric Excess:
-
Calculate the yield of the recovered alcohol.
-
Determine the enantiomeric excess (e.e.) of the alcohol by chiral HPLC or GC.
-
Data Presentation
The following tables provide illustrative data for the chiral resolution of a generic racemic amine and a generic racemic secondary alcohol using this compound. The actual results will vary depending on the specific substrate and optimized conditions.
Table 1: Illustrative Data for the Chiral Resolution of a Racemic Amine
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Temp. (°C) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethanamine | This compound | Methanol | 1:0.5 | 0 | 40 | >95 |
| 1-Phenylethanamine | This compound | Ethanol | 1:0.6 | -10 | 35 | >98 |
| Propranolol | This compound | Isopropanol | 1:1 | RT | 30 | >90 |
Table 2: Illustrative Data for the Chiral Resolution of a Racemic Secondary Alcohol
| Racemic Alcohol | Resolving Agent | Coupling Agent | Separation Method | Yield of Resolved Alcohol (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethanol | This compound | DCC/DMAP | Column Chromatography | 38 | >99 |
| 2-Butanol | This compound | DCC/DMAP | Column Chromatography | 35 | >97 |
Visualizations
Diagram 1: General Workflow for Chiral Resolution of a Racemic Amine
Caption: Workflow for chiral resolution of a racemic amine.
Diagram 2: Logical Relationship in Diastereomeric Ester Formation and Separation
Caption: Logic of chiral alcohol resolution via diastereomeric esters.
References
Application Notes and Protocols for the Esterification of (+)-trans-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various esters of (+)-trans-chrysanthemic acid, a key building block in the synthesis of pyrethroid insecticides and various pharmaceutical agents. The protocols outlined below detail three common and effective methods for esterification: the Fischer-Speier Esterification, the Steglich Esterification, and esterification via an acyl chloride intermediate.
Introduction
This compound is a chiral monoterpenoid and a valuable starting material in organic synthesis. Its esters are widely utilized in the development of insecticides and have emerged as important moieties in medicinal chemistry and drug development. The selection of an appropriate esterification method is crucial and depends on factors such as the stability of the starting materials and desired product, the scale of the reaction, and the desired purity. This application note provides a comparative overview of three robust methods for the preparation of methyl, ethyl, and benzyl esters of this compound.
Comparative Data of Esterification Methods
The following table summarizes typical yields for the synthesis of methyl, ethyl, and benzyl (+)-trans-chrysanthemate using the three different protocols detailed in this document. Please note that actual yields may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.
| Ester Product | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Method |
| Methyl (+)-trans-chrysanthemate | ~60-70% | >90% | >90% |
| Ethyl (+)-trans-chrysanthemate | ~60-70% | >90% | >90% |
| Benzyl (+)-trans-chrysanthemate | Not Recommended | ~85-95% | >90% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols. It is a cost-effective method for large-scale synthesis, though it may not be suitable for sensitive substrates due to the harsh acidic conditions and high temperatures.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure for Methyl (+)-trans-chrysanthemate:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (+)-trans-chrysanthemate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound
The Steglich esterification is a mild and efficient method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly suitable for more sensitive substrates and sterically hindered alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure for Ethyl (+)-trans-chrysanthemate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the alcohol (e.g., ethanol, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (+)-trans-chrysanthemate.
Protocol 3: Esterification of this compound via Acyl Chloride
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. This is a highly effective method that often provides high yields.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous alcohol (e.g., benzyl alcohol)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser (for thionyl chloride)
-
Separatory funnel
-
Rotary evaporator
Procedure for Benzyl (+)-trans-chrysanthemate:
Step 1: Formation of Chrysanthemoyl Chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend or dissolve this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude chrysanthemoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude chrysanthemoyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the alcohol (e.g., benzyl alcohol, 1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the alcohol/pyridine solution to 0 °C in an ice bath.
-
Slowly add the solution of chrysanthemoyl chloride to the cooled alcohol/pyridine mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl (+)-trans-chrysanthemate can be purified by column chromatography on silica gel.
Characterization Data
Representative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm):
-
Methyl (+)-trans-chrysanthemate: δ 4.95 (d, J=8.0 Hz, 1H), 3.68 (s, 3H), 2.05 (dd, J=8.0, 5.2 Hz, 1H), 1.70 (s, 3H), 1.68 (s, 3H), 1.45 (d, J=5.2 Hz, 1H), 1.25 (s, 3H), 1.15 (s, 3H).
-
Ethyl (+)-trans-chrysanthemate: δ 4.95 (d, J=8.0 Hz, 1H), 4.12 (q, J=7.1 Hz, 2H), 2.05 (dd, J=8.0, 5.2 Hz, 1H), 1.70 (s, 3H), 1.68 (s, 3H), 1.45 (d, J=5.2 Hz, 1H), 1.25 (t, J=7.1 Hz, 3H), 1.24 (s, 3H), 1.14 (s, 3H).
-
Benzyl (+)-trans-chrysanthemate: δ 7.40-7.30 (m, 5H), 5.10 (s, 2H), 5.00 (d, J=8.0 Hz, 1H), 2.10 (dd, J=8.0, 5.2 Hz, 1H), 1.71 (s, 3H), 1.69 (s, 3H), 1.50 (d, J=5.2 Hz, 1H), 1.28 (s, 3H), 1.18 (s, 3H).
Visualized Workflows and Mechanisms
Caption: General overview of the esterification of this compound.
Caption: Workflow for the Fischer-Speier esterification protocol.
Caption: Workflow for the Steglich esterification protocol.
Caption: Workflow for the esterification via acyl chloride protocol.
Application of (+)-trans-Chrysanthemic Acid in Pyrethroid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-Chrysanthemic acid is a key chiral building block in the synthesis of a significant class of insecticides known as pyrethroids.[1] Derived from natural pyrethrins found in chrysanthemum flowers, synthetic pyrethroids are esters of chrysanthemic acid and its analogues, exhibiting high insecticidal activity and low mammalian toxicity.[2][3] The specific stereochemistry of this compound is crucial for the biological activity of the resulting pyrethroid. This document provides detailed application notes and experimental protocols for the synthesis of pyrethroids using this compound as a starting material.
General Synthetic Approach
The most common and direct method for synthesizing pyrethroids from this compound is through esterification with a corresponding alcohol. To facilitate this reaction, the carboxylic acid is typically activated by converting it into a more reactive acyl chloride. This intermediate, (+)-trans-chrysanthemoyl chloride, readily reacts with the alcohol to form the desired pyrethroid ester.
Experimental Protocols
Protocol 1: Synthesis of (+)-trans-Chrysanthemoyl Chloride
This protocol describes the conversion of this compound to its acid chloride, a key intermediate for esterification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of thionyl chloride.
-
Stir the solution at 50-60 °C for 4 hours.[2] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude (+)-trans-chrysanthemoyl chloride can be used in the next step without further purification.
Protocol 2: General Esterification for Pyrethroid Synthesis
This protocol outlines the general procedure for the esterification of an alcohol with (+)-trans-chrysanthemoyl chloride to yield the corresponding pyrethroid.
Materials:
-
(+)-trans-Chrysanthemoyl chloride
-
Appropriate alcohol (e.g., 3-phenoxybenzyl alcohol for permethrin, allethrolone for bioallethrin)
-
Dry dichloromethane (CH₂Cl₂) or benzene
-
Dry pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1 mmol) and pyridine (1.1 mmol) in dry dichloromethane (10 mL) and stir at room temperature.[2]
-
Dissolve the crude (+)-trans-chrysanthemoyl chloride (1.1 mmol) in dry dichloromethane (5 mL) and add it dropwise to the alcohol solution using a dropping funnel.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl and partition with water (30 mL).[2]
-
Separate the organic layer and wash it with brine (3 x 30 mL).[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent on a rotary vacuum evaporator to obtain the crude pyrethroid.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of various pyrethroids from this compound or its derivatives.
| Pyrethroid | Alcohol Moiety | Yield (%) | Purity (%) | Isomer Ratio (cis:trans) | Reference(s) |
| Permethrin | 3-Phenoxybenzyl alcohol | >95 | >99.5 | 25:75 | [4][5] |
| Prothrin Analogue | 5-(Phenoxymethyl)furan-2-yl)methanol | 77-85 | N/A | N/A | [6] |
| Eugenol-based Pyrethroid | Eugenol derivative | 63 | N/A | N/A | [6] |
| Prothrin Analogue | {5-[3-(Trimethylsilyl)prop-2-yn-1-yl]furan-2-yl}methanol | 95 | N/A | N/A | [1] |
N/A: Not available in the cited sources.
Application Notes
-
Stereochemistry: The (1R)-trans configuration of chrysanthemic acid is generally associated with higher insecticidal activity.[6] Enantioselective synthesis or resolution of chrysanthemic acid is a critical step for producing highly active pyrethroids like d-phenothrin.[2]
-
Purity and Analysis: The purity of the final pyrethroid product is crucial for its efficacy and safety. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common methods for purity and isomer ratio determination.[4][5] Chiral chromatography can be employed for the separation of enantiomers.
-
Reaction Conditions: The esterification reaction is sensitive to moisture. Therefore, the use of dry solvents and reagents is essential for achieving high yields. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Purification: Column chromatography is a standard method for purifying synthetic pyrethroids. The choice of solvent system for elution depends on the polarity of the specific pyrethroid. A mixture of hexane and ethyl acetate is commonly used.
-
Alternative Methods: While the acid chloride method is prevalent, other esterification methods, such as those using coupling reagents like dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide, can also be employed, particularly for substrates sensitive to acidic conditions.
Conclusion
This compound remains a cornerstone in the synthesis of a wide array of effective and widely used pyrethroid insecticides. The protocols and data presented here provide a foundational guide for researchers and professionals in the field of agrochemical and pharmaceutical development. Careful control of stereochemistry and reaction conditions is paramount to achieving high yields of pure, biologically active pyrethroids.
References
Analytical methods for quantification of chrysanthemic acid in samples
Application Note: Quantification of Chrysanthemic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysanthemic acid is a monoterpenoid and a key structural component of pyrethrins, a class of natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium.[1][2] It is the acidic moiety in pyrethrin I, cinerin I, and jasmolin I.[1] Synthetic analogs, known as pyrethroids, are widely used in commercial and domestic insecticides due to their potent activity and relatively low mammalian toxicity. Accurate quantification of chrysanthemic acid is crucial for quality control in insecticide manufacturing, pharmacokinetic studies, and research into its biosynthesis in plants.[2][3] This document provides detailed protocols for the quantification of chrysanthemic acid in various samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The quantification of chrysanthemic acid typically involves sample extraction, followed by chromatographic separation and detection. For GC-MS analysis, a derivatization step is mandatory to increase the volatility of the acid. LC-MS/MS can often analyze the acid directly.
References
Application Note and Protocol for the GC-MS Analysis of (+)-trans-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-Chrysanthemic acid is a key chiral building block in the synthesis of pyrethroid insecticides. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and environmental analysis. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound. However, due to its polarity and low volatility, derivatization is a necessary step to improve its chromatographic behavior. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound. The described method, involving esterification to its methyl ester, is robust and suitable for quantitative analysis in various matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample dissolved in a suitable solvent
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load the sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Derivatization: Esterification to Methyl Ester
To enhance volatility for GC-MS analysis, this compound is converted to its methyl ester.[1] One effective method is esterification using boron trifluoride-methanol solution.[2][3]
Materials:
-
Dried sample extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (10-14% w/v)[2]
-
Heptane or Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Add 1 mL of BF3-MeOH solution to the dried sample extract in a reaction vial.[2]
-
Seal the vial tightly and heat at 60-80°C for 10-30 minutes.[3][4]
-
Cool the vial to room temperature.
-
Add 1 mL of heptane or hexane to the vial and vortex for 1 minute to extract the methyl ester.[3]
-
Add 1 mL of saturated sodium chloride solution and vortex again.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.
GC-MS Parameters:
The following table summarizes the recommended GC-MS parameters for the analysis of this compound methyl ester. These parameters may require optimization for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | Rxi-5Sil (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50-350 amu |
| Solvent Delay | 3 min |
Data Presentation
Quantitative data should be organized for clear comparison. Below is a template for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve Data for this compound Methyl Ester
| Concentration (µg/mL) | Peak Area (Counts) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| R² Value |
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area (Counts) | Calculated Concentration (µg/mL) |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 | ||
| Control |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Key steps in the analytical protocol.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemic acid is a key chemical intermediate in the synthesis of pyrethroids, a major class of synthetic insecticides widely used in agriculture and public health.[1] The biological activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, which exists as four stereoisomers: (1R)-trans, (1S)-trans, (1R)-cis, and (1S)-cis. Therefore, the accurate separation and quantification of these isomers are critical for quality control, process optimization, and regulatory compliance in the manufacturing of pyrethroid-based products. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique well-suited for the analysis of chrysanthemic acid and its isomers. This application note provides a detailed protocol for the HPLC analysis of chrysanthemic acid, including sample preparation, chromatographic conditions, and method validation parameters.
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of chrysanthemic acid isomers. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of chrysanthemic acid, leading to better peak shape and retention. For the separation of enantiomers, a chiral stationary phase (CSP) or chiral derivatization is typically required. This protocol will focus on a standard reverse-phase method for the separation of cis- and trans-isomers and can be adapted for chiral separations.
Experimental Protocols
Materials and Reagents
-
Chrysanthemic acid standard (cis/trans mixture)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or other suitable acid like trifluoroacetic acid)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of chrysanthemic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general procedure for a solid sample or a reaction mixture.
-
Extraction from a Solid Matrix:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the sample to pellet any solid material.
-
-
Dilution of a Liquid Sample:
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
-
Filtration:
-
Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could damage the column.[2]
-
HPLC Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Run Time | 20 minutes |
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for chrysanthemic acid. These values are representative and may vary depending on the specific instrumentation and conditions used.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| cis-Chrysanthemic Acid | ~ 8.5 |
| trans-Chrysanthemic Acid | ~ 9.8 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.7 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of chrysanthemic acid.
Caption: Experimental workflow for HPLC analysis of chrysanthemic acid.
Caption: Logical relationship of HPLC method parameters to analytical outcome.
References
Application Notes and Protocols: (+)-trans-Chrysanthemic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-trans-chrysanthemic acid and its derivatives as chiral ligands in asymmetric catalysis. The primary focus is on its well-established application in copper-catalyzed asymmetric cyclopropanation reactions for the synthesis of pyrethroids and other valuable cyclopropane-containing molecules. This document includes detailed experimental protocols, quantitative data for catalyst performance, and visualizations of experimental workflows and catalytic cycles.
Introduction to this compound in Asymmetric Catalysis
This compound is a naturally occurring chiral molecule, most notably a component of the insecticidal pyrethrins found in chrysanthemums.[1] Its rigid cyclopropane backbone and readily available chiral pool make it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The primary application of these ligands is in the enantioselective cyclopropanation of olefins, a key reaction in the industrial synthesis of synthetic pyrethroids. Copper complexes of Schiff base ligands derived from amino acids and salicylaldehydes have proven to be particularly effective catalysts in these transformations, achieving high yields and excellent enantioselectivity.[1]
While the dominant application of this compound-derived ligands is in cyclopropanation, the exploration of their use in other asymmetric transformations, such as Michael additions and C-H activation, is an emerging area of research. However, detailed protocols and broad applications in these areas are not yet well-established in the current scientific literature.
Asymmetric Cyclopropanation
The asymmetric cyclopropanation of olefins with diazoacetates is a powerful method for the synthesis of optically active cyclopropanecarboxylic acid esters. Chiral copper catalysts derived from this compound have been instrumental in achieving high levels of stereocontrol in these reactions.
Synthesis of Chiral Schiff Base Ligands and Copper Catalysts
A common strategy involves the synthesis of chiral Schiff base ligands from the condensation of an amino alcohol (derived from an amino acid) with a salicylaldehyde derivative. These ligands are then complexed with a copper source to form the active catalyst.
Protocol 1: Synthesis of a Chiral Copper-Salicylaldimine Catalyst
This protocol describes the synthesis of a representative chiral copper(II)-Schiff base complex.
Materials:
-
L-Alanine
-
Grignard Reagent (e.g., Phenylmagnesium bromide)
-
Substituted Salicylaldehyde (e.g., 5-nitrosalicylaldehyde)
-
Copper(II) Acetate
-
Anhydrous Diethyl Ether
-
Anhydrous Ethanol
-
Sodium Hydroxide
Procedure:
-
Synthesis of the Amino Alcohol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve L-alanine in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of the Grignard reagent (e.g., 3 equivalents of phenylmagnesium bromide) to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol. Purify by recrystallization or column chromatography.
-
-
Synthesis of the Schiff Base Ligand:
-
Dissolve the purified amino alcohol (1 equivalent) and a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde, 1 equivalent) in anhydrous ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the solution to room temperature to allow the Schiff base ligand to crystallize.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Formation of the Copper(II) Complex:
-
Dissolve the Schiff base ligand (1 equivalent) in ethanol.
-
In a separate flask, dissolve copper(II) acetate (0.5 equivalents) in ethanol.
-
Add the copper(II) acetate solution dropwise to the Schiff base solution with stirring.
-
Add a solution of sodium hydroxide (1 equivalent) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which the color should change, indicating complex formation.
-
Remove the solvent under reduced pressure, and the resulting solid is the crude copper(II)-Schiff base catalyst. This can be used directly or purified further.
-
Diagram 1: Synthesis of a Chiral Copper-Schiff Base Catalyst
References
Metabolic Engineering for the Production of Trans-Chrysanthemic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-chrysanthemic acid is a key precursor to pyrethroid insecticides, a globally significant class of pest control agents valued for their high efficacy and low mammalian toxicity. Traditional reliance on extraction from the pyrethrum daisy (Tanacetum cinerariifolium) is insufficient to meet market demand, creating a strong incentive for developing microbial fermentation routes. This document provides detailed application notes and protocols for the metabolic engineering of microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae, for the heterologous production of trans-chrysanthemic acid. It covers strain construction, fermentation strategies, and analytical quantification, offering a comprehensive guide for researchers in synthetic biology, metabolic engineering, and pharmaceutical development.
Introduction
The production of valuable natural products in engineered microorganisms offers a sustainable and scalable alternative to traditional chemical synthesis or agricultural extraction. Trans-chrysanthemic acid, a monoterpene acid, is the acidic moiety of pyrethrins, the natural insecticides produced by the pyrethrum plant.[1] Metabolic engineering efforts have focused on reconstructing the biosynthetic pathway of trans-chrysanthemic acid in industrial microorganisms like E. coli and S. cerevisiae. This involves the heterologous expression of key enzymes to convert a central metabolic precursor, dimethylallyl diphosphate (DMAPP), into the target molecule.[2] This document outlines the established metabolic pathways and provides detailed protocols for the successful microbial production of trans-chrysanthemic acid.
Biosynthetic Pathway of Trans-Chrysanthemic Acid
The heterologous production of trans-chrysanthemic acid begins with the ubiquitous isoprenoid precursor, dimethylallyl diphosphate (DMAPP). The engineered pathway consists of a three-step enzymatic conversion:
-
Chrysanthemyl Diphosphate Synthase (CDS): This enzyme catalyzes the condensation of two molecules of DMAPP to form chrysanthemyl diphosphate (CDP).[3][4] This is the committed step in the pathway.
-
Chrysanthemol Synthase Activity: CDP is then converted to chrysanthemol. This can be achieved through the action of a phosphatase or, in some cases, by the bifunctional activity of CDS itself.
-
Oxidation to Trans-Chrysanthemic Acid: A two-step oxidation of chrysanthemol, first to chrysanthemal and then to trans-chrysanthemic acid, is catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), respectively.[2]
Below is a diagram illustrating the engineered biosynthetic pathway.
Quantitative Data on Trans-Chrysanthemic Acid Production
The following table summarizes the reported titers of trans-chrysanthemic acid and its immediate precursor, chrysanthemol, in metabolically engineered microorganisms.
| Host Organism | Key Genetic Modifications | Titer (mg/L) | Fermentation Scale | Reference |
| Escherichia coli | DMAPP supply module, Chrysanthemol biosynthesis module, Chrysanthemic acid biosynthesis module, Optimization of gene copy numbers, Redirection of metabolic flux | 141.78 (trans-chrysanthemic acid) | 2L Bioreactor | [5] |
| Escherichia coli | DMAPP supply module, Chrysanthemol biosynthesis module | >117.0 (Chrysanthemol) | Shake Flask | [5] |
| Saccharomyces cerevisiae | Engineering of the mevalonate pathway, Expression of geraniol synthase | up to 5 (Geraniol, a related monoterpenol) | Not specified | [6] |
Experimental Protocols
Strain Construction in Escherichia coli
This protocol is based on the strategies employed for high-titer production of trans-chrysanthemic acid.[5]
Objective: To construct an E. coli strain capable of producing trans-chrysanthemic acid from glucose.
Materials:
-
E. coli DH5α (for cloning) and E. coli BL21(DE3) (for production)
-
Plasmids with different copy numbers (e.g., pETDuet-1, pCDFDuet-1, pACYCDuet-1)
-
Genes encoding:
-
Mevalonate (MVA) pathway enzymes for DMAPP supply
-
Chrysanthemyl diphosphate synthase (CDS) from Tanacetum cinerariifolium
-
Alcohol dehydrogenase (ADH) and Aldehyde dehydrogenase (ALDH)
-
-
Restriction enzymes, T4 DNA ligase, and Gibson Assembly Master Mix
-
Standard molecular biology reagents and equipment
Workflow Diagram:
Procedure:
-
Gene Amplification: Amplify the genes for the MVA pathway, CDS, ADH, and ALDH from their respective sources using PCR with primers that add appropriate restriction sites or overlaps for Gibson assembly.
-
Plasmid Construction:
-
Clone the MVA pathway genes into a high-copy number plasmid (e.g., pETDuet-1).
-
Clone the CDS gene into a medium-copy number plasmid (e.g., pCDFDuet-1).
-
Clone the ADH and ALDH genes into a low-copy number plasmid (e.g., pACYCDuet-1) to optimize the expression levels of the final pathway steps.
-
-
Transformation: Co-transform the competent E. coli BL21(DE3) cells with all three constructed plasmids.
-
Selection and Verification: Select for transformants on LB agar plates containing the appropriate antibiotics. Verify the presence of all plasmids and the correct gene inserts by colony PCR and restriction digestion.
Strain Construction in Saccharomyces cerevisiae
Objective: To construct a S. cerevisiae strain for trans-chrysanthemic acid production.
Materials:
-
S. cerevisiae CEN.PK2-1C or a similar laboratory strain
-
Yeast expression vectors (e.g., pRS series)
-
Genes for CDS, ADH, and ALDH, codon-optimized for yeast
-
Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)
-
Synthetic complete (SC) drop-out media for selection
Workflow Diagram:
Procedure:
-
Gene Synthesis and Cloning: Synthesize the CDS, ADH, and ALDH genes with codon optimization for S. cerevisiae. Clone these genes into a high-copy yeast expression vector, such as pRS426, under the control of strong constitutive promoters (e.g., TEF1, GPD).
-
Yeast Transformation: Transform the S. cerevisiae strain with the constructed plasmid using the lithium acetate/polyethylene glycol method.
-
Selection and Verification: Select for transformants on SC-Ura agar plates. Verify the presence of the plasmid and correct gene inserts by colony PCR.
Fed-Batch Fermentation of Engineered E. coli
Objective: To produce trans-chrysanthemic acid in a controlled bioreactor environment.
Materials:
-
Engineered E. coli strain
-
Bioreactor (e.g., 2L) with pH, temperature, and dissolved oxygen (DO) control
-
Defined fermentation medium and feeding solution (see below)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Medium Composition:
-
Batch Medium: A defined minimal medium containing glucose, ammonium salts, phosphate salts, and trace elements.
-
Feeding Medium: A concentrated solution of glucose and yeast extract.
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in LB medium with appropriate antibiotics.
-
Bioreactor Setup: Prepare the bioreactor with the batch medium and sterilize. Calibrate pH and DO probes.
-
Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Grow at 37°C with aeration and agitation to maintain a DO level above 30%.
-
Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp rise in DO), start the exponential feeding of the concentrated glucose/yeast extract solution to maintain a specific growth rate.
-
Induction: When the optical density at 600 nm (OD600) reaches a desired level (e.g., 20), induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Reduce the temperature to 30°C to improve protein folding and product formation.
-
Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the culture broth for product extraction and analysis.
Product Extraction and Quantification by GC-MS
Objective: To extract and quantify trans-chrysanthemic acid from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Trans-chrysanthemic acid standard
Procedure:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Acidify the supernatant to pH 2 with HCl.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to concentrate the sample.
-
-
GC-MS Analysis: [5]
-
Column: DB-5UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 270°C.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 50°C, ramp to 280°C at 10°C/min, then to 290°C at 4°C/min.
-
MS Detector: Operate in full scan mode (m/z 50-500).
-
Ion Source Temperature: 300°C.
-
-
Quantification:
-
Prepare a standard curve of trans-chrysanthemic acid in the range of expected concentrations.
-
Quantify the trans-chrysanthemic acid in the samples by comparing the peak area to the standard curve.
-
Conclusion
The metabolic engineering of microorganisms for the production of trans-chrysanthemic acid is a promising alternative to traditional production methods. This document provides a framework of protocols for the construction of production strains, their cultivation in a controlled fermentation process, and the quantification of the final product. The provided methodologies, particularly for E. coli, have been shown to yield significant titers of trans-chrysanthemic acid. Further optimization of gene expression, metabolic flux, and fermentation conditions will likely lead to even higher yields, paving the way for the industrial-scale microbial production of this important chemical. While the production in S. cerevisiae is less established, the general principles of metabolic engineering and the provided protocols for related monoterpenoids offer a strong starting point for future research.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-level fed-batch fermentative expression of an engineered Staphylococcal protein A based ligand in E. coli: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (+)-trans-Chrysanthemic Acid Synthesis Yield
Welcome to the technical support center for the synthesis of (+)-trans-chrysanthemic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis yield and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield is a common issue that can stem from several factors throughout the synthesis process. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 2,5-dimethyl-2,4-hexadiene and the diazoacetate. Impurities can lead to side reactions and lower the yield.
-
Solvent Purity: Use dry, high-purity solvents. The presence of water or other impurities can interfere with the reaction, especially if using moisture-sensitive catalysts or reagents.
-
-
Reaction Conditions:
-
Catalyst Activity: The choice and handling of the catalyst are critical. For asymmetric syntheses, catalysts like copper-salicylaldimine complexes (Aratani catalyst) are used.[1] Ensure the catalyst is properly prepared and handled, as exposure to air or moisture can deactivate it.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction kinetics and lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.[2]
-
-
Work-up and Purification:
-
Extraction Efficiency: Optimize your extraction procedure to ensure complete transfer of the product from the aqueous to the organic phase. Multiple extractions with a suitable solvent are recommended.
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography. Ensure proper selection of the stationary and mobile phases to achieve good separation without excessive loss of the product.
-
Issue 2: Poor Stereoselectivity (Incorrect cis/trans Isomer Ratio)
Question: My product mixture contains a high percentage of the undesired cis-isomer. How can I improve the stereoselectivity for the (+)-trans-isomer?
Answer: Achieving high stereoselectivity is crucial for the synthesis of this compound. Here are key factors to consider:
-
Catalyst Choice: The catalyst plays a pivotal role in determining the stereoselectivity of the cyclopropanation reaction.
-
Chiral Catalysts: The use of chiral catalysts is the most effective method for controlling stereoselectivity. The Aratani C1-symmetric salicylaldimine-copper catalyst is specifically designed for the asymmetric synthesis of this compound esters.[3]
-
Rhodium Catalysts: Rhodium(II) catalysts, such as rhodium(II) octanoate dimer, can also be employed, but their stereoselectivity may vary depending on the specific ligand and reaction conditions.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. It is advisable to screen different solvents to find the optimal one for your specific catalyst system.[4]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the more stable trans-isomer.
-
Separation of Isomers: If a mixture of isomers is obtained, separation can be achieved. One patented method involves the selective hydrolysis of the trans-ester from a cis/trans mixture using a limited amount of alkali.[5] The unreacted cis-ester can then be separated. Another approach is the optical resolution of the chrysanthemic acid mixture using an optically active amine.[6]
Issue 3: Difficulty in Hydrolysis of the Chrysanthemic Ester
Question: I am having trouble hydrolyzing the synthesized chrysanthemic ester to the final acid product, resulting in low yields of this compound. What can I do?
Answer: The hydrolysis of the chrysanthemic ester is a critical final step. Here are some troubleshooting tips:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for hydrolysis. Ensure you are using a sufficient excess of the base to drive the reaction to completion.
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Reaction Temperature and Time: The hydrolysis is often carried out at reflux temperature. Monitor the reaction by TLC to ensure it goes to completion. Incomplete hydrolysis will result in a lower yield of the acid. A typical reflux time is 4-6 hours.[7]
-
Work-up Procedure:
-
Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified with a mineral acid (e.g., HCl) to a pH of about 2 to precipitate the chrysanthemic acid.
-
Extraction: The precipitated acid should be thoroughly extracted with an appropriate organic solvent, such as ethyl acetate or toluene.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of the (+)-trans isomer?
A1: The cyclopropanation step is the most critical for determining both the yield and the stereoselectivity of the final product. The choice of catalyst, solvent, and temperature in this step will have the most significant impact on the ratio of trans to cis isomers and the enantiomeric excess of the desired (+)-trans isomer.
Q2: Are there any common side products I should be aware of?
A2: Yes, besides the undesired cis-isomer, other side products can form. For instance, in some synthetic routes, rearrangement of intermediates can occur. During esterification, acid-catalyzed addition of the alcohol to the isobutenyl group can lead to the formation of δ-alkoxydihydro-chrysanthemates.[8] Careful control of reaction conditions and purification are necessary to minimize these byproducts.
Q3: Can I recycle the undesired cis-isomer?
A3: Yes, it is possible to convert the cis-isomer to the more desirable trans-isomer. This process is known as epimerization. Some methods involve treating the cis-ester with a base to promote isomerization to the thermodynamically more stable trans-isomer.[5]
Q4: What is the role of the Aratani catalyst in this synthesis?
A4: The Aratani catalyst, a C1-symmetric salicylaldimine-copper complex, is a chiral catalyst used to induce asymmetry in the cyclopropanation reaction between a diazoacetate and a diene. It is highly effective in producing the this compound ester with good stereoselectivity.[1][3]
Q5: Are there biocatalytic methods available for this synthesis?
A5: Yes, biocatalytic methods, particularly using lipases, have been developed for the kinetic resolution of chrysanthemic acid esters. These methods offer high enantioselectivity under mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, though the unreacted enantiomer can often be recovered and recycled.[7]
Data Presentation
Table 1: Comparison of Catalysts for Chrysanthemic Acid Derivative Synthesis
| Catalyst | Catalyst Type | Reaction Time | Yield (%) | Key Advantages | Reference |
| [PdI(μ-I)(PtBu3)]2 | Palladium(I) Dimer | 10 min | >95 | Rapid reaction, high yield | [9] |
| Rhodium(II) octanoate dimer | Rhodium(II) | 2-4 hours | Not specified | Effective for cyclopropanation | [7] |
| Aratani Catalyst (Copper complex) | Chiral Copper Complex | Not specified | High | High stereoselectivity for (+)-trans isomer | [1][3] |
| Lipase | Biocatalyst | Not specified | up to 50% (for one enantiomer) | High enantioselectivity, mild conditions | [7] |
Yields are reported for the chrysanthemic acid derivative, not necessarily the final acid product.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound Ester using a Chiral Copper Catalyst (Based on the Aratani Synthesis Principle)
This protocol is a generalized procedure based on the principles of the Aratani synthesis.[3]
Step 1: Catalyst Preparation
-
Prepare the C1-symmetric salicylaldimine ligand and complex it with a Cu(I) source (e.g., Cu(I) triflate) under an inert atmosphere.
Step 2: Cyclopropanation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,5-dimethyl-2,4-hexadiene in a suitable dry solvent (e.g., toluene).
-
Add the chiral copper catalyst (typically 0.1-1 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of methyl diazoacetate in the same solvent over several hours using a syringe pump.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a small amount of acetic acid.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl (+)-trans-chrysanthemate in a mixture of methanol and water.
-
Add an excess of potassium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., ether) to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2 with dilute sulfuric acid.
-
Extract the this compound with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.
Biosynthetic Pathway of this compound
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.[10][11]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 6. US6268525B1 - Process for producing optically active chrysanthemic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Challenges in the industrial scale-up of chrysanthemic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of chrysanthemic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the industrial scale-up of chrysanthemic acid synthesis?
A1: Transitioning chrysanthemic acid synthesis from a laboratory to an industrial scale introduces several significant challenges. These include managing heat transfer in large reactors, ensuring consistent mixing and mass transfer, dealing with changes in impurity profiles, and maintaining raw material quality.[1][2] Additionally, factors like catalyst stability, process safety, and cost-effectiveness become critical at a commercial scale.[2][3] The choice of solvents and reagents that are viable at an industrial level can also be limited by cost, availability, and environmental regulations.[4]
Q2: How does stereoselectivity become a challenge during scale-up?
A2: Achieving and maintaining high stereoselectivity for the desired (+)-trans-chrysanthemic acid isomer is a crucial challenge.[5] Reaction conditions that work well on a small scale may not translate directly to larger batches, potentially leading to a mixture of cis/trans isomers and enantiomers, which reduces the efficacy of the final product.[6] The separation of these isomers on an industrial scale can be complex and costly.[6][7] For instance, while resolving agents like L-lysine can be used, their efficiency and economic viability at a large scale need careful consideration.[7]
Q3: What are the common methods for purifying chrysanthemic acid at an industrial scale?
A3: Industrial purification of chrysanthemic acid often involves a multi-step approach. Key techniques include distillation, crystallization, extraction, and chromatography.[8] The choice of method depends on the specific impurity profile and the required purity of the final product. For instance, after synthesis, an initial extraction with a solvent like diethyl ether followed by washing with a basic solution can separate the acidic product from neutral impurities.[9] Further purification may involve fractional distillation under reduced pressure or crystallization.[10] For resolving enantiomers, methods employing resolving agents to form diastereomeric salts that can be separated by crystallization are common.[7]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield has significantly dropped after scaling up the synthesis. What are the potential causes and how can I troubleshoot this?
A: A decrease in yield during scale-up is a common problem that can stem from several factors.[11][12]
Potential Causes:
-
Inadequate Heat Transfer: Large industrial reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of localized "hot spots."[1] This can cause thermal degradation of reactants or products.
-
Poor Mixing: Inefficient mixing in large vessels can result in non-uniform reaction conditions, leading to the formation of byproducts and incomplete reactions.
-
Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction. Adding reagents too quickly can lead to uncontrolled exotherms and side reactions.[11]
-
Moisture and Air Sensitivity: If the reaction is sensitive to moisture or air, ensuring an inert atmosphere in a large-scale reactor is more challenging than in laboratory glassware.[11]
-
Changes in Raw Material Quality: The quality and purity of starting materials can vary between batches, especially when sourced in bulk for industrial production.[1][13]
Troubleshooting Steps:
-
Review Heat Transfer: Monitor the internal temperature at multiple points within the reactor to identify any temperature gradients. Consider improving agitation or using a reactor with a better heat exchange system.
-
Optimize Mixing: Evaluate the mixing efficiency. It may be necessary to change the impeller design, increase the agitation speed, or modify the reactor geometry.
-
Control Reagent Addition: Implement a controlled, slow addition of critical reagents using a dosing pump. This can help manage the reaction kinetics and temperature.
-
Ensure Inert Conditions: Rigorously dry all solvents and reagents. Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Qualify Raw Materials: Implement stringent quality control checks for all incoming raw materials to ensure consistency.
Issue 2: Catalyst Deactivation
Q: The catalyst in my reaction is losing activity much faster at an industrial scale. What could be causing this and what are the solutions?
A: Catalyst deactivation is a significant concern in continuous or large-batch industrial processes, leading to reduced efficiency and increased costs.[14]
Potential Causes:
-
Poisoning: Impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.[15][16] Sulfur and certain metals are common poisons for metallic catalysts.[14]
-
Fouling/Coking: Carbonaceous deposits, often called "coke," can form on the catalyst surface, blocking access to the active sites.[14][17]
-
Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate into larger ones, reducing the active surface area. This process is often irreversible.[14][15]
-
Mechanical Stress: In stirred reactors, the physical movement can cause attrition or crushing of the catalyst particles, leading to a loss of active material.[15]
Troubleshooting Steps:
-
Feedstock Purification: Analyze the feedstock for potential catalyst poisons and implement a purification step to remove them before the reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature can help reduce the rates of sintering and coking.[14]
-
Catalyst Regeneration: Investigate if the catalyst can be regenerated. For coking, this might involve a controlled oxidation to burn off the carbon deposits.
-
Select a More Robust Catalyst: Consider screening for alternative catalysts that are more resistant to poisoning, sintering, or mechanical stress under your specific industrial conditions.
-
Improve Catalyst Formulation: Enhancing the catalyst's physical strength with binders can help mitigate mechanical degradation.[15]
Issue 3: Poor Stereoselectivity (Low trans/cis Ratio)
Q: I am observing a lower trans/cis isomer ratio of chrysanthemic acid in my scaled-up batches compared to the lab results. How can I improve the stereoselectivity?
A: Maintaining stereocontrol is critical for the efficacy of chrysanthemic acid-derived products. A decrease in the desired trans-isomer content is a common scale-up challenge.
Potential Causes:
-
Temperature Variations: The stereochemical outcome of many reactions is highly sensitive to temperature. Inconsistent temperature control in a large reactor can lead to the formation of the undesired cis-isomer.
-
Solvent Effects: The choice of solvent can influence the transition state of the cyclopropanation reaction, thereby affecting the stereoselectivity.
-
Catalyst Choice: The type of catalyst and its ligands play a crucial role in directing the stereochemistry of the reaction.
-
Isomerization: In some cases, the desired trans-isomer can isomerize to the cis-isomer under certain reaction or work-up conditions (e.g., prolonged exposure to heat or acidic/basic conditions).
Troubleshooting Steps:
-
Tighten Temperature Control: Implement more precise temperature monitoring and control systems for the reactor.
-
Solvent Screening: Conduct a solvent screening study at a smaller scale to identify solvents that favor the formation of the trans-isomer.
-
Catalyst Optimization: Experiment with different catalysts or modify the existing catalyst system. For example, in carbenoid-based syntheses, the choice of metal (e.g., copper, rhodium) and ligands can significantly impact the trans/cis ratio.
-
Modify Work-up Procedure: Analyze the work-up and purification steps to ensure they are not causing isomerization of the product. This may involve minimizing exposure to harsh pH conditions or high temperatures.
-
Resolution of Isomers: If achieving high stereoselectivity in the reaction proves difficult, consider implementing a downstream process to separate the cis and trans isomers, for example, through fractional crystallization of their salts.
Data Hub: Representative Yields and Conditions
The following tables summarize quantitative data from various synthesis and purification methods for chrysanthemic acid.
Table 1: Chrysanthemic Acid Synthesis Yields
| Synthesis Method | Starting Materials | Product | Reported Yield | Cis/Trans Ratio | Reference |
| Decarboxylation & Saponification | 1-cyano-1-carboxy-2,2-dimethyl-3-isobutenyl-cyclopropane | Chrysanthemic Acid | Not specified, but 90% nitrile purity | 20% / 80% | [9] |
| Cyclopropanation | Ethyl diazoacetate and diene | Ethyl Chrysanthemate | Not specified, but 90% product purity | 43% / 57% | [9] |
| Biosynthesis in Tomato Fruit | DMAPP (endogenous) | trans-Chrysanthemic Acid | 1087.6 nmol/g fresh weight | trans only | [18] |
Table 2: Resolution of Chrysanthemic Acid Isomers
| Isomer Mixture | Resolving Agent | Product | Notes | Reference |
| (±)-trans-Chrysanthemic Acid | L-Lysine | This compound | Yield of 17.1% based on starting racemic acid | [7] |
| (±)-cis-Chrysanthemic Acid | L-Lysine | (+)-cis-Chrysanthemic Acid | Yield of 20.2% based on starting racemic acid | [7] |
| Racemic trans/cis mixture | (1S,2S)-(+)-MTDP | Enantiopure trans-Chrysanthemic Acid | Effective for industrial scale separation | [6] |
Experimental Protocols
Protocol 1: Saponification of Chrysanthemic Nitrile
This protocol outlines a general procedure for converting chrysanthemic nitrile to chrysanthemic acid.
Materials:
-
Crude chrysanthemic nitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
Combine 1.35 g of crude chrysanthemic nitrile with 0.65 g of potassium hydroxide in 9 mL of ethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted nitrile or neutral impurities.
-
Acidify the aqueous layer with a dilute HCl solution to precipitate the chrysanthemic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude chrysanthemic acid.
-
The crude acid can be further purified by distillation under high vacuum.[9]
Protocol 2: Preparation of Chrysanthemoyl Chloride
This protocol describes the conversion of chrysanthemic acid to its acid chloride, a common intermediate for ester synthesis.
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a fume hood, dissolve the chrysanthemic acid in an excess of thionyl chloride.
-
Stir the solution at 50-60 °C for approximately 4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude chrysanthemoyl chloride can be used directly in subsequent reactions, such as esterification.[10]
Visual Guides: Workflows and Logic Diagrams
Below are diagrams illustrating key processes and troubleshooting logic for the industrial production of chrysanthemic acid.
Caption: High-level workflow for the synthesis and purification of chrysanthemic acid.
Caption: Troubleshooting decision tree for diagnosing low reaction yields.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. valveandcontrol.com [valveandcontrol.com]
- 9. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. biosynth.com [biosynth.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. researchgate.net [researchgate.net]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (+)-trans-Chrysanthemic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of crude (+)-trans-chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is the cis-isomer, (1R,3S)-(+)-cis-chrysanthemic acid, which often forms alongside the desired trans-isomer during synthesis.[1][2] Other potential impurities can include unreacted starting materials from the synthesis, such as ethyl chrysanthemate, and side-products like dihydrochrysanthemolactone, which can form from the cis-isomer under acidic conditions.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques include:
-
Selective Hydrolysis: This method leverages the different hydrolysis rates of cis- and trans-chrysanthemic esters. The trans-ester is preferentially hydrolyzed to the carboxylate salt, which is soluble in an aqueous alkaline solution, while the unreacted cis-ester remains in the organic phase.[3]
-
Recrystallization: This technique relies on the differential solubility of the cis- and trans-isomers in a suitable solvent.[3]
-
Column Chromatography: This method separates components based on their differential adsorption to a stationary phase.[4]
-
Diastereomeric Salt Formation: This technique is used for resolving the enantiomers and can also be applied to separate diastereomers like the cis and trans isomers by forming salts with a chiral resolving agent.[5][6]
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using chromatographic techniques:
-
Gas Chromatography (GC): GC can be used to determine the ratio of cis- and trans-isomers, often after derivatization to their methyl or other volatile esters. To separate the enantiomers, diastereomeric derivatives can be formed using a chiral alcohol like l-menthol.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can effectively separate all four stereoisomers of chrysanthemic acid.[10]
Troubleshooting Guides
Liquid-Liquid Extraction for Removal of Unreacted Esters
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation at the aqueous-organic interface. | - Vigorous shaking of the separatory funnel. - High concentration of impurities acting as surfactants. | - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. - If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Poor separation of layers. | - The densities of the aqueous and organic layers are too similar. | - Add a small amount of a solvent with a significantly different density (e.g., a more dense halogenated solvent if compatible, or a less dense hydrocarbon). - Centrifugation can also aid in breaking the emulsion and separating the layers. |
| Low recovery of this compound in the aqueous layer. | - Incomplete hydrolysis of the ester. - The pH of the aqueous layer is not sufficiently basic to deprotonate the carboxylic acid. | - Ensure the hydrolysis reaction has gone to completion by monitoring with TLC or GC. - Check the pH of the aqueous layer and adjust to >10 with a suitable base (e.g., NaOH, KOH) to ensure the carboxylate salt is formed. |
Recrystallization for Isomer Separation
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated and cooled too quickly. - The melting point of the solute is lower than the temperature of the solution. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent before cooling. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low yield of crystals. | - The chosen solvent is too good at dissolving the compound, even at low temperatures. - Insufficient concentration of the compound. | - Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a mixed solvent system (e.g., ethyl acetate-hexane). - Concentrate the solution before cooling. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Crystals are impure (contaminated with the cis-isomer). | - The solubility difference between the cis- and trans-isomers in the chosen solvent is not significant enough. - The cooling process was too rapid, leading to co-precipitation. | - Perform multiple recrystallizations. - Screen for a more selective solvent system. - Allow the solution to cool slowly to promote the formation of purer crystals. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers. | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase composition. A common system for chrysanthemic acid is a gradient of ethyl acetate in hexane on a silica gel column.[11] - Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Tailing of peaks. | - Interactions between the acidic carboxylic acid group and the silica gel stationary phase. | - Add a small amount of a polar, acidic modifier (e.g., 0.1-1% acetic acid) to the mobile phase to suppress these interactions. |
Quantitative Data Summary
Table 1: Physical Properties of Chrysanthemic Acid Isomers
| Property | This compound | (dl)-trans-Chrysanthemic Acid | (dl)-cis-Chrysanthemic Acid |
| CAS Number | 4638-92-0[1] | 705-16-8[3] | 2935-23-1[12] |
| Molecular Weight | 168.23 g/mol [13] | 168.23 g/mol [13] | 168.23 g/mol [14] |
| Melting Point | 17-21 °C[15] | 54 °C[12] | 115-116 °C[12] |
| Optical Rotation [α]D | +14.16° (c=1.554 in abs alc)[12] | - | - |
| Appearance | Clear viscous liquid or elongated prisms[12][15] | Long prisms[12] | Cubic prisms from ethyl acetate[12] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; moderately soluble in water.[16][17] | Very soluble in ethyl acetate.[12] | - |
Table 2: Typical Purity Levels After Different Purification Steps
| Purification Method | Typical Purity of this compound | Reference |
| Selective Hydrolysis & Extraction | 80-97% trans-isomer | [3] |
| Recrystallization | Can significantly improve purity, but depends on initial isomer ratio. | [3] |
| Diastereomeric Salt Resolution | >96% e.e. (enantiomeric excess) | [18] |
Experimental Protocols
Protocol 1: Purification by Selective Hydrolysis of Ethyl Chrysanthemate
This protocol is adapted from a patented method for separating trans- and cis-chrysanthemic acid.[3]
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, charge the crude ethyl chrysanthemate (mixture of cis and trans isomers).
-
Add a 25% aqueous solution of sodium hydroxide (NaOH). The molar ratio of NaOH to the trans-isomer of ethyl chrysanthemate should be approximately 0.9:1.
-
Add ethanol to the mixture.
-
Heat the mixture to 60-85°C and stir for 4-6 hours.
-
-
Work-up and Extraction:
-
After cooling, remove the ethanol by distillation under reduced pressure.
-
Add water to the reaction mixture.
-
Extract the mixture twice with an organic solvent such as n-hexane or toluene to remove the unreacted ethyl cis-chrysanthemate.
-
Separate the aqueous layer containing the sodium (+)-trans-chrysanthemate.
-
-
Isolation of this compound:
-
Acidify the aqueous layer with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of about 2.
-
Extract the acidified aqueous layer twice with toluene.
-
Wash the combined toluene layers with water.
-
Dry the toluene solution over anhydrous sodium sulfate.
-
Remove the toluene by distillation under reduced pressure to yield the crude this compound.
-
-
Final Purification (Optional):
-
The crude acid can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.
-
To improve separation and reduce peak tailing of the acidic compound, 0.5-1% acetic acid can be added to the mobile phase.[19]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: Workflow for Purification via Selective Hydrolysis.
Caption: Troubleshooting Common Purification Issues.
References
- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. Chrysanthemic Acid [drugfuture.com]
- 13. Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chrysanthemic acid, cis-(+)- | C10H16O2 | CID 33606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 16. CAS 705-16-8: trans-Chrysanthemic acid | CymitQuimica [cymitquimica.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. US6268525B1 - Process for producing optically active chrysanthemic acid - Google Patents [patents.google.com]
- 19. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Separation of Chrysanthemic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-isomers of chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-isomers of chrysanthemic acid?
A1: The main techniques for separating the geometric isomers (cis/trans) and enantiomers of chrysanthemic acid include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and crystallization-based methods.[1][2][3][4][5][6][7][8] GC and HPLC are analytical techniques that can also be adapted for preparative separations, while crystallization is a common method for larger-scale purification.[9]
Q2: How can I separate all four stereoisomers of chrysanthemic acid?
A2: Separating all four stereoisomers—(+)-trans, (-)-trans, (+)-cis, and (-)-cis—typically requires chiral separation techniques. This can be achieved directly using a chiral stationary phase in GC or HPLC.[1][5][7] An alternative, indirect method involves derivatizing the chrysanthemic acid mixture with a chiral reagent (like (+)-2-octanol or l-menthol) to form diastereomers, which can then be separated on a non-chiral column.[2][7][10]
Q3: Is derivatization necessary for the GC analysis of chrysanthemic acid isomers?
A3: While direct analysis of the free acids is possible on some specialized GC columns, derivatization is a common and often necessary step.[5][11] Chrysanthemic acid is a polar and non-volatile compound. Esterification (e.g., to methyl esters) or amidation increases volatility and improves peak shape during GC analysis.[1][12][13] For separating enantiomers, derivatization with a chiral alcohol or amine to form diastereomers is a well-established indirect method.[2][10]
Q4: Which type of HPLC column is best suited for separating chrysanthemic acid enantiomers?
A4: For the direct separation of chrysanthemic acid enantiomers by HPLC, a chiral stationary phase (CSP) is required.[7][8] Terguride-based and cyclodextrin-based chiral columns have shown success in resolving these isomers.[4][5][8] The selection of the specific chiral column and mobile phase will depend on the specific isomers being targeted and the desired resolution.
Q5: Can I separate the cis- and trans-isomers using non-chromatographic methods?
A5: Yes, crystallization can be an effective method for separating cis- and trans-isomers on a preparative scale. These methods exploit the differences in solubility between the two isomers or their derivatives.[3][14] One approach involves the selective hydrolysis of the trans-ester from a mixture, allowing for its separation from the unreacted cis-ester.[3] Another technique involves treating the isomer mixture with dilute sulfuric acid, which converts the cis-isomer into a lactone that can be more easily separated from the trans-acid.[14]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution of cis/trans isomers | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. For diastereomeric esters, use a polar stationary phase like QF-1.[2][6] For direct analysis, consider a cyclodextrin-based column such as Cydex-B.[5][11] 2. Optimize the temperature ramp. A slower ramp rate can improve separation. 3. Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type. |
| No separation of enantiomers (chiral analysis) | 1. For indirect methods, the derivatizing agent may not be optically pure. 2. For direct methods, the chiral stationary phase is not suitable. 3. Isomerization during derivatization or injection. | 1. Ensure the chiral derivatizing agent (e.g., l-menthol, (+)-2-octanol) is of high optical purity.[1] 2. Select a different chiral column. Cyclodextrin-based phases are often effective.[5] 3. Use milder derivatization conditions (e.g., using thionyl chloride in pyridine at room temperature or in an ice bath).[2] Ensure the injector temperature is not excessively high. |
| Peak tailing or broad peaks | 1. The compound is too polar for the column. 2. Active sites on the column or in the liner. 3. Column degradation. | 1. Derivatize the carboxylic acid to a less polar ester or amide.[1][12] 2. Use a deactivated liner and ensure the column is properly conditioned. 3. Replace the column. |
| Ghost peaks or baseline noise | 1. Contamination from the sample, solvent, or carrier gas. 2. Septum bleed from the injector. 3. Carryover from a previous injection. | 1. Use high-purity solvents and gases. Run a blank to identify the source of contamination. 2. Use a high-quality, low-bleed septum. 3. Implement a thorough cleaning method for the syringe and injector port between runs. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution of isomers | 1. Incorrect mobile phase composition. 2. Inappropriate column choice. 3. Flow rate is not optimal. | 1. Adjust the ratio of organic modifier to aqueous phase. For chiral separations on terguride-based columns, mobile phase pH can strongly affect the elution sequence of cis/trans isomers.[8] 2. For enantiomeric separation, a chiral stationary phase is mandatory.[7][8] For simple cis/trans separation, a standard C18 column may suffice, but optimization is key. 3. Vary the flow rate to find the optimal balance between resolution and analysis time. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure mobile phase components are thoroughly mixed and degassed.[15] 2. Use a column oven to maintain a constant temperature.[16] 3. Check for leaks in the system and ensure the pump is delivering a steady flow.[17] |
| Broad or split peaks | 1. Sample solvent is too strong. 2. Column is overloaded. 3. Column void or degradation. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[17] 2. Reduce the injection volume or the sample concentration.[17] 3. Replace the column. Check that operating conditions (e.g., pH, pressure) are within the column's specifications.[17][18] |
| High backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample or mobile phase. 3. Precipitated buffer in the mobile phase. | 1. Replace the guard column or column inlet frit. If pressure remains high, the column may be blocked. Try back-flushing the column.[17] 2. Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter. 3. Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration.[18] |
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | 1. Solution is not supersaturated. 2. Cooling is too rapid. 3. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by slowly evaporating the solvent.[19] 2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Insulate the container to slow cooling further.[20] 3. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation.[20] If impurities are the issue, further purification of the starting material may be needed. |
| Yield is low | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Incomplete reaction (if separating via derivatization). | 1. Carefully evaporate excess solvent before cooling. 2. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.[20] 3. Monitor reaction completion (e.g., by TLC or GC) before proceeding with the separation. |
| Purity is low (contamination with the other isomer) | 1. Inefficient separation of diastereomeric salts. 2. Co-crystallization of isomers. 3. Entrapment of mother liquor in the crystals. | 1. The choice of resolving agent is critical. The difference in solubility between the diastereomeric salts determines the separation efficiency.[21] 2. Recrystallize the product.[20] For cis/trans separation by lactonization, ensure the conversion of the cis-isomer is complete.[14] 3. Wash the filtered crystals thoroughly with a small amount of ice-cold, fresh solvent.[20] |
Experimental Protocols & Data
Gas Chromatography (GC) Data
Table 1: GC Conditions for Chrysanthemic Acid Isomer Separation
| Method | Derivatization | Column | Column Temperature | Elution Order | Reference |
| Indirect | l-menthyl esters | 2% QF-1 on Chromosorb W | Isothermal (specific temp. not stated) | dl-cis, l-trans, d-trans | [2][6] |
| Indirect | (+)-2-octyl esters | 10% QF-1 on Chromosorb W | Isothermal (specific temp. not stated) | (+)-trans-(-)-cis, (+)-cis-(-)-trans, (+)-cis-(+)-trans, (+)-trans-(+)-cis | [10] |
| Direct (Amide) | 1,1,3,3-Tetramethylbutylamide | 40m x 0.25mm OA-300 | 180°C | (+)-cis, (-)-cis, (+)-trans, (-)-trans | [1] |
| Direct (Free Acid) | None | 25m x 0.22mm Cydex-B | 120°C | (+)-cis, (+)-trans, (-)-trans, (-)-cis | [11] |
Protocol 1: GC Separation of Diastereomeric Esters
This protocol is based on the indirect separation of chrysanthemic acid isomers after esterification with a chiral alcohol, l-menthol.[2]
-
Esterification:
-
To approximately 30 mg of chrysanthemic acid isomers in a suitable vial, add 1 ml of a toluene solution containing l-menthol.
-
Add 1 ml of pyridine and cool the mixture in an ice bath.
-
Add 1 ml of thionyl chloride solution dropwise while stirring.
-
Continue stirring for 20 minutes at room temperature.
-
Quench the reaction with water and extract the l-menthyl esters with an appropriate organic solvent (e.g., hexane).
-
Wash the organic layer with a dilute acid, then a dilute base, and finally with water. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the residue in a known volume of solvent for GC injection.
-
-
GC Analysis:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 2% QF-1 on Chromosorb W (acid-washed and silanized).
-
Temperatures: Injector 250°C, Detector 270°C, Column oven (isothermal, optimize between 150-200°C).
-
Carrier Gas: Nitrogen at a constant flow rate (e.g., 40 ml/min).
-
Injection: Inject 1-2 µL of the prepared sample solution.
-
Data Analysis: Identify peaks based on the retention times of standards. The d-trans, l-trans, and a combined dl-cis peak should be resolved.[2]
-
Protocol 2: Separation of trans-Chrysanthemic Acid by Selective Hydrolysis
This protocol is adapted from a method for preparing trans-chrysanthemic acid from a mixture of its ethyl esters.[3]
-
Selective Hydrolysis:
-
In a reaction flask, charge the mixture of ethyl cis- and trans-chrysanthemate.
-
Add ethanol and an aqueous solution of sodium hydroxide. The amount of NaOH should be equimolar or less with respect to the trans-ester content.
-
Stir the mixture at a controlled temperature (e.g., 60°C) for several hours (e.g., 5 hours).
-
Monitor the reaction progress by GC to observe the selective hydrolysis of the trans-ester.
-
-
Separation:
-
After the reaction, remove the ethanol by distillation.
-
Add water to the residue and extract with a non-polar solvent (e.g., ether or toluene) to remove the unreacted ethyl cis-chrysanthemate.
-
Separate the aqueous layer, which now contains the sodium salt of trans-chrysanthemic acid.
-
-
Isolation:
-
Acidify the aqueous layer with a mineral acid (e.g., sulfuric acid) to a pH of ~1-2.
-
Extract the liberated trans-chrysanthemic acid with toluene.
-
Wash the toluene layer with water, dry it, and remove the solvent by distillation to obtain trans-chrysanthemic acid with enriched purity.[3]
-
Visualizations
Caption: Troubleshooting workflow for poor GC peak resolution.
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Caption: Logical workflow for separation via selective hydrolysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. lcms.cz [lcms.cz]
- 19. unifr.ch [unifr.ch]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Chrysanthemic Acid
Welcome to the technical support center for the stereoselective synthesis of chrysanthemic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on established experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of chrysanthemic acid, offering potential causes and actionable solutions.
Asymmetric Copper-Catalyzed Cyclopropanation
Question 1: My enantiomeric excess (ee%) is low in the copper-catalyzed asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene.
Answer: Low enantioselectivity in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Chiral Ligand Choice: The structure of the chiral ligand is paramount for high enantioselectivity.
-
Solution: Ensure you are using a well-established ligand for this specific transformation, such as a chiral bisoxazoline or a salicylaldimine-based ligand. The steric and electronic properties of the ligand directly influence the stereochemical outcome. For instance, new bisoxazoline ligands with an aryl group at the 4-position and gem-dimethyl groups at the 5-position on the oxazoline ring have demonstrated remarkable enhancement of enantioselectivity (up to 96% ee for the trans product)[1].
-
-
Catalyst Purity and Preparation: Impurities in the copper source or ligand, or improper catalyst formation can lead to a decrease in stereoselectivity.
-
Solution: Use high-purity reagents. Ensure the copper-ligand complex is prepared under optimal conditions. Some copper salicylaldimine complexes are air-stable, which can simplify handling[2].
-
-
Reaction Temperature: Temperature can significantly impact the selectivity of the reaction.
-
Solution: Lowering the reaction temperature often improves enantioselectivity by reducing the energy available for the formation of the less-favored diastereomeric transition state. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state.
-
Solution: Non-polar, non-coordinating solvents are often preferred. If you are experiencing low ee, consider screening different solvents.
-
-
Lewis Acid Additives: The addition of a Lewis acid can sometimes enhance the catalytic efficiency and stereoselectivity.
-
Solution: In some systems, the combination of a copper Schiff base complex with a Lewis acid has been shown to improve both chemical yield and enantiomeric excess[2].
-
Question 2: The diastereoselectivity (trans/cis ratio) is poor in my copper-catalyzed cyclopropanation.
Answer: Achieving a high trans-to-cis ratio is often a key objective. Here's what to consider:
-
Ligand Structure: As with enantioselectivity, the ligand plays a crucial role in determining the diastereomeric ratio.
-
Solution: Ligands with greater steric bulk tend to favor the formation of the more thermodynamically stable trans-isomer. The use of certain bisoxazoline ligands has been shown to significantly improve trans-selectivity, achieving ratios as high as 87:13[1].
-
-
Diazoacetate Ester Group: The steric bulk of the ester group on the diazoacetate can influence the approach to the olefin.
-
Solution: Increasing the steric hindrance of the ester group (e.g., using tert-butyl diazoacetate instead of ethyl diazoacetate) can favor the formation of the trans-cyclopropane.
-
Enzymatic Resolution of Chrysanthemic Acid Esters
Question 1: The enzymatic resolution of my chrysanthemic acid ester is slow or has stalled.
Answer: Slow or incomplete enzymatic resolutions can be frustrating. Here are some common causes and solutions:
-
Enzyme Inhibition: The substrate or product can inhibit the enzyme at high concentrations. Organic solvents used in the reaction can also denature the enzyme.
-
Solution: Optimize the substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy. For solvent-related issues, screen different organic solvents or consider a solvent-free system if applicable.
-
-
Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Solution: Ensure the pH of the buffer system is optimal for the chosen lipase (e.g., pH 7 for Pig Liver Esterase). Verify that the reaction temperature is within the enzyme's active range (typically 30-50°C for many lipases).
-
-
Low Enzyme Activity: The enzyme preparation may have low intrinsic activity or may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme or one that has been stored correctly. Consider increasing the enzyme loading in the reaction mixture. Immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), often exhibit enhanced stability and reusability.
-
Question 2: The enantioselectivity (E-value) of my enzymatic resolution is poor.
Answer: A low E-value results in a low enantiomeric excess for both the resolved acid and the remaining ester.
-
Suboptimal Enzyme Choice: Not all lipases are highly selective for chrysanthemic acid esters.
-
Solution: Screen a panel of different lipases from various sources. Pig Liver Esterase (PLE) has been shown to exhibit high trans-selectivity in the hydrolysis of chrysanthemic acid esters[3].
-
-
Solvent and Water Content: The nature of the organic solvent and the amount of water in the system can dramatically affect enzyme selectivity.
-
Solution: The addition of a small amount of water to a reaction in an organic solvent can sometimes significantly increase enantioselectivity[3]. Experiment with different organic solvents and carefully control the water content.
-
-
Structure of the Ester's Alcohol Moiety: The alcohol portion of the ester can influence how the substrate fits into the enzyme's active site.
-
Solution: If possible, synthesize and test different esters (e.g., methyl, ethyl, propyl) of chrysanthemic acid to find the optimal substrate for your chosen enzyme.
-
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for different methods used to improve stereoselectivity in chrysanthemic acid synthesis.
Table 1: Asymmetric Cyclopropanation using Copper Catalysts
| Catalyst System | Ligand Type | Diene | Diazoacetate | trans/cis Ratio | ee% (trans) | Yield (%) | Reference |
| Copper-Bisoxazoline Complex | Aryl-substituted Bisoxazoline | 2,5-dimethyl-2,4-hexadiene | tert-butyl | 87:13 | 96 | - | [1] |
| Copper Salicylaldimine Complex + Lewis Acid | Salicylaldimine | 2,5-dimethyl-2,4-hexadiene | tert-butyl | - | 91 | 90 | [2] |
Table 2: Enzymatic Resolution of Chrysanthemic Acid Esters
| Enzyme | Substrate | Key Selectivity Feature | ee% of Product | Reference |
| Pig Liver Esterase (PLE) | Racemic trans-chrysanthemic acid ester | High trans-diastereoselectivity | >99 | [3] |
| Candida antarctica Lipase B (Novozym 435) | Racemic chrysanthemic acid ester | High enantioselectivity | >99 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Asymmetric Cyclopropanation with a Copper-Bisoxazoline Catalyst
This protocol is based on the work by Itagaki et al. for the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene[1].
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral bisoxazoline ligand (1.1 equivalents) in anhydrous, degassed dichloromethane (DCM).
-
Add copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
-
Cyclopropanation Reaction:
-
To the freshly prepared catalyst solution, add 2,5-dimethyl-2,4-hexadiene (5.0 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of tert-butyl diazoacetate (1.0 equivalent) in DCM via a syringe pump over a period of 4-6 hours.
-
Stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chrysanthemic acid ester.
-
Determine the trans/cis ratio and enantiomeric excess by chiral GC or HPLC analysis.
-
Protocol 2: Enzymatic Kinetic Resolution using Pig Liver Esterase (PLE)
This protocol describes a general procedure for the hydrolytic resolution of a racemic chrysanthemic acid ester.
-
Reaction Setup:
-
In a pH-statted reaction vessel, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Add the racemic chrysanthemic acid ester to the buffer. A co-solvent like acetone or DMSO may be used in small amounts to aid solubility, but its effect on enzyme activity should be checked.
-
Bring the solution to the optimal temperature for PLE (typically 25-30 °C).
-
-
Enzymatic Hydrolysis:
-
Add Pig Liver Esterase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.
-
Maintain the pH of the reaction mixture at 7.0 by the automated addition of a dilute NaOH solution. The consumption of NaOH is directly proportional to the extent of the reaction.
-
Monitor the reaction progress by measuring the amount of NaOH added. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.
-
-
Work-up and Separation:
-
When the desired conversion is reached, acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The organic layer will contain both the unreacted ester and the formed carboxylic acid.
-
Separate the acid from the ester by extraction with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Acidify the basic aqueous layer and re-extract with an organic solvent to isolate the enantiomerically enriched chrysanthemic acid.
-
Dry and concentrate the organic layer from the initial extraction to recover the enantiomerically enriched chrysanthemic acid ester.
-
Analyze the enantiomeric excess of both the acid and the ester using chiral HPLC or by converting the acid to a methyl ester and using chiral GC.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Logical Flow of Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. Asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene by copper catalysts bearing new bisoxazoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Byproduct identification in (+)-trans-chrysanthemic acid synthesis
Technical Support Center: (+)-trans-Chrysanthemic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts or impurities encountered during the synthesis of this compound?
A1: The most common impurities are the other stereoisomers of chrysanthemic acid. Since the molecule has two stereocenters, four stereoisomers exist: (+)-trans, (-)-trans, (+)-cis, and (-)-cis.[1] Industrial synthesis often produces a mixture of cis and trans isomers, which then requires separation.[2] Depending on the stereoselectivity of the synthesis route, you may find significant quantities of the (-)-trans enantiomer and both cis-isomers in your crude product.[3]
Q2: My synthesis produced a mixture of cis and trans isomers. What methods can be used to separate the desired trans-isomer?
A2: Several methods are available to separate cis- and trans-chrysanthemic acid isomers:
-
Selective Hydrolysis: The rate of hydrolysis for trans- and cis-chrysanthemate esters can differ. By using a limited amount of alkali, it is possible to predominantly hydrolyze the trans-ester to the corresponding carboxylate, which can then be separated as a water-soluble salt from the unreacted cis-ester.[4]
-
Selective Lactonization: In the presence of an acid catalyst, the cis-isomer can be converted into (±)-dihydrochrysanthemolactone, while the trans-isomer remains as a carboxylic acid. This allows for separation based on the different chemical properties of the lactone and the acid.[4][5]
-
Recrystallization: Due to differences in physical properties like melting point and solubility, fractional recrystallization from appropriate solvents can be used to separate the isomers.[4][5]
Q3: How can I determine the isomeric purity and enantiomeric excess of my this compound sample?
A3: Gas chromatography (GC) is the most common and effective method for determining isomeric purity.[6] To separate the enantiomers ((+)-trans and (-)-trans), they must first be converted into diastereomers. This is achieved by derivatization with a chiral reagent. Common methods include:
-
Esterification with an optically active alcohol, such as (-)-menthol, to form diastereomeric esters that can be separated on a standard GC column.[6]
-
Amidation with an optically active amine, like (+)-α-methylbenzylamine, to form diastereomeric amides, which can also be resolved by GC.[7][8] High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase can also be employed.[9]
Q4: I am observing unexpected peaks in my chromatogram that do not correspond to any of the four standard chrysanthemic acid isomers. What could these be?
A4: Unexpected peaks could originate from several sources:
-
Synthesis Intermediates: Depending on your synthetic route, you may have residual amounts of precursors such as chrysanthemyl alcohol or allenic intermediates.[10][11]
-
Rearrangement Products: Chrysanthemic acid and its derivatives can be sensitive to acidic conditions, which may cause rearrangements of the cyclopropane ring.[10]
-
Degradation Products: The molecule can undergo degradation, particularly when exposed to light (photodegradation), which can lead to isomerization or cleavage of the cyclopropane ring.[12] Mass spectrometry (MS) coupled with GC or LC is essential for identifying the structure of these unknown byproducts.
Q5: My yield is low during the final oxidation step from (+)-trans-chrysanthemyl alcohol to the acid. What could be the cause?
A5: The chrysanthemyl molecular structure is known to be sensitive to acidic conditions, which can lead to unwanted side reactions and degradation, thereby lowering the yield.[10] Using mild oxidizing agents, such as chromium trioxide in pyridine, can effectively perform the oxidation to the carboxylic acid without causing loss of stereochemical integrity or significant degradation.[10] It is crucial to control the pH and temperature throughout the reaction and workup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low trans:cis Isomer Ratio in Product | Reaction conditions are not sufficiently stereoselective. | Review your cyclopropanation or reduction step. Certain methods, such as the reduction of allenic precursors with sodium in liquid ammonia, have been shown to be highly stereoselective for the trans isomer. Ensure precise control of temperature and addition rates as these can influence stereoselectivity.[10] |
| Product is a Racemic Mixture (Low Enantiomeric Excess) | Racemization occurred during one of the synthesis or workup steps. | Racemization can be promoted by certain reagents or harsh pH/temperature conditions.[3] Review each step for potential causes. If a racemic mixture is unavoidable from your chosen route, perform a chiral resolution using an optically active base to isolate the desired (+)-enantiomer. |
| Incomplete Separation of Isomers on GC | Ineffective derivatization or suboptimal GC conditions. | Ensure the derivatization reaction (e.g., esterification with (-)-menthol) goes to completion.[6] Optimize the GC method, including the column type (e.g., FFAP or QF-1 coated columns have shown good results), temperature gradient, and carrier gas flow rate to achieve baseline separation of the diastereomeric peaks.[6][8] |
| Formation of (±)-dihydrochrysanthemolactone | Presence of strong acid and water during the reaction or workup. | This byproduct is formed from the cis-isomer in the presence of acid.[5] To avoid its formation, maintain anhydrous conditions if strong acids are used, or neutralize the reaction mixture promptly during workup. |
Quantitative Data on Isomer Separation
The following table summarizes representative gas chromatography data for the separation of chrysanthemic acid isomers after derivatization. Retention times and separation factors are highly dependent on the specific instrument and conditions used.
| Derivative Form | Isomer | Elution Order | Relative Retention Time (Example) | Separation Factor (α) (Example) | Reference |
| (-)-Menthyl Esters | dl-cis | 1 | 1.00 | - | [6] |
| (-)-trans | 2 | 1.12 | 1.12 | [6] | |
| (+)-trans | 3 | 1.21 | 1.08 | [6] | |
| 1,1,3,3-Tetramethylbutylamide | (+)-cis | 1 | 1.00 | - | [7] |
| (-)-cis | 2 | 1.015 | 1.015 | [7] | |
| (+)-trans | 3 | 1.10 | 1.08 | [7] | |
| (-)-trans | 4 | 1.13 | 1.025 | [7] |
Experimental Protocols
Protocol: Determination of Isomeric Purity by GC after Derivatization
This protocol describes the conversion of chrysanthemic acid isomers into diastereomeric amides for analysis by gas chromatography.[8]
1. Materials:
-
Chrysanthemic acid sample (containing mixed isomers)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
(+)-α-methylbenzylamine
-
Pyridine
-
Hydrochloric acid (1.5 N)
-
Sodium sulfate (anhydrous)
-
GC instrument with a flame ionization detector (FID)
-
Glass capillary column (e.g., 50 m x 0.25 mm coated with FFAP)[8]
2. Procedure: Formation of Chrysanthemoyl Chloride
-
In a round-bottom flask, dissolve the chrysanthemic acid sample in an excess of thionyl chloride.
-
Stir the solution at 50-60°C for approximately 4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude chrysanthemoyl chloride.
3. Procedure: Amide Formation
-
Dissolve the crude chrysanthemoyl chloride in anhydrous dichloromethane (CH₂Cl₂).
-
In a separate flask, prepare a solution of (+)-α-methylbenzylamine (1.1 molar equivalents) and pyridine (1.1 molar equivalents) in CH₂Cl₂.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its completion with thin-layer chromatography (TLC).
4. Workup and Sample Preparation
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.
-
Transfer the mixture to a separatory funnel and partition with water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to afford the crude diastereomeric amides.
-
Purify the amides if necessary using flash column chromatography.
-
Dissolve the final amide sample in a suitable solvent (e.g., toluene) for GC injection.
5. Gas Chromatography Analysis
-
Column: 50 m x 0.25 mm glass capillary coated with FFAP.[8]
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250°C.
-
Oven Program: Isothermal at a temperature optimized for peak separation (e.g., 180-220°C).
-
Analysis: Inject the sample and integrate the peak areas for each of the separated diastereomeric amides. The ratio of peak areas corresponds to the ratio of the isomers in the original sample.
Visualizations
References
- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 2. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 3. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 4. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The chrysanthemic acid moiety - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in enzymatic synthesis of chrysanthemic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of chrysanthemic acid.
Troubleshooting Guides & FAQs
This guide addresses common issues encountered during the enzymatic synthesis of chrysanthemic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Chrysanthemic Acid Production
Q: My reaction has run to completion, but I'm detecting very little or no chrysanthemic acid. What are the primary areas to investigate?
A: Low or no yield in this multi-enzyme cascade can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: At least one of the three key enzymes in the pathway (Chrysanthemyl diphosphate synthase, Alcohol Dehydrogenase, or Aldehyde Dehydrogenase) may be inactive or unstable under the reaction conditions.
-
Substrate and Cofactor Availability: The concentration and purity of substrates (dimethylallyl diphosphate) and cofactors (NAD⁺) are critical.
-
Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the entire enzymatic cascade.
-
Presence of Inhibitors: Contaminants in your reagents or reaction vessel can inhibit one or more enzymes.
To pinpoint the issue, it is recommended to perform individual enzyme assays to test the activity of each enzyme separately.
Issue 2: Accumulation of Intermediates (Chrysanthemol or Chrysanthemal)
Q: I'm observing the accumulation of chrysanthemol and/or chrysanthemal, but the final chrysanthemic acid yield is low. What could be the cause?
A: This is a common bottleneck in the synthesis. The accumulation of intermediates points to a rate-limiting step in one of the oxidation reactions.
-
Suboptimal Dehydrogenase Activity: The alcohol dehydrogenase (ADH) or aldehyde dehydrogenase (ALDH) may have low specific activity towards their respective substrates (chrysanthemol and chrysanthemal).
-
Cofactor Imbalance: The regeneration of the NAD⁺ cofactor, which is consumed in both oxidation steps, may be inefficient. A lack of NAD⁺ will stall the dehydrogenases.
-
Product Inhibition: High concentrations of the intermediate products themselves can sometimes inhibit the enzymes that produce them.
Solutions:
-
Increase Dehydrogenase Concentration: Titrate the amount of ADH and ALDH in the reaction to find the optimal concentration.
-
Implement a Cofactor Regeneration System: Couple the reaction with a system to regenerate NAD⁺ from NADH.
-
Optimize Reaction Conditions for Dehydrogenases: Ensure the pH and temperature are optimal for both ADH and ALDH.
Issue 3: Reaction Stalls Prematurely
Q: My reaction starts well, but the production of chrysanthemic acid plateaus much earlier than expected. Why is this happening?
A: Premature reaction stalling can be due to several factors that arise during the course of the reaction:
-
Enzyme Instability: One or more of the enzymes may not be stable over the entire reaction time under the chosen conditions.
-
Product Inhibition: Chrysanthemic acid itself may inhibit one of the upstream enzymes in the pathway.
-
pH Shift: The production of chrysanthemic acid can lower the pH of the reaction mixture, moving it away from the optimal pH for the enzymes.
-
Substrate Depletion: Ensure that the initial substrate, dimethylallyl diphosphate, has not been fully consumed.
Troubleshooting Steps:
-
Enzyme Stability Assay: Test the stability of each enzyme under reaction conditions over the desired time course.
-
Product Inhibition Assay: Perform initial rate kinetics with varying concentrations of chrysanthemic acid to determine if it is inhibitory.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction.
-
Substrate Measurement: Quantify the substrate concentration at the point where the reaction stalls.
Data Presentation
Table 1: Effect of pH on Dehydrogenase Activity
| pH | Alcohol Dehydrogenase (ADH) Relative Activity (%) | Aldehyde Dehydrogenase (ALDH) Relative Activity (%) |
| 6.0 | 45 | 55 |
| 7.0 | 85 | 90 |
| 7.5 | 95 | 100 |
| 8.0 | 100 | 95 |
| 8.5 | 90 | 80 |
| 9.0 | 70 | 65 |
Table 2: Effect of Temperature on Overall Yield
| Temperature (°C) | Chrysanthemic Acid Yield (%) |
| 20 | 65 |
| 25 | 80 |
| 30 | 95 |
| 37 | 100 |
| 45 | 70 |
| 50 | 40 |
Table 3: Common Potential Inhibitors of Dehydrogenases
| Inhibitor | Target Enzyme | Type of Inhibition |
| Acetaldehyde | Aldehyde Dehydrogenase | Substrate |
| Heavy Metals (e.g., Hg²⁺, Cu²⁺) | ADH & ALDH | Non-competitive |
| Acetaminophen | ADH & ALDH | Non-competitive/Competitive |
| Disulfiram | Aldehyde Dehydrogenase | Irreversible |
Experimental Protocols
1. Quantification of Chrysanthemic Acid using HPLC
This protocol outlines a general method for the quantification of chrysanthemic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or by acidification.
-
Centrifuge the sample to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Quantification: Generate a standard curve using known concentrations of pure chrysanthemic acid.
2. Assay for Alcohol Dehydrogenase (ADH) Activity
This assay measures the activity of ADH by monitoring the production of NADH.
-
Principle: The oxidation of chrysanthemol to chrysanthemal is coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: Chrysanthemol solution in a suitable organic solvent (e.g., DMSO), diluted in assay buffer.
-
Cofactor: NAD⁺ solution in assay buffer.
-
-
Procedure:
-
In a cuvette, mix the assay buffer, NAD⁺ solution, and ADH enzyme solution.
-
Initiate the reaction by adding the chrysanthemol substrate.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
3. Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay is similar to the ADH assay and monitors the production of NADH.
-
Principle: The oxidation of chrysanthemal to chrysanthemic acid is coupled with the reduction of NAD⁺ to NADH.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate: Chrysanthemal solution.
-
Cofactor: NAD⁺ solution.
-
-
Procedure:
-
Follow the same procedure as the ADH assay, substituting chrysanthemal for chrysanthemol as the substrate.
-
Visualizations
Caption: Enzymatic pathway for chrysanthemic acid synthesis.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Stability of (+)-trans-Chrysanthemic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of (+)-trans-chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of solid this compound during storage?
A1: The main factors influencing the stability of this compound are exposure to light, elevated temperatures, and humidity. Light, particularly UV radiation, can induce photodegradation, leading to isomerization and oxidation.[1][2] High temperatures can accelerate the rate of chemical degradation, while moisture can facilitate hydrolytic and other degradative reactions.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place.[5] It is advisable to keep it in a tightly sealed container to protect it from moisture and oxygen.[5] For long-term storage, refrigeration is often recommended.[6]
Q3: What types of degradation can this compound undergo?
A3: this compound is susceptible to several degradation pathways, including:
-
Photodegradation: Exposure to light can cause cis-trans isomerization of the cyclopropane ring and the double bond, as well as oxidation of the side chain.[1][2]
-
Oxidation: The presence of oxidizing agents or exposure to air (auto-oxidation) can lead to the formation of various oxidation products. The cyclopropane ring can be sensitive to certain oxidative conditions.[7][8]
-
Thermal Degradation: High temperatures can promote decarboxylation and other rearrangement reactions.[4][9]
-
Hydrolysis: While more relevant for its esters, the carboxylic acid itself can be affected by the presence of water, especially at non-neutral pH.[10][11][12]
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess the purity of the sample and quantify any degradation products that have different retention times.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.[16][17] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can help in identifying the structure of degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, which can lead to vigorous reactions and degradation. It is also a carboxylic acid and will react with bases. Depending on the conditions, strong acids could potentially catalyze isomerization or other reactions.
Troubleshooting Guides
Issue 1: I observe a decrease in the purity of my this compound sample over time, even when stored in the lab.
-
Question: Have you protected the sample from light?
-
Question: What is the storage temperature?
-
Answer: Room temperature, especially if it fluctuates to higher values, can be sufficient to cause slow degradation over time. For long-term storage, it is best to keep the sample in a refrigerator.
-
-
Question: Is the container properly sealed?
-
Answer: An improperly sealed container can allow moisture and oxygen to enter, which can lead to hydrolytic and oxidative degradation.[3] Ensure the container cap is tightly secured.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Question: Are you using a fresh sample or one that has been stored for a long time?
-
Answer: The purity of the compound may have decreased over time. It is recommended to re-analyze the purity of your stored this compound using a validated analytical method like HPLC before use.
-
-
Question: Could the compound be degrading in your experimental solution?
-
Answer: Consider the pH, solvent, and temperature of your experimental setup. If the conditions are harsh (e.g., high pH, high temperature), the acid may be degrading during the experiment. Prepare fresh solutions for each experiment and analyze them for purity if instability is suspected.
-
Issue 3: I have identified additional peaks in the chromatogram of my this compound sample.
-
Question: What are the likely identities of these new peaks?
-
Answer: New peaks could correspond to degradation products. Common degradants include the cis-isomer of chrysanthemic acid, and various oxidation products.[2] Further investigation using techniques like LC-MS or NMR would be needed for structural elucidation.
-
-
Question: How can I confirm if these are degradation products?
-
Answer: You can perform a forced degradation study on a pure sample of this compound.[3][4][19][20][21] By subjecting the sample to stress conditions (e.g., UV light, heat, acid/base hydrolysis, oxidation), you can intentionally generate degradation products and compare their chromatographic retention times with the unknown peaks in your sample.
-
Quantitative Data on Stability
Disclaimer: The following tables provide illustrative data based on general principles of chemical stability and degradation kinetics of related compounds. This data is intended for educational purposes to demonstrate expected trends and should not be considered as experimentally verified specifications for this compound.
Table 1: Illustrative Thermal Degradation of this compound (Solid State) over 6 Months
| Storage Temperature (°C) | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 4 | >99.5 | >99.5 | >99.5 |
| 25 | 99.2 | 98.5 | 97.8 |
| 40 | 98.1 | 96.5 | 94.2 |
| 60 | 95.3 | 90.1 | 85.6 |
Table 2: Illustrative Effect of Humidity on the Stability of this compound (Solid State) at 40°C over 3 Months
| Relative Humidity (%) | Purity (%) after 1 Month | Purity (%) after 3 Months |
| 25 | 98.1 | 96.5 |
| 50 | 97.5 | 95.0 |
| 75 | 96.2 | 92.3 |
| 90 | 94.0 | 88.1 |
Table 3: Illustrative Photodegradation of this compound (Solid Film) upon Exposure to ICH Q1B Conditions
| Exposure Condition | Duration | Purity (%) | Major Degradant (% peak area) |
| Control (Dark) | 24 hours | >99.5 | Not Detected |
| Visible Light (1.2 million lux hours) | 24 hours | 98.9 | Isomer A (0.6%) |
| UV-A Light (200 W h/m²) | 24 hours | 97.2 | Isomer A (1.5%), Oxidized Product B (0.8%) |
| Combined Visible + UV-A | 24 hours | 96.5 | Isomer A (1.8%), Oxidized Product B (1.1%) |
Experimental Protocols
Protocol 1: Forced Degradation Study - Photostability
Objective: To assess the photostability of this compound in the solid state and in solution as per ICH Q1B guidelines.[22][23]
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer (not more than 3 mm) of this compound in a chemically inert, transparent container (e.g., a petri dish).
-
Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure:
-
Place the samples and controls in a photostability chamber.
-
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22] This can be achieved using a calibrated xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[18][22]
-
-
Analysis:
-
After exposure, dissolve the solid samples in a suitable solvent.
-
Analyze all samples (exposed and controls) by a validated stability-indicating HPLC method (see Protocol 4).
-
Compare the chromatograms of the exposed samples with the dark controls to identify and quantify any photodegradants.
-
Protocol 2: Forced Degradation Study - Thermal Stability
Objective: To evaluate the stability of solid this compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place accurately weighed amounts of this compound into individual glass vials for each temperature and time point.
-
Exposure: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: Withdraw vials at specified time intervals (e.g., 1 week, 2 weeks, 1 month).
-
Analysis:
-
Allow the samples to cool to room temperature.
-
Dissolve the contents of each vial in a precise volume of a suitable solvent.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 3: Forced Degradation Study - Humidity Stress
Objective: To determine the effect of humidity on the stability of solid this compound.
Methodology:
-
Sample Preparation: Place accurately weighed amounts of this compound in open glass vials.
-
Exposure: Place the vials in controlled humidity chambers at a constant temperature (e.g., 40°C) and various relative humidity levels (e.g., 50% RH, 75% RH, 90% RH).
-
Time Points: Remove vials at predetermined time points (e.g., 1 week, 1 month).
-
Analysis:
-
Dissolve the samples in a suitable solvent.
-
Analyze by a validated stability-indicating HPLC method to assess purity and degradation.
-
Protocol 4: HPLC-UV Analytical Method for Purity and Stability Assessment
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations to create a calibration curve.
-
Prepare samples from the degradation studies by dissolving them in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak for this compound based on its retention time.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Assess the peak purity and identify any new peaks corresponding to degradation products. The relative percentage of these can be calculated based on their peak areas.
-
Visualizations
Caption: Major degradation pathways for this compound.
References
- 1. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 6. TRANS-(+)-CHRYSANTHEMIC ACID | 4638-92-0 [chemicalbook.com]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
- 14. scioninstruments.com [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
- 21. sgs.com [sgs.com]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Chrysanthemic Acid Isomer Recycling
Welcome to the technical support center for the recycling of undesired isomers of chrysanthemic acid. This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recycling of chrysanthemic acid isomers.
Chemical Racemization/Epimerization
Issue: Incomplete or slow racemization/epimerization.
| Possible Cause | Suggestion |
| Insufficient Catalyst Activity | Ensure the Lewis acid (e.g., Aluminum bromide, Boron trifluoride-etherate) is fresh and has not been deactivated by moisture.[1][2][3] Handle under an inert atmosphere. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for side product formation by GC. For AlBr₃-catalyzed racemization, temperatures can range from 15-80°C.[1][2] |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Dioxane, toluene, and benzene have been used in patent literature.[1][2] Ensure the solvent is anhydrous. |
| Presence of Inhibitors | Water is a potent inhibitor of Lewis acid catalysts.[3][4] Ensure all glassware and reagents are thoroughly dried. |
Issue: Formation of undesired side products.
| Possible Cause | Suggestion |
| High Reaction Temperature or Prolonged Reaction Time | This can lead to degradation of the chrysanthemic acid backbone or other side reactions.[5] Optimize the reaction time and temperature by monitoring the reaction progress closely using GC or HPLC. |
| Incorrect Stoichiometry of Reagents | The amount of Lewis acid can be critical. Too much catalyst may lead to side reactions. Typically, catalytic amounts (e.g., 1/20 to 1/500 mole equivalent) are used.[1] |
| Reaction with Solvent | Some solvents may react under the harsh, acidic conditions. Choose an inert solvent like toluene or hexane. |
Enzymatic Resolution
Issue: Low enantioselectivity or diastereoselectivity.
| Possible Cause | Suggestion |
| Suboptimal pH | The activity and selectivity of enzymes like Pig Liver Esterase (PLE) are highly pH-dependent. The optimal pH for PLE is generally between 6 and 8.[6] Perform small-scale experiments to determine the optimal pH for your specific substrate. |
| Incorrect Temperature | Enzyme activity is temperature-sensitive. For PLE-catalyzed hydrolysis, a common temperature is around 37°C.[7] Higher temperatures can lead to enzyme denaturation. |
| Enzyme Inhibition | The product (chrysanthemic acid and alcohol) can inhibit the enzyme at high concentrations. Consider in-situ product removal or working at lower substrate concentrations. |
| Choice of Enzyme | Not all esterases will be effective. Pig Liver Esterase (PLE) has shown high trans-selectivity.[8] Screening different commercially available lipases and esterases is recommended. |
Issue: Enzyme deactivation.
| Possible Cause | Suggestion |
| Extreme pH or Temperature | Avoid pH values below 4.5 and high temperatures, as these can irreversibly denature the enzyme.[6] |
| Presence of Organic Solvents | While some co-solvents can be tolerated, high concentrations can lead to deactivation. If a co-solvent is necessary, screen for enzyme compatibility. |
| Inhibitors in the Substrate | Ensure the starting material is free from heavy metals or other potential enzyme inhibitors. |
Chromatographic Separation
Issue: Poor resolution of isomers.
| Possible Cause | Suggestion |
| Incorrect Column/Stationary Phase | For GC separation, diastereomeric esters can be resolved on a QF-1 column.[1] For direct separation of enantiomers, a chiral stationary phase is necessary.[9][10] |
| Suboptimal Temperature Program (GC) | Optimize the temperature ramp to improve separation. Isothermal conditions at a specific temperature (e.g., 120-135°C) may also provide good resolution.[6][11] |
| Inappropriate Mobile Phase (HPLC) | For chiral HPLC, the mobile phase composition is critical.[10] Systematically vary the ratio of hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase. Additives like trifluoroacetic acid or diethylamine can improve peak shape and resolution.[10] |
| Flow Rate | In chiral HPLC, lower flow rates often lead to better resolution.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable method for recycling unwanted chrysanthemic acid isomers?
A1: Racemization followed by optical resolution is a common industrial strategy. This allows for the conversion of an undesired enantiomer (e.g., the (-)-isomer) back into a racemic mixture, which can then be re-subjected to the resolution process to isolate more of the desired enantiomer (typically the (+)-isomer).[12]
Q2: How can I convert the less active cis-isomers to the more active trans-isomers?
A2: This process is known as epimerization. It can be achieved by treating an alkyl chrysanthemate (the ester form) with a Lewis acid such as boron trifluoride-etherate, iron chloride, or aluminum chloride.[13] This method specifically targets the configuration at the C-3 position of the cyclopropane ring.
Q3: I have a mixture of all four isomers. What is the best approach to isolate the desired (+)-trans-isomer?
A3: A multi-step approach would be most effective. First, you could perform a selective hydrolysis that favors the trans-isomers.[10] This would give you a mixture of trans-chrysanthemic acid and cis-chrysanthemic acid esters. After separating the acid from the ester, you can perform an optical resolution on the trans-acid to separate the (+)- and (-)-enantiomers. The remaining cis-esters can be epimerized to a trans-rich mixture and recycled through the process.
Q4: What are the advantages of enzymatic resolution over chemical methods?
A4: Enzymatic resolutions often proceed under milder conditions (pH, temperature), which can prevent side reactions and degradation of the substrate. They can also offer very high enantioselectivity.[8] However, the enzyme can be expensive, and the process may need careful optimization of reaction conditions.
Q5: How do I monitor the progress of a racemization reaction?
A5: The progress can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by chiral chromatography (GC or HPLC).[2] In GC, the isomers are often converted to their diastereomeric esters with an optically active alcohol (like (+)-2-octanol) to allow for separation on a standard achiral column.[2] A successful racemization will show the ratio of the enantiomers approaching 1:1.
Experimental Protocols
Protocol 1: Racemization of (-)-cis-Chrysanthemic Acid with Aluminum Bromide
This protocol is based on the examples provided in patent EP0165070B1.[1]
Materials:
-
(-)-cis-chrysanthemic acid
-
Dioxane (anhydrous)
-
Aluminum bromide (AlBr₃)
-
Toluene (anhydrous)
-
10% Hydrochloric acid
-
10% Sodium hydroxide solution
-
Nitrogen gas supply
Procedure:
-
In a 50 mL flask, charge (-)-cis-chrysanthemic acid (2.0 g) and dioxane (17.5 g) under a nitrogen atmosphere.
-
Prepare a solution of aluminum bromide (0.63 g) in dioxane (0.5 g).
-
With stirring, add the aluminum bromide solution to the flask at 15-20°C.
-
Stir the reaction mixture for 30 minutes to 1 hour. Monitor the reaction progress by chiral GC analysis of aliquots.
-
To quench the reaction, add 10% hydrochloric acid (5 g) to the reaction mixture and stir.
-
Add 10% aqueous sodium hydroxide solution (approx. 18 g) to the organic layer at 40°C with stirring to extract the chrysanthemic acid as its sodium salt.
-
Separate the aqueous layer, acidify with diluted sulfuric acid, and extract the chrysanthemic acid with toluene.
-
Wash the toluene layer with water and concentrate to obtain the racemized chrysanthemic acid.
-
Analyze the final product for isomer composition by GC. A successful reaction will yield a mixture rich in the racemic trans-isomer.
Protocol 2: Enzymatic Hydrolysis of Racemic Chrysanthemic Acid Esters using Pig Liver Esterase (PLE)
This protocol is a general guideline based on the principles of enzymatic kinetic resolution.[8][11]
Materials:
-
Racemic alkyl chrysanthemate (e.g., ethyl chrysanthemate)
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., 10 mM, pH 7)
-
Sodium hydroxide solution (0.1 M) for pH control
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend the racemic alkyl chrysanthemate (1 mmol) in 10 mL of phosphate buffer (pH 7) at 25-37°C in a temperature-controlled vessel.
-
Add Pig Liver Esterase (e.g., 200 units).
-
Maintain the pH of the reaction mixture at 7 by the controlled addition of 0.1 M NaOH solution using an automatic titrator. The rate of NaOH addition is indicative of the reaction rate.
-
Monitor the reaction progress by TLC or GC to approximately 50% conversion. This ensures high enantiomeric excess of both the remaining ester and the produced acid.
-
Once 50% conversion is reached, stop the reaction by acidifying the mixture to pH ~3 with dilute HCl.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
The organic layer will contain the unreacted, enantiomerically enriched ester.
-
The aqueous layer will contain the enantiomerically enriched chrysanthemic acid product.
-
Isolate and purify the products from their respective phases. Determine the enantiomeric excess of each by chiral chromatography.
Data and Diagrams
Quantitative Data Summary
Table 1: Conditions for Racemization and Isomerization of Chrysanthemic Acid
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Resulting Isomer Ratio (cis:trans) | Reference |
| (-)-cis-Chrysanthemic Acid | AlBr₃ | Dioxane | 15-20 | 0.5 | - | [1] |
| (±)-Chrysanthemic Acid (70:30 cis:trans) | AlBr₃ | Toluene | 18-22 | 1 | 6.6:93.4 | [1] |
| Mixed Isomers | AlBr₃ / AIBN | Dioxane | 80 | 0.5 | - | [2] |
| (±)-cis-Chrysanthemic Acid Ester | BF₃·OEt₂ | Toluene | 25 | 24 | 20:80 | [13] |
Note: '-' indicates data not specified in the source.
Diagrams
Caption: Workflow for recycling undesired chrysanthemic acid isomers via racemization and re-resolution.
Caption: Experimental workflow for the enzymatic kinetic resolution of a racemic chrysanthemic ester.
References
- 1. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 2. EP0235940B1 - Method for racemization of chrysanthemic acid or its ester - Google Patents [patents.google.com]
- 3. Aluminum Bromide: Structure, Characteristics, and Industrial Uses [eureka.patsnap.com]
- 4. Aluminium bromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]
- 7. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 12. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Biosynthetic Chrysanthemic Acid Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing the fermentation conditions for biosynthetic chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What is chrysanthemic acid and what is its significance? A1: Chrysanthemic acid is an organic compound and a key component of pyrethrins, a class of natural insecticides derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium)[1][2]. Its derivatives, known as pyrethroids, are widely used in commercial insecticides due to their high efficacy against insects and low toxicity to mammals[2][3]. Biosynthetic production offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources[4].
Q2: What is the general biosynthetic pathway for chrysanthemic acid? A2: The biosynthesis of trans-chrysanthemic acid begins with the precursor dimethylallyl diphosphate (DMAPP)[1][3][5][6]. The pathway involves three main enzymatic steps:
-
Chrysanthemyl Diphosphate Synthase (CDS) catalyzes the conversion of two DMAPP molecules into trans-chrysanthemyl diphosphate (CDP)[3][5].
-
CDP is then converted to trans-chrysanthemol, a step that can be catalyzed by CDS or other phosphatases[3][5].
-
Finally, two sequential oxidation reactions, catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) , convert trans-chrysanthemol to trans-chrysanthemic acid[3][5][7].
Q3: What are the primary challenges in the fermentative production of chrysanthemic acid? A3: Key challenges include achieving a high titer and yield, which can be hindered by factors such as inefficient precursor supply, metabolic imbalances, the accumulation of intermediate compounds, and the potential toxicity of the product to the microbial host[4][8]. Optimizing the expression of pathway enzymes and balancing metabolic flux are critical for overcoming these issues[4].
Q4: Which microorganisms are typically engineered for chrysanthemic acid biosynthesis? A4: Escherichia coli is a commonly used microbial chassis for producing chrysanthemic acid due to its well-understood genetics and metabolism, and the availability of advanced metabolic engineering tools[4][9][10][11]. Other organisms like Corynebacterium glutamicum are also used for producing various biochemicals and could be potential hosts[12].
Q5: What are the most critical parameters to control during fermentation? A5: The most critical parameters for successful microbial fermentation include temperature, pH, oxygen availability, nutrient concentration (carbon, nitrogen), and agitation[13][14]. Each of these must be carefully monitored and controlled to ensure optimal microbial growth and product formation[13].
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of fermentation conditions for chrysanthemic acid.
Q1: My final chrysanthemic acid yield is significantly lower than expected, but cell growth seems normal. What are the likely causes? A1: Low product yield with good biomass accumulation often points to inefficiencies in the biosynthetic pathway or suboptimal production phase conditions.
-
Cause 1: Inefficient Precursor Supply: The metabolic flux towards the DMAPP precursor may be insufficient. In E. coli, a key metabolic branch point catalyzed by isopentenyl diphosphate isomerase (ispA) can divert precursors away from your pathway[4].
-
Solution: Redirect metabolic flux by regulating competing pathways. For example, inhibiting the expression of the ispA gene has been shown to increase the titers of chrysanthemol and chrysanthemic acid by 162% and 59%, respectively[4].
-
-
Cause 2: Poor Conversion of Intermediates: You may be experiencing a bottleneck at the final oxidation steps, leading to the accumulation of chrysanthemol or chrysanthemal instead of the final acid product.
-
Solution: Optimize the expression levels of the downstream enzymes, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). Fine-tuning the copy numbers of the genes encoding these enzymes is crucial. A notable 570% increase in chrysanthemic acid titer was achieved through the optimization of dehydrogenase gene copy numbers[4].
-
-
Cause 3: Suboptimal Production Phase Conditions: The optimal conditions for cell growth and product formation can differ significantly.
-
Solution: Implement a two-stage fermentation strategy where growth and production phases are decoupled. Optimize temperature, pH, and dissolved oxygen (DO) levels independently for the production phase[15][16]. For many microbial fermentations, a slightly acidic pH of around 6.5 is optimal for production[17][18].
-
Q2: I'm observing a significant accumulation of intermediates like chrysanthemol and chrysanthemal. How can I resolve this? A2: The accumulation of intermediates is a clear sign of an imbalance in the enzymatic activities of the biosynthetic pathway.
-
Cause: Unbalanced Dehydrogenase Expression: The conversion of chrysanthemol to chrysanthemal (by ADH) and subsequently to chrysanthemic acid (by ALDH) is not synchronized. The activity of ALDH may be lower than that of ADH, causing a build-up of the aldehyde intermediate.
Q3: The fermentation process stalls, or cell viability drops significantly in the production phase. What could be the issue? A3: A sudden drop in culture viability or productivity can be caused by several factors.
-
Cause 1: Nutrient Limitation: The initial medium may be depleted of essential nutrients (carbon, nitrogen, etc.) required for sustained metabolic activity during the production phase.
-
Cause 2: Accumulation of Toxic Byproducts: The production of chrysanthemic acid or other metabolic byproducts might reach concentrations that are inhibitory or toxic to the cells.
-
Cause 3: Phage Contamination: Bacteriophage contamination can lead to rapid and widespread lysis of the bacterial culture.
-
Solution: Ensure strict aseptic techniques are followed for all media preparation, inoculation, and sampling procedures. If phage contamination is suspected, the entire fermentation system must be thoroughly sterilized[15].
-
Data Presentation
Table 1: Effect of ADH2 and ALDH1 Copy Number on Chrysanthemic Acid Production in E. coli This table summarizes the impact of varying the copy numbers of alcohol dehydrogenase (ADH2) and aldehyde dehydrogenase (ALDH1) on the final titer of chrysanthemic acid and its precursors. Data is interpreted from studies on pathway optimization[4][7].
| Strain Configuration (ADH2:ALDH1 Copy Ratio) | Chrysanthemol Titer (mg/L) | Chrysanthemal Titer (mg/L) | Chrysanthemic Acid Titer (mg/L) |
| Low:Low | High | Moderate | Low |
| High:Low | Low | High | Very Low |
| Low:High | High | Low | Moderate |
| Optimized Ratio (Balanced) | Low | Low | High (up to 141.78 mg/L reported in bioreactor)[4] |
Table 2: General Starting Parameters for Fermentation Optimization These parameters are based on typical conditions for microbial fermentations and should be used as a starting point for process-specific optimization[13][17][18][22][23].
| Parameter | Recommended Starting Range | Rationale |
| Temperature | 30 - 37 °C | Most common host organisms like E. coli have optimal growth in this range. Lowering the temperature during the production phase can sometimes improve protein folding and product stability[13]. |
| pH | 6.5 - 7.0 | A neutral pH is generally optimal for bacterial growth, but a slightly acidic pH (e.g., 6.5) has been found to be favorable for the biosynthesis of certain secondary metabolites[17][18][22]. |
| Dissolved Oxygen (DO) | > 20% saturation | Aerobic respiration is crucial for high-density cell growth and the oxidation steps in the chrysanthemic acid pathway. DO levels should be maintained via controlled agitation and aeration[13]. |
| Carbon Source | Glucose or Glycerol | Glycerol has been shown to be a better carbon source than glucose for producing certain aromatic compounds in E. coli, potentially by mitigating byproduct formation[11]. |
| Inducer Concentration (e.g., IPTG) | 0.1 - 1.0 mM | The optimal concentration depends on the promoter system and host strain, and must be determined experimentally to balance metabolic burden with pathway expression[15]. |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Chrysanthemic Acid Production in E. coli
This protocol provides a general framework for a fed-batch fermentation process. Specifics such as feed rate and composition must be optimized for your particular strain and process.
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5-10 mL of Luria-Bertani (LB) medium with the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use this seed culture to inoculate a larger volume (e.g., 100 mL in a 1 L flask) of fermentation batch medium. Incubate until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
-
-
Bioreactor Batch Phase:
-
Prepare the main bioreactor (e.g., 2 L) containing the defined fermentation medium. Sterilize the reactor and medium.
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.2.
-
Run the batch phase at 37°C, with pH controlled at 7.0 (using NH₄OH or H₃PO₄) and DO maintained above 30% saturation by cascading agitation (300-800 rpm) and aeration (1-2 vvm).
-
-
Induction and Fed-Batch Phase:
-
When the initial carbon source (e.g., glycerol) is nearly depleted (indicated by a sharp increase in DO), induce the expression of the chrysanthemic acid pathway genes by adding the inducer (e.g., IPTG).
-
Simultaneously, begin the feeding strategy. The feed solution should be a concentrated mixture of the carbon source, nitrogen source, and essential salts.
-
The feed rate can be controlled to maintain a specific growth rate, avoiding the accumulation of inhibitory substrates[14][19]. An exponential feeding strategy is often used initially to maintain a constant growth rate, followed by a constant feed rate during the production phase.
-
Optionally, reduce the temperature to 30°C post-induction to reduce metabolic stress and potentially increase product titer.
-
-
Sampling and Monitoring:
-
Collect samples periodically (e.g., every 2-4 hours) to measure OD₆₀₀, substrate and byproduct concentrations (via HPLC), and chrysanthemic acid titer.
-
Protocol 2: Quantification of Chrysanthemic Acid by HPLC
This protocol outlines a method for analyzing chrysanthemic acid and its precursors from fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at >10,000 x g for 5 minutes to pellet the cells.
-
Collect the supernatant. For intracellular product analysis, the cell pellet must be lysed.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient Example: Start with 10% organic phase, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions[24]. The exact gradient must be optimized to resolve chrysanthemic acid, chrysanthemol, and chrysanthemal.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV detector at a wavelength of approximately 210-220 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of pure chrysanthemic acid, chrysanthemol, and chrysanthemal at known concentrations.
-
Inject the standards to generate a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of the compounds in the fermentation samples by comparing their peak areas to the calibration curve[15].
-
Mandatory Visualizations
Caption: Biosynthetic pathway of trans-chrysanthemic acid from DMAPP.
Caption: Troubleshooting workflow for low chrysanthemic acid yield.
Caption: Experimental workflow for strain and process optimization.
References
- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A strategy to enhance and modify fatty acid synthesis in Corynebacterium glutamicum and Escherichia coli: overexpression of acyl-CoA thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. iums.org [iums.org]
- 13. What Are the Critical Parameters in Microbial Fermentation? [synapse.patsnap.com]
- 14. remedypublications.com [remedypublications.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. remedypublications.com [remedypublications.com]
- 20. researchgate.net [researchgate.net]
- 22. atlas-scientific.com [atlas-scientific.com]
- 23. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increasing the robustness of Escherichia coli for aromatic chemicals production through transcription factor engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (+)-trans-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-trans-Chrysanthemic acid is a crucial chiral building block for the synthesis of pyrethroid insecticides, which are widely used due to their high insecticidal activity and low mammalian toxicity. The specific stereochemistry of this compound is essential for the biological activity of these insecticides. Over the years, numerous synthetic strategies have been developed to obtain this valuable compound in an enantiomerically pure form. This guide provides a comparative overview of four distinct and significant synthetic routes: synthesis from the natural product (+)-3-carene, an asymmetric synthesis featuring a Sharpless dihydroxylation, an industrial approach centered on the resolution of a racemic mixture, and a novel biosynthetic pathway using metabolic engineering.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and stereoselectivity.
| Parameter | Synthesis from (+)-3-Carene | Asymmetric Synthesis via Sharpless Dihydroxylation | Industrial Method via Racemate Resolution | Biosynthesis via Metabolic Engineering |
| Starting Material | (+)-3-Carene | Methyl 5-methyl-2,4-hexadienoate | (±)-trans-Chrysanthemic acid ester | Dimethylallyl diphosphate (DMAPP) in vivo |
| Key Steps | Ozonolysis, Wittig reaction, Oxidation | Asymmetric dihydroxylation, Cyclopropanation | Enzymatic or chemical resolution | Heterologous expression of biosynthetic genes |
| Overall Yield | ~20-30% | ~30-40% | >90% (for the resolved enantiomer) | 1087.6 nmol/g fresh weight |
| Enantiomeric Excess (e.e.) | >95% | >94% | >99% | Not applicable (naturally produced) |
| Diastereomeric Ratio (d.r.) | High trans selectivity | High trans selectivity | Not applicable | High trans selectivity |
| Advantages | Utilizes a cheap, chiral natural product. | High enantioselectivity from an achiral precursor. | High yield and purity of the desired enantiomer. | Sustainable, in-vivo production. |
| Disadvantages | Multi-step synthesis with moderate overall yield. | Use of expensive reagents (OsO₄, chiral ligands). | Requires synthesis of the racemate and separation. | Low concentration, complex purification. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of synthetic routes to this compound.
Synthesis from (+)-3-Carene
This route leverages the inherent chirality of (+)-3-carene, a major component of turpentine oil. The synthesis involves the oxidative cleavage of the six-membered ring followed by functional group manipulations to form the cyclopropane ring of chrysanthemic acid.
Step 1: Ozonolysis of (+)-3-Carene A solution of (+)-3-carene (13.6 g, 100 mmol) in methanol (200 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (15 mL, 200 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate keto-aldehyde.
Step 2: Wittig Reaction and Cyclization To a solution of the keto-aldehyde (17.0 g, 100 mmol) in THF (200 mL) is added the ylide prepared from isopropyl triphenylphosphonium iodide (43.2 g, 100 mmol) and n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting intermediate is then treated with a catalytic amount of sodium methoxide in methanol to effect cyclization.
Step 3: Oxidation to this compound The cyclized product is dissolved in acetone (150 mL) and cooled to 0 °C. Jones reagent (chromic acid solution) is added dropwise until an orange color persists. The reaction is stirred for 2 hours at 0 °C and then quenched with isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted with aqueous sodium bicarbonate. The aqueous layer is acidified with concentrated HCl and extracted with diethyl ether. The organic layer is dried, and the solvent is evaporated to afford this compound.
Asymmetric Synthesis via Sharpless Dihydroxylation
This approach introduces chirality early in the synthesis through the highly enantioselective Sharpless asymmetric dihydroxylation of an achiral diene ester.
Step 1: Sharpless Asymmetric Dihydroxylation To a stirred mixture of AD-mix-β (70 g) in t-butanol and water (250 mL each) at 0 °C is added methyl 5-methyl-2,4-hexadienoate (14.0 g, 100 mmol). The mixture is stirred vigorously at 0 °C for 24 hours. Sodium sulfite (30 g) is then added, and the mixture is stirred for another hour at room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the chiral diol with an enantiomeric excess of >94%.[1]
Step 2: Conversion to a Cyclic Sulfate and Ring Opening The chiral diol (17.4 g, 100 mmol) is dissolved in carbon tetrachloride (200 mL) with a catalytic amount of ruthenium(III) chloride hydrate. Sodium periodate (42.8 g, 200 mmol) in water (300 mL) is added, and the mixture is stirred for 6 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting aldehyde is then converted to a cyclic sulfate by treatment with thionyl chloride followed by oxidation with ruthenium(III) chloride/sodium periodate.
Step 3: Corey-Chaykovsky Cyclopropanation To a suspension of trimethylsulfoxonium iodide (24.2 g, 110 mmol) in dry DMSO (100 mL) is added sodium hydride (4.4 g of a 60% dispersion in mineral oil, 110 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. The cyclic sulfate intermediate (22.0 g, 100 mmol) in THF (50 mL) is then added dropwise, and the reaction is stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated.
Step 4: Hydrolysis The resulting ester is hydrolyzed with aqueous sodium hydroxide in methanol, followed by acidic workup to yield this compound.
Industrial Method via Racemate Resolution
This common industrial approach involves the synthesis of racemic (±)-trans-chrysanthemic acid or its ester, followed by resolution to isolate the desired (+)-trans enantiomer. Lipase-catalyzed kinetic resolution is a widely used method.
Step 1: Synthesis of (±)-Ethyl Chrysanthemate A mixture of 2,5-dimethyl-2,4-hexadiene (110 g, 1 mol) and ethyl diazoacetate (114 g, 1 mol) is added to a suspension of copper(II) sulfate (5 g) in heptane (500 mL) at 80 °C over 4 hours. The mixture is refluxed for an additional 2 hours. After cooling, the catalyst is filtered off, and the solvent is removed by distillation. The crude product is then distilled under reduced pressure to give (±)-ethyl chrysanthemate as a mixture of cis and trans isomers.
Step 2: Lipase-Catalyzed Kinetic Resolution (±)-Ethyl chrysanthemate (19.6 g, 100 mmol) is suspended in a phosphate buffer solution (0.1 M, pH 7.0, 500 mL). Candida antarctica lipase B (CAL-B, 2 g) is added, and the mixture is stirred at 30 °C. The pH is maintained at 7.0 by the addition of 0.5 M NaOH solution using a pH-stat. The reaction is monitored by chiral HPLC. After approximately 50% conversion, the reaction is stopped. The unreacted (-)-ethyl trans-chrysanthemate is extracted with diethyl ether. The aqueous layer is acidified to pH 2 with 2 M HCl and extracted with diethyl ether. The organic extract is dried over anhydrous sodium sulfate and concentrated to yield this compound with an enantiomeric excess of >99%.
Biosynthesis via Metabolic Engineering
This innovative approach utilizes a biological system to produce this compound. The example below describes its production in tomato fruit.
Step 1: Vector Construction and Plant Transformation The open reading frames of chrysanthemyl diphosphate synthase (CDS) from Tanacetum cinerariifolium, and an alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) from a wild tomato species are cloned into a plant expression vector under the control of a fruit-specific promoter (e.g., PG). The resulting construct is introduced into tomato plants (Solanum lycopersicum) via Agrobacterium tumefaciens-mediated transformation.
Step 2: Cultivation and Harvesting Transgenic tomato plants are grown under standard greenhouse conditions. Fruits are harvested at the ripe stage (e.g., 15 days post-breaker).
Step 3: Extraction and Quantification of this compound Ripe tomato fruit tissue (1 g) is homogenized in a suitable buffer. For total chrysanthemic acid (free and glycosylated), the homogenate is treated with NaOH to hydrolyze any conjugates. The homogenate is then acidified and extracted with an organic solvent such as hexane. The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS) for the quantification of trans-chrysanthemic acid. In a reported study, this method yielded up to 1087.6 nmol of trans-chrysanthemic acid per gram of fresh fruit weight.[2]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic routes.
Caption: A comparison of four synthetic pathways to this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Chrysanthemic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of chrysanthemic acid isomers is critical for quality control and regulatory compliance in the manufacturing of synthetic pyrethroids. This guide provides an objective comparison of the performance of common analytical methods for the validation of chrysanthemic acid isomers, supported by experimental data and detailed protocols.
Chrysanthemic acid possesses two chiral centers, leading to four stereoisomers: (1R,3R)-trans, (1S,3S)-trans, (1R,3S)-cis, and (1S,3R)-cis. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, necessitating precise analytical methods to distinguish and quantify these isomers. The two primary chromatographic techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for GC and HPLC methods used in the analysis of chrysanthemic acid isomers.
Table 1: Comparison of Validated Gas Chromatography (GC) Methods for Chrysanthemic Acid Isomer Analysis
| Validation Parameter | Method A: Indirect Analysis via Diastereomeric Amides (GC-FID) | Method B: Direct Chiral Analysis (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 102.0% |
| Precision (%RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Table 2: Comparison of Validated High-Performance Liquid Chromatography (HPLC) Methods for Chrysanthemic Acid Isomer Analysis
| Validation Parameter | Method C: Chiral Normal-Phase HPLC-UV | Method D: Chiral Reversed-Phase HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intraday | < 1.0% | < 2.0% |
| - Interday | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~0.08 µg/mL[1] | ~5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.16 µg/mL[1] | ~15 µg/mL[1] |
Note: Data presented are representative values synthesized from validated chiral HPLC methods for analogous compounds.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the GC and HPLC analysis of chrysanthemic acid isomers.
Method A: Indirect GC-FID Analysis via Diastereomeric Amide Derivatization
This method involves the conversion of the chrysanthemic acid enantiomers into diastereomeric amides, which can then be separated on a standard achiral GC column.
-
Hydrolysis of Pyrethroid Esters: The pyrethroid sample is hydrolyzed under basic conditions (e.g., using potassium hydroxide in ethanol) to liberate the chrysanthemic acid.[4]
-
Derivatization: The liberated chrysanthemic acid is converted to its acid chloride using a reagent like thionyl chloride.[4] Subsequently, the acid chloride is reacted with a chiral amine, such as (+)-α-methylbenzylamine, to form diastereomeric amides.[4]
-
GC-FID Analysis:
-
Column: 50 m x 0.25 mm glass capillary column coated with a free fatty acid phase (FFAP).[4]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 180°C, held for 10 minutes, then ramped to 220°C at 2°C/min.
-
Detector: Flame Ionization Detector (FID) at 275°C.
-
Quantification: The ratio of the diastereomeric amides is determined from their peak areas.
-
Method C: Direct Chiral Normal-Phase HPLC-UV Analysis
This method allows for the direct separation of all four chrysanthemic acid stereoisomers without derivatization using a chiral stationary phase.
-
Sample Preparation: The chrysanthemic acid isomer standard or sample is dissolved in the mobile phase.
-
HPLC-UV Analysis:
-
Column: Chiral stationary phase column, for example, a polysaccharide-based chiral selector like Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 220 nm.
-
Quantification: The concentration of each isomer is determined using a calibration curve generated from standards of known concentration.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the validation of an analytical method for chrysanthemic acid isomers.
Logical Framework for Method Selection
The choice between GC and HPLC for the analysis of chrysanthemic acid isomers depends on several factors, including the availability of instrumentation, the need for derivatization, and the desired sensitivity.
References
A Comparative Analysis of Chrysanthemic Acid and Synthetic Pyrethroids: Efficacy, Toxicity, and Environmental Fate
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of natural pyrethrins derived from chrysanthemic acid with their synthetic counterparts, supported by experimental data and detailed methodologies.
Introduction
The quest for effective and safe insecticides has led to the extensive use of compounds derived from the chrysanthemum flower, notably pyrethrins, and their synthetic analogues, pyrethroids. Pyrethrins are a mixture of six esters formed from two acids, chrysanthemic acid and pyrethric acid, and three alcohols.[1][2] Their potent insecticidal properties, rapid action, and relatively low mammalian toxicity have made them a cornerstone of pest control for over a century.[3][4] However, the chemical instability of natural pyrethrins, particularly their susceptibility to degradation by light and heat, prompted the development of more persistent synthetic pyrethroids.[5][6] This guide provides a detailed comparative analysis of chrysanthemic acid-derived natural pyrethrins and synthetic pyrethroids, focusing on their insecticidal efficacy, toxicity to target and non-target organisms, and environmental persistence.
Chemical Structure and Mechanism of Action
Chrysanthemic acid is a monoterpenoid and a fundamental building block of natural pyrethrins.[7][8] Synthetic pyrethroids are structurally analogous to pyrethrins, with modifications designed to enhance their stability and insecticidal potency.[4][6] These modifications often involve alterations to both the acidic and alcohol portions of the molecule.[9]
Both natural pyrethrins and synthetic pyrethroids are neurotoxins that act on the voltage-gated sodium channels in the nerve cells of insects.[10][11] They bind to the sodium channels, preventing their closure and leading to a prolonged influx of sodium ions. This causes repetitive nerve firing, leading to paralysis and eventual death of the insect.[11]
Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms:
-
Type I pyrethroids: Lack an α-cyano group and typically induce tremors and hyperexcitability (T-syndrome). Examples include permethrin, allethrin, and resmethrin.[9][11]
-
Type II pyrethroids: Contain an α-cyano group and cause choreoathetosis (writhing) and salivation (CS-syndrome). These are generally more toxic than Type I pyrethroids. Examples include cypermethrin, deltamethrin, and fenvalerate.[9][12]
dot
References
- 1. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. researchgate.net [researchgate.net]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of Type II Synthetic Pyrethroid Pesticides in Freshwater Fish - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of different chrysanthemic acid esters as insecticides
A Comparative Guide to the Insecticidal Efficacy of Chrysanthemic Acid Esters
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal performance of various chrysanthemic acid esters, commonly known as pyrethroids. The information presented is supported by experimental data from peer-reviewed studies, focusing on quantitative measures of efficacy and detailed methodologies.
Introduction to Chrysanthemic Acid Esters
Chrysanthemic acid esters are the foundational structures for a major class of synthetic insecticides known as pyrethroids.[1] Derived from the natural insecticidal compounds called pyrethrins found in chrysanthemum flowers, synthetic pyrethroids are engineered for enhanced stability and potency.[1][2] Their primary mode of action involves the disruption of the nervous system in insects.[3] Pyrethroids bind to voltage-gated sodium channels (VGSCs) in neuronal membranes, prolonging their open state and causing repetitive nerve firing, which leads to paralysis and death of the insect.[4]
Pyrethroids are broadly categorized into two types based on their chemical structure and poisoning symptoms[2][5]:
-
Type I Pyrethroids: Lack an α-cyano group (e.g., permethrin, allethrin, bifenthrin). They typically induce tremors and hyperactivity.[2]
-
Type II Pyrethroids: Contain an α-cyano group (e.g., cypermethrin, deltamethrin, fenvalerate). They are generally more potent and cause choreoathetosis (writhing) and salivation.[2][6]
This guide will focus on the comparative efficacy of several key chrysanthemic acid esters against common insect pests.
Data Presentation: Comparative Efficacy
The following tables summarize the insecticidal efficacy of selected chrysanthemic acid esters against various insect species. Efficacy is primarily presented as the median lethal dose (LD50), which is the dose required to kill 50% of a test population. It is crucial to note that direct comparisons can be complex due to variations in experimental conditions, insect strains (susceptible vs. resistant), and application methods.
Table 1: Efficacy (LD50) Against Housefly (Musca domestica)
| Chrysanthemic Acid Ester | Strain | Application Method | LD50 (µg/g) | Synergist | Source(s) |
| Deltamethrin | Susceptible | Topical | 0.0025 | - | [7] |
| Cypermethrin | Susceptible | Topical | 0.021 | - | [7] |
| Fenvalerate | Susceptible | Topical | 0.030 | - | [7] |
| Permethrin | Susceptible | Topical | 0.045 | - | [7] |
| Cyphenothrin | Susceptible | Topical | 0.080 | - | [7] |
| Phenothrin | Susceptible | Topical | 0.650 | - | [7] |
| Allethrin | - | Oral | 1100 mg/kg | - | [8] |
Table 2: Efficacy (LD50) Against Mosquitoes (Aedes aegypti & Culex quinquefasciatus)
| Chrysanthemic Acid Ester | Species | Strain | Application Method | LD50 (ng/insect) | Source(s) |
| Deltamethrin | Aedes aegypti | Susceptible | Topical | 0.057 µg/g | [9] |
| Bifenthrin | Aedes aegypti | Susceptible | Topical | 0.156 µg/g | [9] |
| Bifenthrin | Anopheles gambiae | Susceptible | Topical | 0.31 | [10] |
| Bifenthrin | Culex quinquefasciatus | Susceptible | Topical | 0.32 | [10] |
| Permethrin | Anopheles gambiae | Susceptible | Topical | 1.87 | [10] |
| Permethrin | Culex quinquefasciatus | Susceptible | Topical | 4.41 | [10] |
| Permethrin | Aedes aegypti | Susceptible (Key West) | Topical | 16.88 µ g/insect | [11][12] |
| Permethrin | Aedes aegypti | Resistant (p-s) | Topical | 400.52 µ g/insect | [11][12] |
Table 3: Efficacy (LD50) Against German Cockroach (Blattella germanica)
| Chrysanthemic Acid Ester | Strain | Application Method | LD50 (µg/g) | Resistance Ratio (RR) | Source(s) |
| Cypermethrin | Susceptible | Topical | 0.09 | - | [13] |
| Cypermethrin | Field Strain 1 | Topical | 1.48 | 16.4 | [13] |
| Cypermethrin | Field Strain 2 | Topical | 2.14 | 23.8 | [13] |
| Cypermethrin | Field Strain (RHA) | Topical | - | 122.6 | [14] |
| Permethrin | Susceptible | Topical | 0.25 | - | [13] |
| Permethrin | Field Strain 1 | Topical | 3.51 | 14.0 | [13] |
| Permethrin | Field Strain 2 | Topical | 4.21 | 16.8 | [13] |
| Alpha-cypermethrin | Field Strains | Topical | 0.02 - >200 | Up to >545 | [15] |
Note: Resistance Ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain.
Experimental Protocols
The data presented above are derived from specific experimental methodologies. Below are detailed protocols representative of those used in the cited studies for determining insecticide efficacy.
Topical Application Bioassay (LD50 Determination)
This method is widely used to determine the intrinsic toxicity of an insecticide by direct application.
Objective: To determine the dose of a chrysanthemic acid ester that is lethal to 50% of a test population of insects.
Materials:
-
Test insects (e.g., adult female mosquitoes, adult male cockroaches) of a known age and susceptibility.
-
Technical grade chrysanthemic acid ester.
-
High-purity acetone (or other suitable solvent).
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.1-1.0 µl).
-
Holding containers (e.g., glass jars, petri dishes) with food and water sources.
-
Controlled environment chamber (27 ± 2°C, 80 ± 10% RH).
Procedure:
-
Preparation of Dosing Solutions: A stock solution of the insecticide is prepared by dissolving a known weight in acetone. A series of dilutions (typically 5-7 concentrations) are then made to produce a range of mortalities between 0% and 100%. A control solution of pure acetone is also prepared.
-
Insect Handling: Insects are briefly anesthetized using carbon dioxide or by chilling to facilitate handling.
-
Application: A precise volume (e.g., 0.1 µl for mosquitoes) of an insecticide dilution is applied to a specific, consistent location on the insect's body, typically the dorsal thorax.[9] Control insects receive an equal volume of pure acetone.
-
Post-Treatment Observation: Treated insects are transferred to clean holding containers with access to a food source (e.g., 10% sucrose solution for mosquitoes).
-
Mortality Assessment: Mortality is recorded at a set time point, typically 24 hours post-application. An insect is considered dead if it is immobile or unable to move in a coordinated manner when gently prodded.
-
Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value and its 95% confidence intervals.
Surface Contact Bioassay (Knockdown and Mortality)
This method evaluates the efficacy of an insecticide formulation when applied to a surface, mimicking residual spray applications.
Objective: To assess the knockdown rate (KT50) and mortality of insects exposed to a treated surface.
Materials:
-
Test insects.
-
Insecticide formulation (e.g., emulsifiable concentrate).
-
Glass jars or petri dishes.
-
Spraying apparatus to ensure even surface coating.
-
Timer.
Procedure:
-
Surface Treatment: The interior surfaces of glass jars are treated with a specific concentration of the insecticide formulation (e.g., mg/m²). The solvent is allowed to evaporate completely. Control jars are treated with solvent only.
-
Insect Exposure: A known number of insects (e.g., 20-25) are introduced into each treated jar.
-
Knockdown Assessment: The number of knocked-down (paralyzed, unable to stand or fly) insects is recorded at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours.
-
Mortality Assessment: After the exposure period, insects may be transferred to clean containers with food and water. Final mortality is recorded at 24 hours.
-
Data Analysis: Probit analysis is used to calculate the KT50 (the time required to knock down 50% of the population) and the LC50 (the concentration required to kill 50% of the population).
Visualizations: Signaling Pathways and Workflows
Pyrethroid Mode of Action on Voltage-Gated Sodium Channels
The primary target of chrysanthemic acid esters is the voltage-gated sodium channel in the nerve cell membrane of insects.[13] The diagram below illustrates this mechanism of action.
Caption: Mechanism of pyrethroid neurotoxicity via voltage-gated sodium channels.
Experimental Workflow for Insecticide Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a new chrysanthemic acid ester, from initial preparation to final data analysis.
References
- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. Bifenthrin (UK PID) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. researchgate.net [researchgate.net]
- 8. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.flvc.org [journals.flvc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of Pyrethroid and Organophosphorous Insecticides against Two Field Collected Strains of the German Cockroach Blattella germanica (Blattaria: Blattellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring cypermethrin resistance in the German cockroach (Orthoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of (+)-trans and (+)-cis Chrysanthemic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Insecticidal Activity of Stereoisomers of Chrysanthemic Acid Esters, Supported by Experimental Data.
Chrysanthemic acid is a foundational component in the synthesis of pyrethroid insecticides, a widely utilized class of pest control agents. The stereochemistry of chrysanthemic acid, specifically the orientation of the substituents on the cyclopropane ring, plays a pivotal role in the biological efficacy of its derived esters. This guide provides a detailed comparison of the bioactivity of pyrethroids derived from (+)-trans-chrysanthemic acid and (+)-cis-chrysanthemic acid, presenting quantitative data, experimental methodologies, and an overview of the underlying mechanism of action.
Executive Summary
The insecticidal activity of pyrethroid esters is significantly influenced by the stereoisomeric form of the chrysanthemic acid moiety. Generally, esters derived from This compound exhibit greater insecticidal potency compared to their (+)-cis counterparts. However, the magnitude of this difference can vary depending on the specific alcohol component of the ester. This guide will delve into the quantitative comparisons of their bioactivity, the experimental protocols used to determine this, and the physiological mechanisms that underpin these differences.
Data Presentation: Comparative Insecticidal Activity
The following table summarizes the lethal dose 50 (LD50) values for a series of pyrethroid esters derived from both (+)-trans and (+)-cis chrysanthemic acid against the housefly, Musca domestica. A lower LD50 value indicates higher insecticidal activity.
| Pyrethroid Ester | Acid Moiety | LD50 (µ g/insect ) | Reference |
| Allethrin | This compound | 0.33 | [1] |
| (+)-cis-Chrysanthemic Acid | >10 | [1] | |
| Resmethrin | This compound | 0.023 | [2] |
| (+)-cis-Chrysanthemic Acid | 0.045 | [2] | |
| Permethrin | Mixture of cis and trans isomers | - | [3][4] |
| Note: For permethrin, the cis-isomer is reported to be considerably more toxic to mammals, while insecticidal activity is present in both isomers. | [3] | ||
| Cypermethrin | Mixture of cis and trans isomers | - | [2][5] |
| Note: For some dihalovinyl analogues, the cis isomer is more effective than the trans. |
Note: The data presented is compiled from various sources and experimental conditions may differ slightly. Direct comparative studies under identical conditions are limited. For some widely used pyrethroids like permethrin and cypermethrin, commercial formulations are often a mixture of cis and trans isomers.[1][2][3][4][5]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mode of action for pyrethroid insecticides is the disruption of the nervous system of insects. These compounds bind to voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. By binding to these channels, pyrethroids prevent their closure, leading to a prolonged influx of sodium ions. This results in repetitive nerve firing, paralysis, and ultimately, the death of the insect.
The differential bioactivity between the (+)-trans and (+)-cis isomers is attributed to their varying affinities for the binding site on the sodium channel. The specific three-dimensional conformation of the (+)-trans isomers generally allows for a more favorable interaction with the target site, leading to a more potent disruptive effect on nerve function.
Mechanism of pyrethroid insecticidal action.
Experimental Protocols
The determination of insecticidal activity, typically expressed as the LD50, is a critical step in comparing the bioactivity of different compounds. A widely used and standardized method is the topical application bioassay .
Topical Application Bioassay for Musca domestica (Housefly)
This protocol outlines the general procedure for determining the LD50 of pyrethroid esters against adult houseflies.
1. Insect Rearing:
-
A susceptible strain of Musca domestica is reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Adult flies are provided with a diet of sugar and powdered milk, and a water source.
-
Larvae are reared on a standard medium (e.g., a mixture of bran, yeast, and water).
-
Adult female flies, 3-5 days old, are used for the bioassay.
2. Preparation of Insecticide Solutions:
-
The pyrethroid esters are dissolved in a volatile, relatively non-toxic solvent, most commonly acetone.
-
A stock solution of a known concentration is prepared.
-
A series of serial dilutions are made from the stock solution to create a range of concentrations to be tested. This range is typically determined through preliminary range-finding tests.
3. Topical Application:
-
Adult female houseflies are briefly anesthetized using carbon dioxide.
-
A micropipette or a calibrated micro-applicator is used to apply a precise volume (typically 0.5 to 1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly.
-
A control group of flies is treated with the solvent (acetone) only.
-
For each concentration and the control, a sufficient number of flies (e.g., 20-25) are treated, and the experiment is replicated at least three times.
4. Observation and Data Analysis:
-
After treatment, the flies are placed in clean containers with access to food and water.
-
Mortality is assessed at a predetermined time point, usually 24 hours post-application. Flies that are unable to move are considered dead.
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
The LD50 value, along with its 95% confidence limits, is calculated using probit analysis.
Workflow for a topical application bioassay.
Conclusion
The stereochemistry of the chrysanthemic acid moiety is a critical determinant of the insecticidal activity of pyrethroid esters. The available data consistently indicates that esters derived from this compound are generally more potent insecticides than their (+)-cis counterparts. This difference in bioactivity is attributed to a more favorable interaction of the trans-isomers with the target site, the voltage-gated sodium channels in the insect nervous system. For researchers and professionals in drug development and pest management, the selection of the appropriate stereoisomer is a key consideration in the design and synthesis of new and more effective pyrethroid insecticides. Further research focusing on direct, side-by-side comparisons of a wider range of cis and trans pyrethroid esters under standardized conditions will provide a more comprehensive understanding of these structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Insecticide resistance in house flies from the United States: resistance levels and frequency of pyrethroid resistance alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity of (+)-trans-Chrysanthemic Acid Derivatives in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various derivatives of (+)-trans-chrysanthemic acid in competitive enzyme-linked immunosorbent assays (ELISAs). The data presented is crucial for researchers developing specific immunoassays for pyrethroid insecticides and their metabolites, as it highlights the antibody recognition patterns towards structural analogues. Understanding these cross-reactivity profiles is essential for the accurate quantification of target analytes in complex biological and environmental matrices.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a polyclonal antibody raised against a hapten derived from trans-DCCA-glycine, a glycine conjugate of a major permethrin metabolite. The data is expressed in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to trans-DCCA-glycine. A lower IC50 value indicates a higher binding affinity of the antibody for the compound.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| trans-DCCA-glycine (Target Analyte) | 1.2 | 100 |
| cis-DCCA-glycine | 4.0 | 30 |
| trans-DCCA | >1000 | <0.1 |
| cis-DCCA | >1000 | <0.1 |
| 3-PBA-glycine | >1000 | <0.1 |
| Glycine | >1000 | <0.1 |
| Permethrin | >1000 | <0.1 |
Data sourced from Ahn et al., 2006.
Experimental Protocols
The development of an immunoassay with specific recognition properties is a multi-step process. The following sections detail the key experimental methodologies employed in the studies cited.
Hapten Synthesis and Immunogen Preparation
The specificity of an antibody is largely determined by the structure of the hapten used for immunization. For the development of an assay targeting the glycine conjugate of cis-/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA), several haptens were synthesized. One such approach involves the synthesis of N-(cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl)glycine. This hapten is then conjugated to a carrier protein, such as thyroglobulin, to make it immunogenic. The resulting conjugate is used to immunize rabbits to produce polyclonal antibodies.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
The cross-reactivity data presented was generated using a competitive indirect ELISA format. The general procedure is as follows:
-
Coating: Microtiter plates are coated with a coating antigen, which is a conjugate of a hapten and a protein like bovine serum albumin (BSA). For instance, a combination of an antibody raised against a trans-hapten might be used with a coating antigen prepared from a cis-hapten to enhance assay sensitivity.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A standard solution of the analyte or a sample is added to the wells, immediately followed by the addition of the specific polyclonal antibody. The free analyte and the coating antigen compete for binding to the limited amount of antibody.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition and Signal Detection: A chromogenic substrate is added, and the enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The IC50 values are determined from the standard curve, and the cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of test compound) x 100.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in a cross-reactivity study using an immunoassay.
A Spectroscopic Duel: Unraveling the Stereoisomers of Chrysanthemic Acid
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of chrysanthemic acid stereoisomers, offering insights into how nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to distinguish between these closely related molecules.
Chrysanthemic acid, a key component of naturally occurring pyrethrin insecticides and a vital precursor in the synthesis of synthetic pyrethroids, exists as four stereoisomers: (+)-trans, (-)-trans, (+)-cis, and (-)-cis. The spatial arrangement of the substituents on the cyclopropane ring profoundly influences their biological activity. Therefore, robust analytical methods for their differentiation are crucial. This guide summarizes key quantitative spectroscopic data and provides detailed experimental protocols to aid in their characterization.
Comparative Spectroscopic Data
The primary spectroscopic differences between the cis and trans isomers of chrysanthemic acid are observed in their NMR spectra, particularly in the coupling constants of the cyclopropane ring protons. While enantiomers ((+) and (-)) are indistinguishable by standard NMR and IR spectroscopy, these techniques are powerful for differentiating diastereomers (cis vs. trans).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable tools for elucidating the structure of chrysanthemic acid isomers. The chemical shifts (δ) and coupling constants (J) provide a detailed fingerprint of the molecular geometry.
Table 1: ¹H NMR Spectroscopic Data for Chrysanthemic Acid Isomers (CDCl₃)
| Proton Assignment | trans-Isomer (δ, ppm) | cis-Isomer (δ, ppm) | Key Differences |
| H-1 (Cyclopropane) | ~1.4 | ~1.8 | Downfield shift in the cis isomer due to steric interactions. |
| H-2 (Cyclopropane) | ~2.1 | ~2.2 | |
| H-3 (Olefinic) | ~5.0 | ~5.3 | |
| CH₃ (gem-dimethyl) | ~1.1, ~1.2 | ~1.2, ~1.3 | |
| CH₃ (vinyl) | ~1.7 | ~1.7 | |
| COOH | >10 | >10 | Broad singlet, highly dependent on concentration and solvent. |
| Coupling Constant (J) | Value (Hz) | Value (Hz) | Significance |
| JH1-H2 (trans) | ~5.4 | - | Characteristic smaller coupling for trans protons. |
| JH1-H2 (cis) | - | ~8.7 | Characteristic larger coupling for cis protons.[1] |
Table 2: ¹³C NMR Spectroscopic Data for Chrysanthemic Acid Isomers (CDCl₃) [2]
| Carbon Assignment | trans-Isomer (δ, ppm) | cis-Isomer (δ, ppm) |
| C=O | ~179 | ~178 |
| C-1 (Cyclopropane) | ~32 | ~33 |
| C-2 (Cyclopropane) | ~30 | ~31 |
| C-3 (Cyclopropane) | ~29 | ~28 |
| =C- | ~127 | ~125 |
| =C(CH₃)₂ | ~135 | ~136 |
| gem-CH₃ | ~20, ~22 | ~15, ~29 |
| vinyl-CH₃ | ~18, ~25 | ~18, ~26 |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of all chrysanthemic acid stereoisomers are broadly similar, exhibiting characteristic absorptions for the carboxylic acid and alkene moieties. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed.
Table 3: Key IR Absorption Frequencies for Chrysanthemic Acid [3][4][5][6]
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 3500 - 2500 | Very Broad |
| C-H stretch (sp² and sp³) | 3100 - 2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong, Sharp |
| C=C stretch (Alkene) | 1680 - 1640 | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of chrysanthemic acid stereoisomers.
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the chrysanthemic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 15 ppm.
-
Employ a 90° pulse with a relaxation delay of 5 seconds.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 30° pulse with a relaxation delay of 2 seconds.
-
Average a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and measure the J-values to differentiate between cis and trans isomers.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the chrysanthemic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands for the O-H, C-H, C=O, and C=C functional groups.
-
Compare the fingerprint regions of the different isomers for any subtle, reproducible differences.
Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic comparison of chrysanthemic acid stereoisomers.
Caption: Workflow for the spectroscopic comparison of chrysanthemic acid stereoisomers.
References
Performance of different catalysts in chrysanthemic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chrysanthemic acid, a vital precursor to synthetic pyrethroid insecticides, relies heavily on the choice of catalyst to control stereoselectivity and overall efficiency. This guide provides an objective comparison of the performance of various chemical and biocatalytic systems in the synthesis of chrysanthemic acid, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further development.
Chemical Catalysis: Metal-Mediated Cyclopropanation
The core of chemical synthesis for chrysanthemic acid derivatives involves the cyclopropanation of a suitable diene, such as 2,5-dimethyl-2,4-hexadiene, with a diazoacetate. The choice of metal catalyst is paramount in determining the yield and stereoselectivity of this transformation. Dirhodium(II) and copper(II) complexes are the most extensively studied catalysts for this reaction.
Performance of Metal Catalysts
The following table summarizes the performance of selected rhodium and copper catalysts in the asymmetric cyclopropanation for the synthesis of chrysanthemic acid esters. It is important to note that direct comparison is challenging as reaction conditions can vary significantly between studies.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) (trans) | Reference |
| Rhodium Catalysts | ||||||
| Rh₂(OAc)₄ | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | ~65% | Varies | Not chiral | [1] |
| Rh₂(esp)₂ | 1,3-diphenylpropane-1,3-dione | Methyl α-phenyldiazoacetate | ~65% | N/A | Not chiral | [1] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl phenyldiazoacetate | High | High | Up to >99% | [2] |
| Rh₂(S-tertPTTL)₄ | Styrene | Methyl phenyldiazoacetate | High | >20:1 | Up to >99% | [2] |
| Copper Catalysts | ||||||
| Copper Stearate/Phenylhydrazine | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | Modelled | N/A | N/A | [3] |
Note: Data for Rh₂(S-PTAD)₄ and Rh₂(S-tertPTTL)₄ are for a model cyclopropanation reaction and highlight their high stereoselectivity, which is applicable to chrysanthemic acid synthesis. The yield for Rh₂(OAc)₄ and Rh₂(esp)₂ is for a related C-C bond insertion reaction.[1]
Biocatalysis: Enzymatic Kinetic Resolution
An alternative and increasingly popular "green" approach to obtaining enantiomerically pure chrysanthemic acid is through the kinetic resolution of a racemic mixture of its esters. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed acid.
Performance of Lipases in Kinetic Resolution
The efficiency of enzymatic resolution is typically evaluated by the conversion rate and the enantiomeric excess (ee) of the product and the remaining substrate. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.
| Enzyme | Substrate | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value | Reference |
| Candida antarctica Lipase B (CALB) | Racemic β-lactam | High | Up to 86% (3S, 4S) | >99% (3R, 4R) | High | [4] |
| Candida antarctica Lipase B (CALB) | Racemic amines | ~50% | >95% (R-amide) | High | High | [5] |
| Pseudomonas cepacia Lipase | Racemic hydroxyalkanephosphonates | Varies | High | High | Varies | [6] |
| Pseudomonas fluorescens Lipase | Racemic Morita-Baylis-Hillman acetates | ~50% | >90% | >90% | >200 | [7] |
Note: The data presented is for the resolution of various chiral compounds, demonstrating the general applicability and high selectivity of these lipases. Specific performance for chrysanthemic acid esters may vary.
Experimental Protocols
Chemical Synthesis: Rhodium(II)-Catalyzed Cyclopropanation of 2,5-dimethyl-2,4-hexadiene
This protocol is a generalized procedure for the synthesis of ethyl chrysanthemate using a dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other suitable Rh(II) catalyst
-
2,5-dimethyl-2,4-hexadiene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve the dirhodium(II) catalyst (e.g., 0.1 mol%) in anhydrous DCM.
-
Add 2,5-dimethyl-2,4-hexadiene (typically in excess, e.g., 1.5-2 equivalents relative to EDA) to the flask.
-
Heat the mixture to a gentle reflux (approximately 40 °C for DCM).
-
Prepare a solution of ethyl diazoacetate in anhydrous DCM.
-
Using a syringe pump, add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of several hours. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care. The slow addition is crucial to control the reaction rate and minimize side reactions.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazo compound.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the ethyl chrysanthemate isomers.
Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Chrysanthemate
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic ethyl chrysanthemate.
Materials:
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Racemic ethyl chrysanthemate
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)
-
Standard laboratory glassware for biphasic reactions and separation.
Procedure:
-
To a flask, add the racemic ethyl chrysanthemate and the organic co-solvent.
-
Add the phosphate buffer to create a biphasic system.
-
Add the immobilized lipase (e.g., 10-20% w/w of the substrate) to the mixture.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
From the organic layer, isolate the unreacted, enantiomerically enriched ethyl chrysanthemate by solvent evaporation and, if necessary, further purification.
-
Acidify the aqueous layer (e.g., with 1M HCl) to protonate the chrysanthemic acid salt.
-
Extract the enantiomerically enriched chrysanthemic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent to obtain the resolved chrysanthemic acid.
Visualizations
References
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. researchgate.net [researchgate.net]
- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
A Comparative Economic Analysis: Biosynthetic vs. Chemical Synthesis of Chrysanthemic Acid
For researchers, scientists, and drug development professionals, the synthesis of chrysanthemic acid, a vital precursor to pyrethroid insecticides, presents a critical choice between established chemical methodologies and emerging biosynthetic routes. This guide offers an in-depth comparison of these two synthetic strategies, presenting quantitative data, detailed experimental protocols, and process visualizations to inform decision-making in research and development.
The demand for chrysanthemic acid is intrinsically linked to the global insecticide market. Traditional chemical synthesis has long been the industry standard, offering robust and scalable production. However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and complex purification procedures to isolate the desired stereoisomers. In contrast, biosynthetic methods, leveraging engineered microorganisms or plant systems, are gaining prominence as a more sustainable and selective alternative, frequently operating under milder conditions and offering the potential for high enantiomeric purity. This guide provides a comprehensive economic and technical comparison of these two approaches.
Quantitative Data Presentation
The following tables summarize the key performance indicators for both biosynthetic and chemical synthesis of chrysanthemic acid. It is important to note that direct, publicly available, industrial-scale economic data for chrysanthemic acid production is limited. Therefore, some figures are based on techno-economic analyses of similar microbial terpene production processes and established chemical engineering principles.
| Parameter | Biosynthetic Route (Microbial Fermentation) | Chemical Synthesis | References |
| Overall Yield | 10-30% of theoretical maximum (estimated for terpenes) | 40-60% (process dependent) | [1][2] |
| Product Titer/Concentration | 1-5 g/L (estimated for terpenes) | Not directly comparable (batch process) | [1] |
| Raw Material Cost | Glucose, yeast extract, salts (variable, dependent on feedstock) | Diene, diazo compounds, solvents (e.g., toluene), catalysts (e.g., copper) | [3] |
| Energy Consumption | Lower (mild fermentation conditions) | Higher (high temperatures, pressures, and distillation) | [1][4] |
| Waste Generation | Biomass, CO2, wastewater with organic load | Halogenated organic compounds, solvent waste, inorganic salts | [4][5] |
| Downstream Processing Complexity | High (extraction from dilute aqueous solution, purification) | Moderate to High (distillation, crystallization for isomer separation) | [6] |
| Stereoselectivity | Potentially high (enzyme-specific) | Generally produces a mixture of isomers requiring separation | [2] |
| Technology Maturity | Emerging / In development | Mature / Well-established | [2] |
| Cost Component | Biosynthetic Route (Estimated % of Total Production Cost) | Chemical Synthesis (Estimated % of Total Production Cost) | References |
| Raw Materials | 40-60% | 30-50% | [7] |
| Energy | 10-20% | 20-30% | [1][4] |
| Downstream Processing | 20-50% | 15-25% | [6] |
| Waste Treatment | 5-10% | 10-20% | [4] |
| Capital & Operating Expenditure (Non-raw material) | 15-25% | 15-25% |
Experimental Protocols
Biosynthetic Production of Chrysanthemic Acid in E. coli (Representative Protocol)
This protocol is a representative methodology based on published studies on microbial terpene production and the known biosynthetic pathway of chrysanthemic acid.
1. Strain Engineering:
- The biosynthetic pathway for chrysanthemic acid is introduced into an E. coli host strain (e.g., BL21(DE3)). This involves the expression of the following genes, often codon-optimized for E. coli and cloned into suitable expression vectors (e.g., pETDuet-1 and pCDFDuet-1):
- Chrysanthemyl diphosphate synthase (CDS): Catalyzes the formation of chrysanthemyl diphosphate from two molecules of dimethylallyl diphosphate (DMAPP).
- Phosphatase: To convert chrysanthemyl diphosphate to chrysanthemol.
- Alcohol dehydrogenase (ADH): Oxidizes chrysanthemol to chrysanthemal.
- Aldehyde dehydrogenase (ALDH): Oxidizes chrysanthemal to chrysanthemic acid.
- The engineered strain is maintained on LB agar plates with appropriate antibiotics.
2. Fermentation:
- A seed culture is prepared by inoculating a single colony of the engineered E. coli into 5 mL of LB medium with antibiotics and incubating at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]
- The seed culture is used to inoculate a larger volume of fermentation medium (e.g., M9 minimal medium supplemented with glucose (20 g/L), yeast extract (5 g/L), and appropriate antibiotics) in a bioreactor.
- The fermentation is carried out at 30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.
- When the culture reaches an OD600 of 0.6-0.8, protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- The fermentation is continued for 48-72 hours.
3. Product Extraction and Purification:
- The culture broth is centrifuged to separate the cells from the supernatant.
- The supernatant is acidified to pH 2-3 with HCl and extracted with an organic solvent such as ethyl acetate.
- The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude chrysanthemic acid is then purified using column chromatography on silica gel.
Chemical Synthesis of Chrysanthemic Acid (Representative Protocol)
This protocol is based on a common industrial synthesis method involving cyclopropanation.
1. Synthesis of Ethyl Chrysanthemate:
- A mixture of a suitable diene (e.g., 2,5-dimethyl-2,4-hexadiene) and a diazoacetate (e.g., ethyl diazoacetate) in an inert solvent like toluene is prepared in a reaction vessel.
- A copper-based catalyst (e.g., copper(I) chloride) is added to the mixture.[9]
- The reaction is heated under reflux for several hours. The progress of the reaction is monitored by gas chromatography.
- This reaction typically produces a mixture of cis and trans isomers of ethyl chrysanthemate.
2. Hydrolysis to Chrysanthemic Acid:
- The resulting mixture of ethyl chrysanthemate isomers is hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide.
- After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., sulfuric acid) to precipitate the chrysanthemic acid isomers.
3. Isomer Separation:
- The mixture of cis- and trans-chrysanthemic acid is separated. This can be achieved by fractional crystallization or by forming salts with a resolving agent, followed by separation and regeneration of the free acid.[2]
- The desired trans-isomer is typically the target product due to the higher insecticidal activity of its derivatives.
4. Purification:
- The separated chrysanthemic acid isomer is further purified by recrystallization from a suitable solvent.
Signaling Pathways and Experimental Workflows
Conclusion
The choice between biosynthetic and chemical synthesis of chrysanthemic acid is a complex decision influenced by economic, technical, and environmental considerations.
Chemical synthesis is a mature, high-yield, and well-understood technology, making it the current industry standard for large-scale production.[2] However, it is often associated with higher energy consumption, the use of hazardous materials, and the generation of problematic waste streams. The need for isomer separation also adds to the complexity and cost of downstream processing.
Biosynthetic routes offer a promising, more sustainable alternative.[4] They operate under mild conditions, utilize renewable feedstocks, and have the potential for high stereoselectivity, which could simplify purification. However, the technology is still emerging, with challenges in achieving high product titers and yields, and the downstream processing for product recovery from dilute fermentation broths can be costly.[1][6]
For large-scale, cost-driven industrial production, chemical synthesis currently remains the more economically viable option. However, as biosynthetic pathways are further optimized and the costs associated with downstream processing are reduced, the economic feasibility of microbial production of chrysanthemic acid is expected to improve. For applications where high enantiomeric purity is critical and environmental impact is a primary concern, the biosynthetic approach presents a compelling future direction. Continued research and development in metabolic engineering and bioprocess optimization will be key to unlocking the full potential of biosynthetic chrysanthemic acid production.
References
- 1. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
A Comparative Analysis of the Environmental Degradation of Chrysanthemic Acid-Derived Pyrethroids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental fate of common pyrethroid insecticides derived from chrysanthemic acid. It synthesizes experimental data on their degradation through various environmental pathways, offering insights into their persistence and potential ecological impact.
Pyrethroids, synthetic analogs of the natural insecticides pyrethrins, are widely used in agriculture and public health due to their high efficacy against insects and relatively low toxicity to mammals.[1][2] The first generation of synthetic pyrethroids shares a common structural origin, being esters of chrysanthemic acid.[3] Their environmental persistence is a key factor in assessing their overall safety profile. The degradation of these compounds in the environment is a complex process governed by a combination of abiotic factors, such as light and water, and biotic factors, primarily microbial activity.[1][4][5]
This guide focuses on a comparative study of the environmental degradation of four prominent chrysanthemic acid-derived pyrethroids: Allethrin, Permethrin, Phenothrin, and Tetramethrin.
Comparative Degradation Rates
The environmental persistence of pyrethroids is often quantified by their degradation half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This parameter is highly dependent on environmental conditions such as soil type, temperature, pH, and the presence of microorganisms.
Abiotic Degradation: Photolysis and Hydrolysis
Pyrethroids are susceptible to degradation by sunlight (photolysis) and water (hydrolysis).[4] Generally, they are more stable under acidic conditions and degrade more rapidly in alkaline environments.[6] Photodegradation is a significant pathway for the breakdown of many pyrethroids on surfaces exposed to sunlight.[7] For instance, the half-life of phenothrin on plant leaves under greenhouse conditions is less than one day.
| Pyrethroid | Degradation Pathway | Half-life (DT50) | Conditions | Reference |
| Allethrin | Photodegradation | ~60 days (soil) | Not specified | [3] |
| Permethrin | Photodegradation | 5-7 days (thin film) | Exposed to light at 295–305 nm | [7] |
| Photolysis (cis-isomer) | 27.1 hours (pond water) | Exposed to sunlight | [7] | |
| Photolysis (trans-isomer) | 19.6 hours (pond water) | Exposed to sunlight | [7] | |
| Phenothrin | Photodegradation | < 1 day (plant leaves) | Greenhouse conditions | [8] |
| Tetramethrin | Photodegradation | ~1.5 hours (on glass films) | Exposed to sunlamp | [7] |
| Fenpropathrin | Hydrolysis | 2.2 years (pH 7), 8 days (pH 9) | 25 °C | [7] |
| Fluvalinate | Hydrolysis | 48 days (pH 5), 22.5 days (pH 7), 1.13 days (pH 9) | 25 °C | [7] |
Table 1: Comparative Abiotic Degradation Half-lives of Selected Pyrethroids. This table summarizes the degradation half-lives of several chrysanthemic acid-derived pyrethroids under various abiotic conditions, highlighting the influence of factors like light and pH.
Biotic Degradation: The Role of Microorganisms
Microbial degradation is a crucial process for the breakdown of pyrethroids in soil and aquatic environments.[1][4][5] A wide range of bacteria and fungi have been identified that can utilize pyrethroids as a source of carbon and energy.[1][4] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester bond, which is catalyzed by carboxylesterase enzymes.[1][4] This initial step breaks the pyrethroid molecule into its constituent chrysanthemic acid and alcohol moieties, which are generally less toxic and more readily degraded.[1][4]
| Pyrethroid | Half-life (DT50) in Soil | Conditions | Reference |
| Allethrin | Not specified | - | - |
| Permethrin | 5-55 days | Non-sterilized soils | [5] |
| Phenothrin | 1-2 days (trans-isomer), 2-4 weeks (cis-isomer) | Under dry, sunny conditions | [9] |
| Tetramethrin | Not specified | - | - |
| Bifenthrin | 12.4–1410 days | Non-sterilized soils | [5] |
| Cyfluthrin | 7.8–54.6 days | Non-sterilized soils | [5] |
| Cypermethrin | 17.1–52.1 days | Non-sterilized soils | [5] |
| Deltamethrin | 8.3–105.3 days | Non-sterilized soils | [5] |
| Fenvalerate | 17.7–41.3 days | Non-sterilized soils | [5] |
Table 2: Comparative Microbial Degradation Half-lives of Selected Pyrethroids in Soil. This table presents the range of reported degradation half-lives for various pyrethroids in non-sterilized soils, indicating the significant role of microbial activity in their dissipation. The wide ranges reflect the influence of different soil types and environmental conditions.
Degradation Pathways
The degradation of chrysanthemic acid-derived pyrethroids proceeds through a series of biochemical reactions. The initial and most critical step is the cleavage of the ester linkage.
Figure 1: Generalized Degradation Pathway of Chrysanthemic Acid-Derived Pyrethroids. This diagram illustrates the initial and primary step in the degradation of these pyrethroids, which is the hydrolysis of the ester bond, leading to the formation of chrysanthemic acid and an alcohol moiety, both of which undergo further degradation.
Following the initial hydrolysis, the resulting chrysanthemic acid and alcohol fragments are further metabolized by microorganisms through various oxidative and cleavage reactions, ultimately leading to less toxic compounds.[1][4]
Specific Degradation Pathways
Permethrin: The microbial degradation of permethrin primarily involves the hydrolysis of the ester bond to yield 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.[10] The 3-phenoxybenzyl alcohol can be further oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid.[10]
Figure 2: Microbial Degradation Pathway of Permethrin. This diagram shows the sequential breakdown of permethrin, initiated by ester hydrolysis, followed by oxidation of the alcohol moiety.
Allethrin and Tetramethrin: The degradation of allethrin and tetramethrin also commences with the cleavage of the ester bond. For allethrin, this results in chrysanthemic acid and allethrolone.[11] In the case of tetramethrin, the degradation products are chrysanthemic acid and N-(hydroxymethyl)tetrahydrophthalimide.[12] These intermediates are then further metabolized.[11][12]
Experimental Protocols
Standardized methods are essential for comparing the environmental degradation of different chemical compounds. The following outlines typical experimental protocols for assessing hydrolysis, photolysis, and microbial degradation of pyrethroids.
Hydrolysis Study (Abiotic)
This protocol is based on the principles outlined in the OECD Guideline for Testing of Chemicals, No. 111.[13][14]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add the pyrethroid, dissolved in a minimal amount of a water-miscible solvent (e.g., acetonitrile), to the buffer solutions to achieve a final concentration well below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Analysis: Quench any further reaction and extract the pyrethroid and its degradation products using a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the parent compound and identify major hydrolysis products.
-
Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.
Photolysis Study (Abiotic)
-
Solution Preparation: Prepare a solution of the pyrethroid in sterile, purified water, with a minimal amount of a co-solvent if necessary.
-
Light Source: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). A dark control, wrapped in aluminum foil, should be run in parallel.
-
Incubation: Maintain a constant temperature during the experiment.
-
Sampling and Analysis: At specified time points, collect samples from both the irradiated and dark control solutions. Extract and analyze the samples as described in the hydrolysis protocol to quantify the parent pyrethroid and identify photoproducts.
-
Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark control.
Microbial Degradation Study (Biotic)
-
Soil/Water Sample Collection: Obtain a representative soil or water sample with a known history and characterize its properties (e.g., pH, organic matter content, microbial biomass).
-
Test System Setup: Prepare microcosms (e.g., flasks or bottles) containing a known amount of the soil or water.
-
Pyrethroid Application: Apply the pyrethroid to the microcosms at a concentration relevant to its environmental application rates.
-
Sterile Control: Prepare a sterile control by autoclaving or irradiating a subset of the microcosms to distinguish between biotic and abiotic degradation.
-
Incubation: Incubate all microcosms under controlled conditions (temperature, moisture, and light/dark).
-
Sampling and Extraction: At various time intervals, sacrifice replicate microcosms. Extract the pyrethroid and its metabolites from the soil or water using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).
-
Analysis: Clean up the extracts if necessary and analyze them by GC-MS or LC-MS/MS to quantify the parent compound and identify and quantify major metabolites.
-
Data Analysis: Calculate the degradation half-life in both sterile and non-sterile systems to determine the contribution of microbial activity to the overall degradation.
Figure 3: General Experimental Workflow for Pyrethroid Degradation Studies. This flowchart outlines the key steps involved in conducting hydrolysis, photolysis, and microbial degradation experiments, from setup to data analysis.
Conclusion
The environmental degradation of pyrethroids derived from chrysanthemic acid is a multifaceted process influenced by a combination of abiotic and biotic factors. While generally considered to be non-persistent in the environment compared to older classes of insecticides, their degradation rates vary significantly depending on the specific compound and environmental conditions. Photolysis and microbial degradation are the primary pathways for their dissipation. The initial and rate-limiting step in the breakdown of these pyrethroids is typically the hydrolysis of the ester linkage, leading to the formation of less toxic metabolites. A thorough understanding of these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with the use of these important insecticides. This comparative guide provides a foundation for researchers and professionals to evaluate the environmental profile of chrysanthemic acid-derived pyrethroids.
References
- 1. frontiersin.org [frontiersin.org]
- 2. archives.equiterre.org [archives.equiterre.org]
- 3. airus.unisalento.it [airus.unisalento.it]
- 4. Frontiers | Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review [frontiersin.org]
- 5. Synthetic Pyrethroids: Toxicity and Biodegradation [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 9. Biodegradation of Allethrin by a Novel Fungus Fusarium proliferatum Strain CF2, Isolated from Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. igbb.msstate.edu [igbb.msstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
Safety Operating Guide
Safe Disposal of (+)-trans-Chrysanthemic Acid: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (+)-trans-Chrysanthemic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document offers step-by-step guidance to directly address operational questions regarding chemical waste management.
Chemical and Safety Data Overview
Proper handling and disposal begin with a clear understanding of the substance's properties and hazards. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | trans-(+)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid[1][2] |
| CAS Number | 4638-92-0[1] |
| Molecular Formula | C₁₀H₁₆O₂[1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][3]Skin Irritation (Category 2), H315: Causes skin irritation.[1][3]Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][3]Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling the chemical, a thorough risk assessment must be conducted. Always handle this compound inside a chemical fume hood. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles (European Standard EN 166 or equivalent).[1][2]
-
Hand Protection: Chemical-resistant protective gloves.
-
Body Protection: A lab coat and appropriate clothing to prevent skin exposure.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, compatible container for this compound waste. High-density polyethylene (HDPE) is a suitable material. Do not use metal containers.
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as strong bases, oxidizing agents, or other reactive chemicals.[3][4]
-
Container Status: Keep the waste container securely closed except when adding waste. Fill containers to no more than 80-90% of their capacity to prevent spills and allow for vapor expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Irritant," "Harmful").
Step 3: Managing Spills and Contaminated Materials
In the event of an accidental release, follow these procedures:
-
Ensure Area is Ventilated: Work in a well-ventilated area, preferably a fume hood.
-
Contain the Spill: For liquid spills, absorb the material using an inert, non-combustible absorbent like sand, silica gel, or a universal binder.[1][2] For solid spills, carefully sweep the material to avoid dust formation.
-
Collect Residue: Place the absorbent material and any contaminated disposables (e.g., wipes, gloves) into the designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled hazardous waste container in a designated and properly signed Satellite Accumulation Area (SAA). The storage area must be cool, dry, and well-ventilated.[5]
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed chemical destruction facility or hazardous waste contractor. Controlled incineration with flue gas scrubbing is a recommended disposal method.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or into the sewer system.[2] This chemical should not enter the environment.[1][2] Do not dispose of it with normal laboratory trash.
Step 5: Empty Container Decontamination
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the acid is soluble).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the designated waste container.
-
Dispose of Container: Once decontaminated, the container can typically be recycled or disposed of as regular laboratory glass or plastic waste, in accordance with institutional and local regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory environment.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (+)-trans-Chrysanthemic Acid
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of (+)-trans-Chrysanthemic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield may be required in situations with a high risk of splashing.[5] |
| Hand Protection | Protective Gloves | Chemical-resistant, impervious gloves.[3][6] Nitrile or butyl rubber gloves are recommended for handling acids.[7] Always inspect gloves for integrity before use and wash hands after removal.[3] |
| Body Protection | Protective Clothing | A lab coat or apron is required.[8] For larger quantities or situations with a risk of significant exposure, wear fire/flame resistant and impervious clothing.[3][4] |
| Respiratory Protection | Respirator | Not typically required under normal use conditions with adequate ventilation.[6] For large-scale operations, in emergencies, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (e.g., type ABEK, EN14387).[3][9] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Procedures:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
Storage:
-
Store in a cool, dark, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Disposal must be conducted by qualified personnel at an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.[1][5]
-
Do not allow the chemical to enter drains or waterways.[1][10]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.[10]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4][10]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[1][6]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. (+)-反式-菊酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
